molecular formula C12H13NO2 B1274626 3,4,7-Trimethyl-1H-indole-2-carboxylic acid CAS No. 876715-79-6

3,4,7-Trimethyl-1H-indole-2-carboxylic acid

Cat. No.: B1274626
CAS No.: 876715-79-6
M. Wt: 203.24 g/mol
InChI Key: NTLCTUIGGRCPPO-UHFFFAOYSA-N
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Description

3,4,7-Trimethyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3,4,7-trimethyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-6-4-5-7(2)10-9(6)8(3)11(13-10)12(14)15/h4-5,13H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLCTUIGGRCPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(NC2=C(C=C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390196
Record name 3,4,7-Trimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876715-79-6
Record name 3,4,7-Trimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,4,7-Trimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid. Due to the limited availability of specific experimental data for this compound, this document also presents information on closely related indole-2-carboxylic acid derivatives to offer a comparative context for potential characteristics and biological activities. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting both the available data and the current knowledge gaps for this specific molecule.

Introduction

Indole derivatives are a critical class of heterocyclic compounds widely recognized for their diverse biological activities and presence in numerous natural products and pharmaceutical agents. The indole-2-carboxylic acid scaffold, in particular, serves as a key building block in the synthesis of various biologically active molecules. This guide focuses specifically on the chemical properties of this compound, a substituted member of this important family.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively reported in publicly accessible literature. However, fundamental identifiers and calculated properties have been established.

Table 1: Core Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂[1]
Molecular Weight 203.24 g/mol [1][2]
CAS Number 876715-79-6[2][3]
SMILES Cc1ccc(C)c2c(C)c([nH]c12)C(O)=O[1]
InChI 1S/C12H13NO2/c1-6-4-5-7(2)10-9(6)8(3)11(13-10)12(14)15/h4-5,13H,1-3H3,(H,14,15)[1]

Table 2: Comparative Physicochemical Properties of Related Indole-2-carboxylic Acids

PropertyIndole-2-carboxylic acid3-Methyl-1H-indole-2-carboxylic acid
CAS Number 1477-50-510590-73-5
Melting Point 205 - 209 °CNot Available
Solubility in Water 719.9 mg/L @ 25 °C (estimated)Not Available
logP 2.312.3 (Computed)

Data for Indole-2-carboxylic acid sourced from Cheméo and The Good Scents Company. Data for 3-Methyl-1H-indole-2-carboxylic acid sourced from PubChem.

Spectral Data Analysis

Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not currently available in public databases. For comparative analysis, researchers can refer to the spectral data of unsubstituted indole-2-carboxylic acid and its other methylated derivatives. The presence of the carboxylic acid, indole ring, and methyl groups would be expected to yield characteristic signals.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, general synthetic routes for indole-2-carboxylic acids are well-established. A common approach involves the Fischer indole synthesis or other cyclization strategies from appropriately substituted anilines and pyruvate derivatives.

A plausible synthetic workflow for substituted indole-2-carboxylic acids is outlined below. This generalized protocol is for illustrative purposes and would require optimization for the specific target compound.

Generalized Synthetic Workflow for Substituted Indole-2-Carboxylic Acids

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product A Substituted Aniline (e.g., 2,5-dimethylaniline) C Condensation to form Hydrazone A->C B Pyruvic Acid Derivative (e.g., Ethyl pyruvate) B->C D Fischer Indole Synthesis (Acid-catalyzed cyclization) C->D Heat, Acid catalyst E Ester Hydrolysis D->E Base (e.g., NaOH) F Substituted Indole-2-carboxylic Acid E->F

Caption: Generalized workflow for the synthesis of indole-2-carboxylic acids.

Potential Biological Activity and Applications

Direct studies on the biological activity of this compound have not been identified. However, the broader class of indole-2-carboxylic acid derivatives has been investigated for a range of therapeutic applications. These include roles as antagonists for the strychnine-insensitive glycine binding site, inhibitors of HIV-1 integrase, and as agents with potential anti-cancer and anti-tuberculosis properties.[4][5][6] The specific substitution pattern of methyl groups on the indole ring of this compound will undoubtedly influence its pharmacological profile, including receptor binding affinity, metabolic stability, and overall efficacy.

The general role of indole derivatives in the drug discovery pipeline is illustrated in the following diagram.

Indole Derivatives in Drug Discovery

G cluster_0 Discovery Phase cluster_1 Optimization cluster_2 Development A Indole Scaffold (Privileged Structure) B Chemical Synthesis (Library Generation) A->B C High-Throughput Screening B->C D Structure-Activity Relationship (SAR) Studies C->D Hit Identification E Lead Optimization (ADME/Tox Properties) D->E F Preclinical Studies E->F Candidate Selection G Clinical Trials F->G H New Drug Candidate G->H

Caption: The role of indole derivatives in the drug discovery process.

Conclusion and Future Directions

This compound is a chemical entity for which basic identifiers are known, but a significant gap exists in the publicly available, experimentally determined physicochemical and biological data. The information provided on related indole-2-carboxylic acids suggests that this compound could be of interest for further investigation in medicinal chemistry and drug discovery. Future research should focus on the synthesis and full characterization of this molecule, including the determination of its melting point, solubility, pKa, and comprehensive spectral analysis. Subsequent biological screening could then elucidate its potential therapeutic applications, building upon the rich pharmacological history of the indole scaffold.

References

An In-depth Technical Guide on 3,4,7-Trimethyl-1H-indole-2-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and experimental data for 3,4,7-Trimethyl-1H-indole-2-carboxylic acid (CAS Number: 876715-79-6) are scarce. This guide provides a comprehensive overview of the core indole-2-carboxylic acid scaffold, utilizing data and methodologies from closely related analogs to serve as a representative technical resource for researchers, scientists, and drug development professionals.

Introduction to Indole-2-Carboxylic Acid Derivatives

Indole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] The indole-2-carboxylic acid moiety, in particular, serves as a versatile pharmacophore and a key building block in the synthesis of complex therapeutic agents.[4] Compounds featuring this scaffold have been investigated for a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] Recent studies have highlighted their potential as potent inhibitors of enzymes crucial to viral replication, such as HIV-1 integrase, and as antagonists for inflammatory pathway receptors like the cysteinyl-leukotriene receptor 1 (CysLT1).[5][6][7]

This document outlines the physicochemical properties of the target compound, general synthetic routes for this class of molecules, potential mechanisms of action based on related derivatives, and detailed experimental protocols for their evaluation.

Physicochemical and Structural Data

While detailed experimental data for this compound is limited, its basic properties have been reported. The following table summarizes this information, supplemented with computed properties for the parent indole-2-carboxylic acid for comparison.

PropertyThis compoundIndole-2-carboxylic acid (Parent Scaffold)
CAS Number 876715-79-6[8]1477-50-5[9][10]
Molecular Formula C₁₂H₁₃NO₂[11]C₉H₇NO₂[10]
Molecular Weight 203.24 g/mol [11]161.16 g/mol [10]
IUPAC Name This compound1H-indole-2-carboxylic acid[10]
Canonical SMILES Cc1ccc(C)c2c(C)c([nH]c12)C(O)=O[11]C1=CC=C2C(=C1)C=C(N2)C(=O)O[10]
LogP (Computed) -2.31[10]

Synthesis and Experimental Workflow

The synthesis of substituted indole-2-carboxylic acids can be achieved through several established organic chemistry reactions. The Fischer indole synthesis is a classic and versatile method for creating the indole ring system from a phenylhydrazine and an aldehyde or ketone. For 2-carboxyindoles, a Japp–Klingemann reaction followed by Fischer cyclization is a common and effective route.

General Synthesis Pathway

A representative synthesis for a substituted indole-2-carboxylic acid derivative often begins with a diazonium salt, which undergoes a Japp-Klingemann reaction with a β-ketoester. The resulting hydrazone is then subjected to thermal or acid-catalyzed cyclization (Fischer indole synthesis) to form the indole ring, followed by hydrolysis of the ester to yield the final carboxylic acid.

G cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: Hydrolysis A Substituted Aniline B Diazonium Salt A->B NaNO₂, HCl D Phenylhydrazone Intermediate B->D C β-Ketoester (e.g., Ethyl 2-methyl-3-oxobutanoate) C->D E Indole-2-carboxylate Ester D->E Acid Catalyst (e.g., H₂SO₄), Heat F Final Product: Substituted Indole-2-carboxylic Acid E->F LiOH or NaOH

Caption: General workflow for the synthesis of indole-2-carboxylic acid derivatives.

Experimental Protocol: Synthesis via Fischer Indole Synthesis

This protocol is a representative example for synthesizing an indole-2-carboxylic acid derivative.

  • Diazotization: Dissolve the starting substituted aniline (1.0 eq) in a solution of 3M HCl. Cool the mixture to 0-5°C in an ice bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.

  • Japp-Klingemann Reaction: In a separate flask, dissolve a β-ketoester (e.g., ethyl 2-methyl-3-oxobutanoate, 1.0 eq) in ethanol. Cool to 0°C and add a solution of sodium hydroxide to form the enolate. Slowly add the previously prepared diazonium salt solution to the β-ketoester solution. Allow the reaction to stir and warm to room temperature over 2 hours. The resulting phenylhydrazone intermediate often precipitates and can be collected by filtration.

  • Cyclization: Suspend the dried phenylhydrazone intermediate (1.0 eq) in ethanol or acetic acid. Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid. Heat the mixture to reflux (typically 80-120°C) for 2-4 hours, monitoring the reaction by TLC.

  • Purification & Hydrolysis: After cooling, pour the reaction mixture into ice water to precipitate the crude indole-2-carboxylate ester. Collect the solid by filtration. Purify the ester using column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Final Product Formation: Dissolve the purified ester (1.0 eq) in a mixture of THF/Methanol/Water. Add an excess of lithium hydroxide (3.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the mixture with 1M HCl to precipitate the final indole-2-carboxylic acid product. Collect the solid by filtration, wash with water, and dry under vacuum.

Biological Activity and Signaling Pathway

While the specific biological target of this compound is not documented, numerous derivatives from this class have been identified as potent HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) .[5][6]

Mechanism of Action: HIV-1 Integrase Inhibition

HIV-1 integrase is a critical enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a process essential for viral replication. The enzyme's active site contains two crucial magnesium ions (Mg²⁺). INSTIs function by chelating these metal ions, preventing the catalytic strand transfer reaction. The indole-2-carboxylic acid scaffold is an effective chelating agent, where the nitrogen of the indole ring and the oxygen atoms of the carboxyl group coordinate with the Mg²⁺ ions, disrupting the enzyme's function.[5][6] Further substitutions on the indole core can enhance binding affinity by forming interactions with hydrophobic pockets near the active site.[6]

G cluster_0 HIV-1 Integrase Active Site cluster_1 Inhibition Mechanism Integrase Integrase Enzyme Mg1 Mg²⁺ Integrase->Mg1 Mg2 Mg²⁺ Integrase->Mg2 vDNA Viral DNA Mg1->vDNA Blocked Inactive Complex Mg1->Blocked Mg2->vDNA Mg2->Blocked vDNA->Blocked Strand Transfer Blocked Indole Indole-2-Carboxylic Acid (INSTI) Indole->Mg1 Chelation Indole->Mg2 Chelation Indole->Blocked

Caption: Mechanism of HIV-1 integrase inhibition by an indole-2-carboxylic acid derivative.

In Vitro Activity Data (Representative)

The following table presents hypothetical, yet representative, in vitro activity data for a lead indole-2-carboxylic acid compound against HIV-1 integrase, based on published data for analogs.[6]

Assay TypeTargetIC₅₀ (µM)Cytotoxicity (CC₅₀, Vero Cells, µM)Selectivity Index (SI = CC₅₀/IC₅₀)
Integrase Strand TransferRecombinant HIV-1 IN0.15> 100> 667
Antiviral Activity (Cell-based)HIV-1 (Strain IIIB)0.52> 100> 192

Key Experimental Protocols

Protocol: HIV-1 Integrase Strand Transfer Assay

This protocol measures the ability of a compound to inhibit the strand transfer step of HIV integration in a biochemical assay.

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 10 mM MgCl₂, 4 µM ZnCl₂.

    • Enzyme: Recombinant full-length HIV-1 integrase, diluted in assay buffer.

    • Substrates: Donor DNA (oligonucleotide mimicking the viral DNA end) and Target DNA (oligonucleotide mimicking host DNA), labeled with biotin and a fluorophore (e.g., FAM), respectively.

  • Assay Procedure:

    • Add 2 µL of the test compound (in DMSO, various concentrations) to the wells of a 384-well plate.

    • Add 10 µL of the integrase enzyme solution to each well and incubate for 30 minutes at room temperature to allow for pre-binding.

    • Initiate the reaction by adding 10 µL of a substrate mixture containing both the donor and target DNA.

    • Incubate the plate for 60 minutes at 37°C.

  • Detection and Analysis:

    • Stop the reaction by adding an EDTA solution.

    • Transfer the contents to a streptavidin-coated plate to capture the biotin-labeled donor DNA.

    • Wash the plate to remove unbound target DNA.

    • Read the fluorescence of the captured FAM-labeled target DNA (which is only present if a strand transfer reaction occurred).

    • Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ value using a non-linear regression curve fit.

Protocol: Cell Viability (MTT) Assay

This protocol assesses the general cytotoxicity of the compound against a mammalian cell line (e.g., Vero or HEK293T).

  • Cell Plating: Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add the test compound at various concentrations (serially diluted in culture medium) to the wells. Include wells with medium only (blank) and medium with DMSO (vehicle control). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability compared to the vehicle control. Determine the CC₅₀ (the concentration that causes 50% reduction in cell viability) by plotting the data and using non-linear regression.

References

An In-depth Technical Guide to the Physical Properties of 3,4,7-Trimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,7-Trimethyl-1H-indole-2-carboxylic acid is a substituted indole derivative. The indole nucleus is a prevalent scaffold in numerous biologically active compounds and natural products, making its derivatives, such as the titular compound, of significant interest in medicinal chemistry and drug discovery. This technical guide provides a summary of the known and predicted physical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological relevance based on structurally related molecules.

Chemical and Physical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be treated as such.

Table 1: General and Predicted Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂[Amerigo Scientific, Santa Cruz Biotechnology]
Molecular Weight 203.24 g/mol [Amerigo Scientific, Santa Cruz Biotechnology]
Predicted Boiling Point 423.9 ± 40.0 °C
Predicted Density 1.245 ± 0.06 g/cm³
Predicted pKa 4.37 ± 0.30

Note: Predicted values are computationally generated and have not been experimentally verified.

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical physical property that provides information on the purity of a compound.

Principle: The temperature at which a solid transitions to a liquid is its melting point. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting initially to quickly approach the expected melting point.

  • Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Repeat the measurement with a fresh sample and capillary tube to ensure accuracy.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its formulation and biological testing.

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus and Reagents:

  • Test tubes and rack

  • Vortex mixer

  • Graduated pipettes

  • A range of solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane (DCM))

  • Analytical balance

Procedure:

  • Weigh a precise amount of this compound (e.g., 1 mg).

  • Place the weighed sample into a clean, dry test tube.

  • Add a small, measured volume of the desired solvent (e.g., 100 µL) to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has completely dissolved, the compound is soluble at that concentration. Continue adding the solvent in measured increments and repeat the agitation and observation steps to determine the saturation point.

  • If the solid does not dissolve, the compound is considered insoluble or sparingly soluble in that solvent at the tested concentration.

  • Perform the test with a range of polar and non-polar solvents to establish a solubility profile.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Principle: The pKa is the pH at which the concentrations of the acidic and basic forms of a substance are equal. For a carboxylic acid, this represents the equilibrium between the protonated (R-COOH) and deprotonated (R-COO⁻) forms. Potentiometric titration is a common method for pKa determination.

Apparatus and Reagents:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low)

  • Deionized water

Procedure:

  • Dissolve a known amount of this compound in a known volume of deionized water or a suitable co-solvent.

  • Place the solution in a beaker with a stir bar and begin gentle stirring.

  • Immerse the calibrated pH electrode into the solution and record the initial pH.

  • Begin titrating by adding small, precise volumes of the standardized NaOH solution from the burette.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration until the pH has risen significantly and then plateaus, indicating that the neutralization is complete.

  • Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

  • The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the volume of NaOH required to reach the equivalence point has been added. The equivalence point is the steepest point of the titration curve.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows.

experimental_workflow cluster_melting_point Melting Point Determination cluster_solubility Solubility Profiling cluster_pka pKa Determination mp1 Sample Preparation (Dry and Powder) mp2 Capillary Packing mp1->mp2 mp3 Heating in Apparatus mp2->mp3 mp4 Observation of Melting Range mp3->mp4 sol1 Weigh Compound sol2 Add Solvent sol1->sol2 sol3 Agitate (Vortex) sol2->sol3 sol4 Visual Observation sol3->sol4 pka1 Dissolve Compound pka2 Titration with Base pka1->pka2 pka3 Record pH pka2->pka3 pka4 Plot Titration Curve pka3->pka4

Caption: Experimental Workflow for Physical Property Determination.

Potential Biological Significance

While no specific biological activities have been reported for this compound, the indole-2-carboxylic acid scaffold is present in numerous compounds with significant pharmacological properties. This suggests that the title compound could be a valuable starting point for drug discovery efforts.

Derivatives of indole-2-carboxylic acid have been investigated as:

  • HIV-1 Integrase Inhibitors: The indole core and the C2 carboxyl group have been shown to chelate magnesium ions in the active site of HIV-1 integrase, an essential enzyme for viral replication. Structural modifications on the indole ring can enhance binding and inhibitory activity.

  • Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists: Certain substituted indole-2-carboxylic acids have demonstrated potent and selective antagonism of the CysLT1 receptor.[1] CysLT1 is implicated in the pathophysiology of asthma and other inflammatory conditions.[1]

  • Anticancer Agents: Some indole-2-carboxamides have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.

  • Antitubercular Agents: Indole-2-carboxamide derivatives have shown promising activity against Mycobacterium tuberculosis.

Given these precedents, this compound could serve as a key intermediate or a lead compound for the development of novel therapeutics in these and other disease areas. Further research is warranted to explore its biological activity profile.

Conclusion

This technical guide has summarized the available and predicted physical properties of this compound and provided detailed protocols for their experimental verification. While specific biological data for this compound is currently lacking, its structural relationship to other pharmacologically active indole-2-carboxylic acid derivatives highlights its potential as a valuable molecule for further investigation in drug discovery and development. The provided experimental workflows offer a clear path for the thorough characterization of this and similar compounds.

References

An In-depth Technical Guide on 3,4,7-Trimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,7-Trimethyl-1H-indole-2-carboxylic acid is a methylated derivative of the indole-2-carboxylic acid scaffold. The indole core is a prominent feature in numerous biologically active compounds and natural products, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological relevance of this compound, compiled for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below, providing a clear reference for its key identifiers and physicochemical properties.

PropertyValueReference
Molecular Formula C₁₂H₁₃NO₂[1]
Molecular Weight 203.24 g/mol [1]
CAS Number 876715-79-6[2]
IUPAC Name This compound
SMILES Cc1ccc(C)c2c(C)c([nH]c12)C(O)=O[1]
InChI 1S/C12H13NO2/c1-6-4-5-7(2)10-9(6)8(3)11(13-10)12(14)15/h4-5,13H,1-3H3,(H,14,15)[1]

Synthesis

The most plausible and widely applicable method for the synthesis of this compound is the Fischer indole synthesis . This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a carbonyl compound.[3][4]

In the case of this compound, the synthesis would proceed via the reaction of 2,5-dimethylphenylhydrazine with pyruvic acid .[5][6]

Proposed Experimental Protocol: Fischer Indole Synthesis

While a specific, detailed protocol for this exact reaction is not documented in the searched literature, a general procedure based on established Fischer indole syntheses can be proposed:

  • Formation of the Phenylhydrazone:

    • Equimolar amounts of 2,5-dimethylphenylhydrazine hydrochloride and pyruvic acid are dissolved in a suitable solvent, such as ethanol or acetic acid.[5]

    • The mixture is stirred, often at room temperature or with gentle heating, to facilitate the condensation reaction and formation of the corresponding phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization to the Indole:

    • An acid catalyst is added to the reaction mixture. Common catalysts include strong Brønsted acids like sulfuric acid or hydrochloric acid, or Lewis acids such as zinc chloride.[3]

    • The mixture is then heated to reflux for a period of several hours. The optimal reaction time and temperature would need to be determined empirically.

    • Upon completion, the reaction mixture is cooled, and the product is typically isolated by pouring the mixture into water, which precipitates the crude indole-2-carboxylic acid.

  • Purification:

    • The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetone/water.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 2_5_dimethylphenylhydrazine 2,5-Dimethylphenylhydrazine condensation Condensation 2_5_dimethylphenylhydrazine->condensation pyruvic_acid Pyruvic Acid pyruvic_acid->condensation cyclization Acid-Catalyzed Cyclization condensation->cyclization Phenylhydrazone Intermediate target_molecule This compound cyclization->target_molecule

Caption: Fischer Indole Synthesis Workflow.

Spectroscopic Characterization

No specific experimental spectroscopic data (NMR, IR, MS) for this compound has been found in the reviewed literature. However, based on the known spectral characteristics of related indole-2-carboxylic acid derivatives, the following key features would be expected:

¹H NMR:

  • Singlets for the three methyl groups.

  • Signals in the aromatic region for the protons on the benzene ring.

  • A broad singlet for the N-H proton of the indole ring.

  • A broad singlet for the carboxylic acid proton.

¹³C NMR:

  • Signals for the three methyl carbons.

  • Multiple signals in the aromatic region for the carbons of the indole ring system.

  • A signal for the carboxylic acid carbonyl carbon.

IR Spectroscopy:

  • A broad O-H stretching band for the carboxylic acid.

  • A C=O stretching band for the carboxylic acid.

  • An N-H stretching band for the indole ring.

  • C-H stretching bands for the aromatic and methyl groups.

Mass Spectrometry:

  • A molecular ion peak corresponding to the molecular weight of 203.24 g/mol .

Potential Biological Activity and Signaling Pathways

While there is no specific biological data available for this compound, the broader class of indole-2-carboxylic acid derivatives has been investigated for a range of biological activities. These studies provide a basis for predicting the potential therapeutic applications of this specific molecule.

  • Antiviral Activity: Certain indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[3][7] The indole scaffold and the C2-carboxylic acid group can chelate with magnesium ions in the active site of the enzyme.

  • Anticancer Activity: Indole compounds are known to modulate multiple cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. Derivatives of indole-2-carboxamide have shown antiproliferative activity against various cancer cell lines.

  • Anti-inflammatory and Immunomodulatory Activity: Some substituted indole-2-carboxylic acids have been explored as antagonists of cysteinyl leukotriene receptor 1 (CysLT1), suggesting potential applications in treating inflammatory conditions like asthma.[8] Additionally, derivatives have been investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key enzymes in tryptophan metabolism and are targets for cancer immunotherapy.[5]

  • Antimicrobial Activity: The indole-2-carboxamide scaffold is known to exhibit a broad spectrum of antimicrobial activities, including antitubercular, antibacterial, and antifungal properties.[9]

Potential_Biological_Targets cluster_pathways Potential Cellular Targets & Pathways Molecule 3,4,7-Trimethyl-1H- indole-2-carboxylic acid HIV_Integrase HIV-1 Integrase Molecule->HIV_Integrase Antiviral PI3K_Akt PI3K/Akt/mTOR Pathway Molecule->PI3K_Akt Anticancer CysLT1 CysLT1 Receptor Molecule->CysLT1 Anti-inflammatory IDO1_TDO IDO1/TDO Molecule->IDO1_TDO Immunomodulatory Microbial_Targets Bacterial/Fungal Enzymes Molecule->Microbial_Targets Antimicrobial

Caption: Potential Biological Targets.

Conclusion

This compound represents an intriguing yet underexplored molecule within the broader family of biologically active indole derivatives. Based on established synthetic methodologies, its preparation via the Fischer indole synthesis is highly feasible. While specific experimental data for this compound is lacking, the known biological activities of related indole-2-carboxylic acids suggest a rich potential for this molecule in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. Further research is warranted to synthesize and characterize this compound and to explore its biological profile in detail. This would provide valuable insights for drug development professionals and researchers working on novel therapeutic agents.

References

In-depth Technical Guide: 3,4,7-Trimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Publicly Available Data for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,7-Trimethyl-1H-indole-2-carboxylic acid is a heterocyclic compound belonging to the indole class of molecules.[1] Indole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This technical guide aims to provide a comprehensive overview of the available solubility data and related experimental protocols for this compound. However, a thorough search of the public domain, including scientific literature and chemical databases, reveals a significant lack of specific quantitative data for this particular compound.

Physicochemical Properties

A summary of the basic physicochemical properties for this compound is provided below.

PropertyValueSource
Molecular FormulaC₁₂H₁₃NO₂[1]
Molecular Weight203.24 g/mol [1]
SMILESCc1ccc(C)c2c(C)c([nH]c12)C(O)=O[1]
InChI1S/C12H13NO2/c1-6-4-5-7(2)10-9(6)8(3)11(13-10)12(14)15/h4-5,13H,1-3H3,(H,14,15)[1]

Solubility Data

Despite extensive searches for quantitative solubility data for this compound in various solvents and at different temperatures, no specific experimental values have been found in the available literature.

While direct data is unavailable, a study on a broad series of 1H-indole-2-carboxamides noted that these compounds generally exhibit low kinetic solubility at a physiological pH of 7.4, typically less than 10 µg/mL .[2] It is important to note that this is a general observation for a class of related but structurally distinct compounds and may not be representative of the specific solubility of this compound. The substitution pattern on the indole ring can significantly influence physicochemical properties, including solubility.

Experimental Protocols for Solubility Determination

The absence of specific solubility data for this compound in the literature means that no detailed experimental protocols for its solubility determination could be cited. However, for researchers intending to determine the solubility of this compound, a general experimental workflow for kinetic solubility assessment is described below. This is a common method used in early drug discovery.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Compound Stock Solution (e.g., in DMSO) add_compound Add Stock Solution to Buffer prep_compound->add_compound prep_buffer Aqueous Buffer (e.g., PBS pH 7.4) prep_buffer->add_compound incubate Incubate (e.g., 2 hours at room temperature) add_compound->incubate filter Filter to Remove Precipitate (e.g., using a 96-well filter plate) incubate->filter analyze Analyze Filtrate Concentration (e.g., by LC-MS/MS or HPLC-UV) filter->analyze quantify Quantify Solubility analyze->quantify

General Workflow for Kinetic Solubility Assay.

Biological Activity and Signaling Pathways

Current literature searches did not yield any specific information regarding the biological activity or associated signaling pathways for this compound. While other indole-2-carboxylic acid derivatives have been explored for various therapeutic targets, such as CysLT1 antagonists, no such data is available for the trimethylated form .[3]

This technical guide has compiled the currently available information on this compound. A significant gap in the public domain exists regarding its quantitative solubility data and specific experimental protocols for its determination. While general information on related indole compounds suggests potentially low aqueous solubility, dedicated experimental studies are required to ascertain the precise solubility profile of this compound. Furthermore, its biological activities and potential signaling pathway interactions remain unexplored areas for future research. Professionals in drug development and research are encouraged to perform their own experimental evaluations to determine these crucial parameters.

References

The Biological Activity of Trimethyl Indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of trimethyl indole derivatives, a class of compounds with significant potential in drug discovery and development. The indole scaffold is a privileged structure in medicinal chemistry, and the addition of methyl groups can significantly modulate the pharmacological properties of these molecules. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action to support further research and development in this area.

Quantitative Biological Activity Data

The biological activities of various trimethyl indole derivatives have been evaluated against a range of targets, including cancer cell lines and microbial pathogens. The following tables summarize the quantitative data from these studies, providing a comparative overview of their potency.

Anticancer Activity

Trimethyl indole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through DNA damage or the disruption of microtubule dynamics.

Compound ClassDerivativeCell LineAssayIC50Reference
Benzo[e]indole Dyes 1,1,2-trimethyl-1H-benzo[e]indole derivativeG361 (Melanoma)PhotocytotoxicitySubmicromolar[1]
Indolyl-Thiazolidinones 5-(1H-Indol-3-ylmethylene)-thiazolidin-2,4-dioneT47D (Breast)MTT1.93 µM
Indolyl-Thiazolidinones 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-oneHL60 (Leukemia)MTTNot specified
Indolyl-Thiazolidinones 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-oneK562 (Leukemia)MTTNot specified
Trisindolines 5-bromo substituted derivativeMCF-7 (Breast)MTTPotent[2]
Trisindolines 5-bromo substituted derivativeHT-29 (Colon)MTTPotent[2]
Antimicrobial Activity

Certain trimethyl indole derivatives, particularly tris(1H-indol-3-yl)methylium salts, exhibit potent antimicrobial activity against a range of bacteria and fungi. Their proposed mechanism involves the disruption of microbial cell membranes.[3]

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Tris(1H-indol-3-yl)methylium Salts Derivative with maleimide fragmentGram-positive bacteria0.13 - 1.0[3][4]
Tris(1H-indol-3-yl)methylium Salts N-(Hydroxyalkyl) derivativeGram-positive bacteria2.0[4]
Tris(1H-indol-3-yl)methylium Salts Derivative with C3 alkyl radicalsGram-positive bacteria0.25[4]
Indole-Thiazolidinone Derivatives (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamideS. aureus37.9–113.8 µM[5]
Indole Trimers Various substituted trimersB. anthracis, E. faecalis, L. monocytogenes, S. aureus<0.8 - <5[6]
Indole-Triazole/Thiadiazole Derivatives Various derivativesS. aureus, MRSA, E. coli, B. subtilis3.125 - 50[7]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of trimethyl indole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trimethyl indole derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the trimethyl indole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain

  • Müller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Trimethyl indole derivative stock solution

  • Sterile 96-well plates

  • Inoculum of the microorganism standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Preparation of Dilutions: Prepare serial two-fold dilutions of the trimethyl indole derivative in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of trimethyl indole derivatives are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

ROS-Induced DNA Damage and Apoptosis

Certain trimethyl indole derivatives, particularly photosensitizing agents like 1,1,2-trimethyl-1H-benzo[e]indole dyes, can induce the formation of reactive oxygen species (ROS) upon light irradiation. These ROS can cause DNA damage, leading to the activation of the DNA damage response (DDR) pathway and subsequent apoptosis.[8]

ROS_DNA_Damage_Apoptosis cluster_stimulus External Stimulus cluster_cellular_response Cellular Response Trimethyl_Indole Trimethyl Indole Derivative ROS Reactive Oxygen Species (ROS) Trimethyl_Indole->ROS Photosensitization Light Light (e.g., 414 nm) Light->ROS DNA_Damage DNA Damage (e.g., 8-oxo-dG) ROS->DNA_Damage DDR DNA Damage Response (ATM/ATR activation) DNA_Damage->DDR Apoptosis Apoptosis DDR->Apoptosis

ROS-induced DNA damage and apoptosis pathway.
Tubulin Polymerization Inhibition and Mitotic Arrest

A significant number of indole derivatives exert their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to mitotic arrest and ultimately triggers the intrinsic apoptotic pathway.

Tubulin_Inhibition_Pathway Trimethyl_Indole Trimethyl Indole Derivative Tubulin Tubulin Dimers Trimethyl_Indole->Tubulin Binds to colchicine site Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Bcl2_Down Bcl-2 Downregulation Mitotic_Arrest->Bcl2_Down Bax_Up Bax Upregulation Mitotic_Arrest->Bax_Up Mitochondria Mitochondrial Permeability Bcl2_Down->Mitochondria Bax_Up->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Tubulin polymerization inhibition pathway.
Structure-Activity Relationship (SAR) of Trimethyl Indole Derivatives

The biological activity of trimethyl indole derivatives is highly dependent on the substitution pattern of the methyl groups and other functional moieties on the indole ring. The following diagram illustrates some of the key structure-activity relationships.

SAR_Trimethyl_Indoles cluster_core Core Structure cluster_modifications Structural Modifications cluster_activities Biological Activities Indole_Core Indole Core N_Methylation N-Methylation Indole_Core->N_Methylation C3_Substitution C3-Substitution (e.g., aryl, alkyl) Indole_Core->C3_Substitution Benzene_Fusion Benzene Ring Fusion (e.g., Benzo[e]indole) Indole_Core->Benzene_Fusion Other_Substituents Other Substituents (e.g., halogens, methoxy) Indole_Core->Other_Substituents Anticancer Anticancer Activity N_Methylation->Anticancer Often increases potency C3_Substitution->Anticancer Critical for tubulin inhibition Antimicrobial Antimicrobial Activity C3_Substitution->Antimicrobial Influences spectrum of activity Benzene_Fusion->Anticancer Enhances photosensitizing properties Other_Substituents->Anticancer Modulates activity and selectivity Anti_inflammatory Anti-inflammatory Activity Other_Substituents->Anti_inflammatory Key for COX inhibition

References

The Dawn of a New Era in Drug Discovery: Novel Indole-2-Carboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The indole-2-carboxylic acid scaffold has long been a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. Recent advancements have unveiled a new generation of these compounds with potent and selective activities, opening up promising avenues for the development of novel therapeutics. This technical guide provides an in-depth overview of the core aspects of these discoveries, focusing on their synthesis, biological evaluation, and mechanisms of action.

I. Novel Indole-2-Carboxylic Acid Derivatives: A Summary of Biological Activities

Recent research has led to the identification of novel indole-2-carboxylic acid derivatives with significant therapeutic potential in various disease areas, including infectious diseases, oncology, and inflammatory conditions. The quantitative biological data for some of the most promising compounds are summarized below.

Table 1: HIV-1 Integrase Inhibitors
CompoundTargetIC50 (µM)Reference
3 HIV-1 Integrase (Strand Transfer)-[1]
17a HIV-1 Integrase (Strand Transfer)3.11[2][3]
20a HIV-1 Integrase (Strand Transfer)0.13[1]
Table 2: Apoptosis Inducers in Cancer Cells
CompoundCell LineEC50 (µM) (Caspase Activation)GI50 (µM) (Growth Inhibition)Reference
3a (Screening Hit) T47D (Breast Cancer)--[4]
9a T47D (Breast Cancer)0.1-[4]
9b T47D (Breast Cancer)0.10.9[4]
Table 3: IDO1/TDO Dual Inhibitors
CompoundIDO1 IC50 (µM)TDO IC50 (µM)Reference
9o-1 1.171.55[5]
9p-O Double Digit NanomolarDouble Digit Nanomolar[5]
Table 4: CysLT1 Selective Antagonists
CompoundCysLT1 IC50 (µM)CysLT2 IC50 (µM)Reference
17k 0.005915[6]

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific discoveries. Provided below are the key experimental protocols for the synthesis and biological evaluation of the highlighted indole-2-carboxylic acid derivatives.

A. General Synthetic Procedures for Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

This section details the synthesis of novel indole-2-carboxylic acid derivatives that have shown potent inhibitory activity against HIV-1 integrase.

1. Esterification of 6-bromoindole-2-carboxylic acid (11) to Compound 12: To a solution of 6-bromoindole-2-carboxylic acid (11) in a suitable solvent (e.g., methanol), a catalytic amount of concentrated sulfuric acid is added. The reaction mixture is stirred at an elevated temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified to yield the corresponding ester, compound 12.[7]

2. Synthesis of Isopropyl 6-bromo-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylate (15): Compound 14 (100 mg, 0.32 mmol), 4-(trifluoromethyl)benzyl bromide (76 mg, 0.32 mmol), and potassium carbonate (133 mg, 0.96 mmol) are dissolved in dimethylformamide (DMF, 10 mL). The solution is stirred at room temperature for 5 hours (monitored by TLC). After the addition of 5 mL of water, the mixture is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography (1:5 v/v ethyl acetate/petroleum ether) to afford the liquid-oily product (133 mg, 93% yield).[7]

3. Synthesis of 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((4-(trifluoromethyl) benzyl)oxy)methyl) -1H-indole-2-carboxylic acid (17a): Sodium hydroxide (28 mg, 0.71 mmol) is added to a solution of compound 15 (100 mg, 0.24 mmol) in a mixed solution of methanol and water (4 mL, 3:1 methanol/water). The reaction is stirred at 80 °C for 1.5 hours. The mixture is then cooled to room temperature, and the pH is adjusted to 6 by adding acetic acid. The product is extracted with ethyl acetate (3 x 15 mL) and concentrated under reduced pressure to provide the crude product.[7]

4. Synthesis of Ethyl 3-bromo-1H-indole-2-carboxylate (3): 3-Bromo-1H-indole-2-carboxylic acid (100 mg, 0.42 mmol) is dissolved in anhydrous ethanol (10 mL), and concentrated sulphuric acid (20 mg, 0.21 mmol) is added dropwise to the solution. The mixture is stirred at 80 °C for 2 hours (monitored by TLC). The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted three times with ethyl acetate (3 x 30 mL). The combined organic phase is dried over anhydrous sodium sulfate and filtered under vacuum.[3]

B. Biological Evaluation Protocols

1. HIV-1 Integrase Strand Transfer Assay: The inhibitory activity of the synthesized compounds against the strand transfer reaction of HIV-1 integrase is evaluated using a commercially available HIV-1 integrase assay kit. The assay measures the integration of a viral DNA substrate into a target DNA substrate. The reaction is typically carried out in the presence of Mg2+ ions, which are essential for the catalytic activity of the enzyme. The IC50 values are then determined from the dose-response curves.[3]

2. Cell-based Caspase High-Throughput Screening (HTS) Assay for Apoptosis Induction: The ability of the compounds to induce apoptosis is assessed using a cell-based caspase HTS assay. T47D breast cancer cells are treated with various concentrations of the test compounds. The activation of caspases, key executioner enzymes in apoptosis, is then measured using a luminogenic or fluorogenic substrate. The EC50 values are calculated from the resulting dose-response curves.[4]

3. Tubulin Polymerization Inhibition Assay: The mechanism of action for apoptosis induction can be further investigated through a tubulin polymerization inhibition assay. The compounds are incubated with purified tubulin, and the polymerization process is monitored by measuring the increase in turbidity or fluorescence. Known tubulin inhibitors are used as positive controls. This assay helps to determine if the compounds exert their apoptotic effect by interfering with microtubule dynamics.[4]

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.

A. Signaling Pathway of HIV-1 Integrase Inhibition

HIV1_Integrase_Inhibition cluster_virus HIV-1 Life Cycle cluster_drug Inhibition Mechanism Viral DNA Viral DNA Integrase Integrase Viral DNA->Integrase Binding Host DNA Host DNA Integrase->Host DNA Strand Transfer Provirus Provirus Mg2+ Mg2+ Host DNA->Provirus Integration Indole-2-COOH Indole-2-Carboxylic Acid Derivative Indole-2-COOH->Integrase Chelates Mg2+ at Active Site

Caption: Mechanism of HIV-1 Integrase inhibition by indole-2-carboxylic acid derivatives.

B. Experimental Workflow for Synthesis and Evaluation of HIV-1 Integrase Inhibitors

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Material (e.g., 6-bromoindole-2-carboxylic acid) Esterification Esterification Start->Esterification Modification Side Chain Modification Esterification->Modification Hydrolysis Ester Hydrolysis Modification->Hydrolysis Final_Compound Final Indole-2-Carboxylic Acid Derivative Hydrolysis->Final_Compound Integrase_Assay HIV-1 Integrase Strand Transfer Assay Final_Compound->Integrase_Assay Data_Analysis IC50 Determination Integrase_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Caption: General workflow for the synthesis and evaluation of novel indole-2-carboxylic acid based HIV-1 integrase inhibitors.

C. Proposed Mechanism of Apoptosis Induction by Tubulin Polymerization Inhibitors

Apoptosis_Induction Indole_Compound Indole-2-Carboxylic Acid Benzylidene-Hydrazide Tubulin Tubulin Indole_Compound->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Arrest G2/M Phase Arrest Microtubules->Mitotic_Arrest Disruption of Mitotic Spindle Caspase_Activation Caspase_Activation Mitotic_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed pathway of apoptosis induction via inhibition of tubulin polymerization.

References

A Comprehensive Technical Review of 3,4,7-Trimethyl-1H-indole-2-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3,4,7-Trimethyl-1H-indole-2-carboxylic acid is limited in publicly available literature. This guide provides a comprehensive review of the broader class of substituted indole-2-carboxylic acids, offering insights into their synthesis, biological activities, and therapeutic potential, which can be extrapolated to inform research on the specific title compound.

Introduction

Indole-2-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. The indole scaffold is a common motif in numerous biologically active natural products and synthetic drugs. Substitutions on the indole ring system, such as methyl and carboxylic acid groups, can significantly modulate the physicochemical properties and pharmacological activities of these molecules. This technical guide focuses on the synthesis, known biological activities, and therapeutic applications of substituted indole-2-carboxylic acids, with a particular emphasis on providing a framework for understanding the potential of this compound.

Synthesis of Substituted Indole-2-Carboxylic Acids

The synthesis of the indole-2-carboxylic acid core can be achieved through several established methods. The choice of a specific synthetic route often depends on the desired substitution pattern and the availability of starting materials.

A common and versatile method is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a substituted phenylhydrazine and an α-ketoacid, such as pyruvic acid. For this compound, a plausible starting material would be (2,5-dimethylphenyl)hydrazine reacting with pyruvic acid, followed by methylation.

Another widely used method is the Reissert indole synthesis , which involves the reductive cyclization of o-nitrophenylpyruvic acids. This method is particularly useful for preparing a variety of substituted indole-2-carboxylic acids.

Below is a generalized workflow for the synthesis of a substituted indole-2-carboxylic acid via the Fischer indole synthesis.

G cluster_start Starting Materials cluster_reaction1 Step 1: Phenylhydrazone Formation cluster_product1 Intermediate cluster_reaction2 Step 2: Fischer Indole Synthesis cluster_product2 Product A Substituted Phenylhydrazine C Condensation A->C B α-Ketoacid (e.g., Pyruvic Acid) B->C D Phenylhydrazone C->D E Acid-catalyzed Cyclization D->E F Substituted Indole-2-Carboxylic Acid E->F

Figure 1: Generalized workflow for Fischer indole synthesis.

A patent describes a method for synthesizing indole-2-carboxylic acid using nitrotoluene and diethyl oxalate as main raw materials, with ferrous hydroxide as a catalyst, followed by reduction with hydrazine hydrate[1]. Other synthetic strategies include palladium-catalyzed coupling reactions and various cyclization methods to introduce substituents at different positions of the indole ring[2][3].

Biological Activities and Therapeutic Potential

Substituted indole-2-carboxylic acids have been investigated for a wide array of pharmacological activities. The nature and position of the substituents on the indole ring play a crucial role in determining their biological targets and efficacy.

Anti-inflammatory Activity

Certain derivatives of indole-2-carboxylic acid have been identified as potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor[4]. CysLTs are inflammatory mediators involved in asthma and allergic rhinitis. The carboxylic acid moiety at the C-2 position is often crucial for binding to the receptor.

Below is a simplified representation of the cysteinyl leukotriene signaling pathway and the point of intervention for CysLT1 antagonists.

G Arachidonic_Acid Arachidonic Acid Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Arachidonic_Acid->Leukotrienes 5-Lipoxygenase Pathway CysLT1_Receptor CysLT1 Receptor Leukotrienes->CysLT1_Receptor Binds to G_Protein G-protein Activation CysLT1_Receptor->G_Protein Signaling_Cascade Downstream Signaling Cascade G_Protein->Signaling_Cascade Inflammatory_Response Inflammatory Response (e.g., Bronchoconstriction, Mucus Secretion) Signaling_Cascade->Inflammatory_Response Antagonist Indole-2-Carboxylic Acid CysLT1 Antagonist Antagonist->CysLT1_Receptor Blocks

Figure 2: CysLT1 receptor signaling pathway inhibition.
Neurological Applications

Substituted indole-2-carboxylates have been explored as antagonists of the N-methyl-D-aspartate (NMDA) receptor at the strychnine-insensitive glycine binding site[5][6]. These compounds have shown potential in models of neurotoxicity and convulsions.

Antiviral Activity

Derivatives of indole-2-carboxylic acid have emerged as a promising class of HIV-1 integrase strand transfer inhibitors (INSTIs)[2][7][8][9]. The carboxylic acid group is thought to chelate with magnesium ions in the active site of the integrase enzyme, preventing the integration of the viral DNA into the host genome.

Anticancer Activity

The indole-2-carboxamide scaffold has been investigated for its antiproliferative activity against various cancer cell lines. Some derivatives have been shown to act as dual inhibitors of EGFR and CDK2[10]. Furthermore, indole-2-carboxylic acid derivatives have been designed as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key enzymes in tryptophan metabolism and are implicated in tumor immune evasion[11]. Other studies have explored these compounds as inhibitors of tubulin polymerization and for their activity against pediatric brain tumors[3][12].

Antiparasitic Activity

Indole-2-carboxamides have been identified as having activity against Trypanosoma cruzi, the parasite responsible for Chagas disease[13][14].

Quantitative Data Summary

The following table summarizes quantitative biological data for a selection of substituted indole-2-carboxylic acid derivatives from the literature. This data illustrates the potency of these compounds against various biological targets. It is important to note that the specific compound this compound is not represented in these studies.

Compound ClassTargetRepresentative CompoundIC50 / pEC50 / ED50Reference
CysLT1 AntagonistsCysLT1 Receptor3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k)IC50: 0.0059 µM[4]
NMDA Receptor AntagonistsGlycine Binding Site3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid (8)pKi: 8.5; ED50: 0.06 mg/kg (iv)[5]
HIV-1 Integrase InhibitorsHIV-1 IntegraseA 6-acetamido-indole-2-carboxylic acid derivative (17a)IC50: 3.11 µM[9]
Anticancer AgentsIDO1A 6-acetamido-indole-2-carboxylic acid derivative (9o-1)IC50: 1.17 µM[11]
Anticancer AgentsTDOA 6-acetamido-indole-2-carboxylic acid derivative (9o-1)IC50: 1.55 µM[11]
Anticancer AgentsCDK2An indole-2-carboxamide derivative (5h)IC50: 11 nM[10]
Anti-Trypanosoma cruzi AgentsT. cruzi amastigotesAn indole-2-carboxamide derivative (24)pEC50: 6.5[13][14]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below is an example of a general procedure for the synthesis of an indole-2-carboxylic acid derivative, adapted from the literature.

General Procedure for Fischer Indole Cyclization:

  • Phenylhydrazone Formation: A solution of the appropriately substituted phenylhydrazine hydrochloride (1.0 eq) and 2-oxopropanoic acid (1.1 eq) in a suitable solvent (e.g., ethanol) is stirred at room temperature for a specified time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The resulting phenylhydrazone can be isolated by filtration or used directly in the next step.

  • Cyclization: The phenylhydrazone is suspended in a high-boiling point solvent (e.g., acetic acid) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux for several hours until the cyclization is complete (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure indole-2-carboxylic acid derivative.

Note: Specific reaction conditions, such as temperature, reaction time, and purification methods, need to be optimized for each specific substrate.

Conclusion

References

initial screening of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Initial Screening of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. This technical guide provides a comprehensive framework for the initial in vitro screening of a novel compound, this compound. Given the well-documented anticancer, antimicrobial, and anti-inflammatory potential of the indole scaffold, this guide outlines a tiered screening cascade to efficiently evaluate the therapeutic promise of this specific molecule. Detailed experimental protocols for primary assays in each of these therapeutic areas are provided, along with data presentation templates and visualizations of key signaling pathways that are often modulated by indole derivatives. This document is intended to serve as a practical resource for researchers initiating the pharmacological investigation of this and similar novel chemical entities.

Introduction to this compound

This compound is a small molecule belonging to the indole-2-carboxylic acid family. The indole nucleus is a key structural motif in many biologically active compounds. The strategic placement of three methyl groups and a carboxylic acid moiety on the indole ring suggests the potential for diverse biological interactions.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
SMILES Cc1ccc(C)c2c(C)c([nH]c12)C(O)=O
InChI Key XFNONUNNILCXRU-UHFFFAOYSA-N

Data sourced from publicly available chemical databases.

Proposed Initial Screening Workflow

An efficient initial screening process is crucial for the early assessment of a novel compound's therapeutic potential. A tiered approach, starting with broad primary screens and progressing to more specific assays, is recommended.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays Anticancer Anticancer Dose-Response Studies Dose-Response Studies Anticancer->Dose-Response Studies If Active Antimicrobial Antimicrobial Antimicrobial->Dose-Response Studies If Active Anti-inflammatory Anti-inflammatory Anti-inflammatory->Dose-Response Studies If Active Signaling Pathway Analysis Signaling Pathway Analysis Dose-Response Studies->Signaling Pathway Analysis Selectivity Profiling Selectivity Profiling Dose-Response Studies->Selectivity Profiling Compound Synthesis & Characterization Compound Synthesis & Characterization Compound Synthesis & Characterization->Anticancer Compound Synthesis & Characterization->Antimicrobial Compound Synthesis & Characterization->Anti-inflammatory G Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes Compound Compound Compound->Akt Hypothetical Inhibition G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB IKK->NF-κB Releases IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes Induces Transcription Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response Leads to Compound Compound Compound->IKK Hypothetical Inhibition

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4,7-Trimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid, a substituted indole derivative with potential applications in medicinal chemistry and drug discovery. The synthetic strategy is based on a classical approach involving a Japp-Klingemann reaction followed by a Fischer indole synthesis, which are reliable methods for the preparation of substituted indoles.[1][2][3][4]

The described multi-step synthesis starts from commercially available 2,5-dimethylaniline and ethyl 2-methylacetoacetate. The key steps include the formation of a diazonium salt, a subsequent Japp-Klingemann reaction to generate a hydrazone intermediate, cyclization via Fischer indole synthesis to form the indole core, and final hydrolysis to yield the target carboxylic acid.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed through the following four steps:

  • Diazotization of 2,5-dimethylaniline (1): Formation of the 2,5-dimethylbenzenediazonium chloride (2).

  • Japp-Klingemann Reaction: Reaction of the diazonium salt (2) with ethyl 2-methylacetoacetate (3) to yield ethyl 2-((2,5-dimethylphenyl)hydrazono)propanoate (4).

  • Fischer Indole Synthesis: Acid-catalyzed cyclization of the hydrazone (4) to afford ethyl 3,4,7-trimethyl-1H-indole-2-carboxylate (5).

  • Hydrolysis: Conversion of the ethyl ester (5) to the final product, this compound (6).

Experimental Protocols

Step 1: Synthesis of 2,5-dimethylbenzenediazonium chloride (2)

Protocol:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,5-dimethylaniline (1) (10.0 g, 82.5 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (6.25 g, 90.6 mmol) in water (20 mL).

  • Add the sodium nitrite solution dropwise to the aniline solution over 30 minutes, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at the same temperature. The resulting solution of 2,5-dimethylbenzenediazonium chloride (2) is used immediately in the next step.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
2,5-dimethylaniline (1)121.1810.082.51.0
Sodium Nitrite69.006.2590.61.1
2,5-dimethylbenzenediazonium chloride (2)168.62-82.5 (theoretical)1.0
Step 2: Japp-Klingemann Reaction to Synthesize Ethyl 2-((2,5-dimethylphenyl)hydrazono)propanoate (4)

Protocol:

  • In a 500 mL beaker, dissolve ethyl 2-methylacetoacetate (3) (12.9 g, 89.5 mmol) in ethanol (100 mL).

  • To this solution, add a solution of sodium hydroxide (7.2 g, 180 mmol) in water (50 mL) and stir for 1 hour at room temperature.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared cold diazonium salt solution (2) from Step 1 to the stirred solution of the enolate of ethyl 2-methylacetoacetate.

  • A yellow to orange precipitate of the hydrazone (4) should form.

  • Continue stirring for 2 hours at 0-5 °C.

  • Filter the precipitate, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the product, ethyl 2-((2,5-dimethylphenyl)hydrazono)propanoate (4), under vacuum.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
2,5-dimethylbenzenediazonium chloride (2)168.62-82.51.0
Ethyl 2-methylacetoacetate (3)144.1712.989.51.08
Sodium Hydroxide40.007.21802.18
Ethyl 2-((2,5-dimethylphenyl)hydrazono)propanoate (4)248.31---
Step 3: Fischer Indole Synthesis of Ethyl 3,4,7-trimethyl-1H-indole-2-carboxylate (5)

Protocol:

  • In a 250 mL round-bottom flask, place the dried hydrazone (4) (10.0 g, 40.3 mmol).

  • Add polyphosphoric acid (PPA) (100 g) to the flask.

  • Heat the mixture with stirring at 100-110 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice (300 g) with stirring.

  • The crude product will precipitate. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure ethyl 3,4,7-trimethyl-1H-indole-2-carboxylate (5).

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
Ethyl 2-((2,5-dimethylphenyl)hydrazono)propanoate (4)248.3110.040.31.0
Polyphosphoric Acid-100-Catalyst/Solvent
Ethyl 3,4,7-trimethyl-1H-indole-2-carboxylate (5)231.29---
Step 4: Hydrolysis to this compound (6)

Protocol:

  • In a 250 mL round-bottom flask, dissolve the ethyl ester (5) (5.0 g, 21.6 mmol) in a mixture of ethanol (50 mL) and a 10% aqueous solution of sodium hydroxide (50 mL).

  • Reflux the mixture for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL).

  • Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid.

  • The carboxylic acid (6) will precipitate out of the solution.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product, this compound (6).

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
Ethyl 3,4,7-trimethyl-1H-indole-2-carboxylate (5)231.295.021.61.0
Sodium Hydroxide40.005.01255.8
This compound (6)203.24---

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product A 2,5-Dimethylaniline (1) C 2,5-Dimethylbenzenediazonium chloride (2) A->C 1. Diazotization NaNO₂, HCl, 0-5°C B Ethyl 2-methylacetoacetate (3) D Ethyl 2-((2,5-dimethylphenyl)hydrazono)propanoate (4) B->D C->D 2. Japp-Klingemann NaOH, EtOH, 0-5°C E Ethyl 3,4,7-trimethyl-1H-indole-2-carboxylate (5) D->E 3. Fischer Indole Synthesis Polyphosphoric Acid, 100-110°C F This compound (6) E->F 4. Hydrolysis NaOH, EtOH/H₂O, Reflux

Caption: Synthetic route for this compound.

Logical Relationship of Synthesis Stages

Logical_Flow Start Start: 2,5-Dimethylaniline & Ethyl 2-methylacetoacetate Step1 Diazotization Start->Step1 Step2 Japp-Klingemann Reaction Step1->Step2 Step3 Fischer Indole Synthesis Step2->Step3 Step4 Ester Hydrolysis Step3->Step4 Purification Purification and Characterization Step4->Purification End Final Product: This compound Purification->End

Caption: Logical progression of the synthesis and purification steps.

References

Application Notes and Protocols for Fischer Indole Synthesis of Trimethyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a venerable and versatile chemical reaction that constructs the indole aromatic heterocycle from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] This method remains a cornerstone in synthetic organic chemistry, particularly in the pharmaceutical industry, where the indole scaffold is a privileged structure found in numerous bioactive molecules and approved drugs. This document provides detailed application notes and experimental protocols for the synthesis of various trimethyl-substituted indole derivatives, which are valuable building blocks in drug discovery and materials science.

The synthesis of trimethylated indoles via the Fischer method offers a direct route to compounds with modulated electronic and steric properties, influencing their biological activity and pharmacokinetic profiles. These derivatives serve as crucial intermediates for more complex molecules, including those with potential applications as anticancer, antimicrobial, and anti-inflammatory agents.

General Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps:

  • Hydrazone Formation: The reaction is initiated by the condensation of a substituted phenylhydrazine with a ketone (in this case, one that will yield a trimethylated indole) to form a phenylhydrazone.[2]

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[3]

  • [4][4]-Sigmatropic Rearrangement: A key[4][4]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, forming a new carbon-carbon bond.[3]

  • Aromatization: The intermediate rearomatizes, leading to a di-imine.

  • Cyclization and Ammonia Elimination: An intramolecular cyclization followed by the elimination of an ammonia molecule yields the final indole product.[3]

Key Applications in Drug Development

The indole nucleus is a fundamental structural motif in a vast array of pharmaceuticals. The introduction of methyl groups can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Trimethylated indoles can serve as precursors to:

  • Analogs of Natural Products: Many bioactive alkaloids contain the indole core.

  • Novel Therapeutic Agents: Used in the development of new drugs targeting a range of diseases.

  • Molecular Probes: For studying biological processes.

Experimental Protocols

The following section details the experimental procedures for the synthesis of several trimethyl indole derivatives.

Protocol 1: Synthesis of 2,3,3-Trimethylindolenine

This protocol describes the synthesis of 2,3,3-trimethylindolenine from aniline and 2-methyl-2-hydroxy-butan-3-one.[5]

Materials:

  • 2-methyl-2-hydroxy-butan-3-one (408 parts by weight)

  • Aniline (558 parts by weight)

  • Acetic acid (20 parts by weight)

  • Toluene (650 parts by weight)

  • Concentrated hydrochloric acid (40 parts by weight)

Procedure:

  • Combine 2-methyl-2-hydroxy-butan-3-one, aniline, and acetic acid in toluene in a suitable reaction vessel equipped with a Dean-Stark apparatus.

  • Heat the mixture to reflux and remove the water that forms.

  • Once water separation is complete, distill off the volatile components until the internal temperature reaches 220°C.

  • Maintain the reaction mixture at 220°C for 5 hours.

  • Cool the mixture to 160°C and carefully add concentrated hydrochloric acid.

  • Heat the mixture for an additional 3 hours, allowing any water formed to distill off.

  • The crude product can be purified by distillation.

Expected Yield: Approximately 78.5% based on 2-methyl-2-hydroxy-butan-3-one.[5]

Protocol 2: Synthesis of 2,3,3,5-Tetramethylindolenine

This protocol details the synthesis of 2,3,3,5-tetramethylindolenine from p-tolylhydrazine hydrochloride and isopropyl methyl ketone.[3]

Materials:

  • p-Tolylhydrazine hydrochloride (0.25 g, 1.62 mmol)

  • Isopropyl methyl ketone (0.14 g, 1.62 mmol)

  • Glacial acetic acid (2 g, 0.03 mol)

  • 1 M Sodium hydroxide (NaOH) solution

  • Chloroform (CDCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flask containing glacial acetic acid, add p-tolylhydrazine hydrochloride and isopropyl methyl ketone.

  • Reflux the mixture with stirring for 2.25 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with 1 M NaOH solution.

  • Dilute with water (100 mL) and extract the product with chloroform (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by passing it through a short silica gel column.

Expected Yield: A red, viscous oil is obtained.[3] While a specific percentage yield is not stated in the reference, it is described as a high-yield reaction.[3]

Protocol 3: Synthesis of 2,3,3-Trimethyl-5-nitroindolenine

This protocol describes the synthesis of 2,3,3-trimethyl-5-nitroindolenine from p-nitrophenylhydrazine hydrochloride and isopropyl methyl ketone in a mixed acid system.[3]

Materials:

  • p-Nitrophenylhydrazine hydrochloride

  • Isopropyl methyl ketone

  • Glacial acetic acid

  • Concentrated hydrochloric acid

Procedure:

  • Combine p-nitrophenylhydrazine hydrochloride and isopropyl methyl ketone in a binary mixture of acetic acid and hydrochloric acid.

  • Heat the reaction mixture for 4 hours.

  • After the reaction is complete, perform a suitable workup involving extraction.

Expected Yield: Approximately 30%.[3] A similar reaction in only acetic acid at reflux for 1.5 hours resulted in a much lower yield of 10%.[3]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various trimethyl indole derivatives.

ProductPhenylhydrazine DerivativeKetoneCatalyst/SolventTemperatureTimeYield (%)Reference
2,3,3-TrimethylindolenineAniline (in situ hydrazone formation)2-Methyl-2-hydroxy-butan-3-oneAcetic acid/Toluene, then HCl220°C5h, then 3h78.5[5]
2,3,3,5-Tetramethylindoleninep-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneGlacial Acetic AcidReflux2.25 h>90 (qualitative)[3]
2,3,3,6-Tetramethylindoleninem-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneGlacial Acetic AcidRoom Temp2 h>90 (qualitative)[3]
2,3,3-Trimethyl-5-nitroindoleninep-Nitrophenylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic Acid / HCl-4 h30[3]
2,3,3-Trimethyl-5-nitroindoleninep-Nitrophenylhydrazine hydrochlorideIsopropyl methyl ketoneAcetic AcidReflux1.5 h10[3]

Visualizations

The following diagrams illustrate the general workflow of the Fischer indole synthesis and the logical relationship of its mechanistic steps.

Fischer_Indole_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_purification Purification A Substituted Phenylhydrazine C Hydrazone Formation (Acid Catalyst, Heat) A->C B Ketone B->C D Reaction Workup (Neutralization, Extraction) C->D E Solvent Removal D->E F Column Chromatography or Distillation E->F G Purified Trimethyl Indole Derivative F->G

Caption: General experimental workflow for the Fischer indole synthesis.

Fischer_Indole_Mechanism A Phenylhydrazine + Ketone B Hydrazone Formation A->B C Tautomerization to Enamine B->C D [3,3]-Sigmatropic Rearrangement C->D E Aromatization D->E F Intramolecular Cyclization E->F G Ammonia Elimination F->G H Indole Product G->H

Caption: Key mechanistic steps of the Fischer indole synthesis.

References

Protocol for N-Acylation of Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the N-acylation of indole-2-carboxylic acids, a key transformation in the synthesis of various biologically active compounds. Two primary methods are presented: a specific protocol for N-acetylation using acetic anhydride and a general procedure for N-acylation with various carboxylic acids employing dicyclohexylcarbodiimide (DCC) as a coupling agent. These methods are robust and can be adapted for a range of substituted indole-2-carboxylic acids and acylating agents.

Introduction

N-acyl indole-2-carboxylic acids are important synthetic intermediates in medicinal chemistry and drug discovery. The indole nucleus is a privileged scaffold found in numerous natural products and pharmaceuticals. Acylation of the indole nitrogen not only serves as a method for introducing diverse functional groups but also as a protecting group strategy to modulate the reactivity of the indole ring, particularly at the C3 position. The presence of the carboxylic acid moiety at the C2 position offers a handle for further functionalization, such as amide bond formation, rendering N-acyl indole-2-carboxylic acids versatile building blocks for complex molecule synthesis. This document outlines reliable and reproducible protocols for the preparation of these valuable compounds.

Data Presentation

The following table summarizes quantitative data for the N-acylation of indoles under various conditions. While specific examples for a wide range of acylations on indole-2-carboxylic acid are not extensively documented in a single source, the provided data from closely related indole derivatives and a specific example of N-acetylation of indole-2-carboxylic acid offer valuable insights into expected yields and reaction parameters.

Indole SubstrateAcylating AgentCoupling Agent/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Indole-2-carboxylic acidAcetic anhydrideTriethylamine/DMAPAcetone20-250.7592.6[1]
5-Nitro-1H-indoleBenzoic acidDCC/DMAPCH₂Cl₂RT391
5-Nitro-1H-indole4-Methoxybenzoic acidDCC/DMAPCH₂Cl₂RT394
5-Fluoro-1H-indoleBenzoic acidDCC/DMAPCH₂Cl₂RT2446
5-Fluoro-1H-indole4-Methoxybenzoic acidDCC/DMAPCH₂Cl₂RT2449
5-Cyano-1H-indoleBenzoic acidDCC/DMAPCH₂Cl₂RT885
3-Methyl-1H-indoleS-methyl butanethioateCs₂CO₃Xylene1401297[2][3]
IndolePropionic acidBoric AcidMesityleneReflux4882[4]

Experimental Protocols

Two detailed protocols for the N-acylation of indole-2-carboxylic acids are provided below.

Protocol 1: N-Acetylation of Indole-2-Carboxylic Acid using Acetic Anhydride

This protocol is a specific and high-yielding method for the N-acetylation of indole-2-carboxylic acid.[1]

Materials:

  • Indole-2-carboxylic acid

  • Acetone

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetic anhydride

  • Hydrochloric acid (33% aq.)

  • Ice

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of 4-dimethylaminopyridine (catalytic amount, e.g., 0.05 eq) and triethylamine (e.g., 1.5-2.0 eq) in acetone, add indole-2-carboxylic acid (1.0 eq) at 40-50 °C.

  • Stir the mixture for 15 minutes at 45 °C.

  • Cool the reaction mixture to 20 °C.

  • Slowly add acetic anhydride (e.g., 1.2-1.5 eq) to the mixture, maintaining the temperature between 20-25 °C.

  • Stir the reaction for an additional 45 minutes at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a mixture of 33% aqueous HCl, ice, and water.

  • Stir the resulting suspension for 1 hour at 15 °C to precipitate the product.

  • Collect the solid product by filtration, wash with ice-cold water, and dry to obtain N-acetyl-indole-2-carboxylic acid.

Protocol 2: General N-Acylation of Indole-2-Carboxylic Acid using DCC Coupling

This protocol provides a general method for the N-acylation of indole-2-carboxylic acids with a variety of carboxylic acids using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

  • Indole-2-carboxylic acid

  • Carboxylic acid of choice (e.g., benzoic acid, phenylacetic acid)

  • Dichloromethane (CH₂Cl₂)

  • 4-Dimethylaminopyridine (DMAP)

  • Dicyclohexylcarbodiimide (DCC)

  • Methanol (for workup)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve indole-2-carboxylic acid (1.0 eq), the desired carboxylic acid (2.0 eq), and 4-dimethylaminopyridine (1.0 eq) in dichloromethane at 0 °C.

  • In a separate flask, prepare a solution of dicyclohexylcarbodiimide (2.0 eq) in dichloromethane.

  • Slowly add the DCC solution to the stirred reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Add methanol to the residue and filter to remove the precipitated dicyclohexylurea (DCU).

  • Wash the precipitate with additional methanol.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the desired N-acyl-indole-2-carboxylic acid.

Visualizations

The following diagrams illustrate the general reaction scheme and the experimental workflow for the N-acylation of indole-2-carboxylic acids.

general_reaction_scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Indole Indole-2-carboxylic Acid Reaction + Indole->Reaction AcylatingAgent Acylating Agent (R-CO-X) AcylatingAgent->Reaction Base Base/Coupling Agent Solvent Solvent Product N-Acyl-indole- 2-carboxylic Acid Reaction->Product Base/Coupling Agent, Solvent

Caption: General reaction scheme for N-acylation.

experimental_workflow start Start dissolve Dissolve indole-2-carboxylic acid, acylating agent, and catalyst in solvent start->dissolve add_reagents Add base or coupling agent dissolve->add_reagents react Stir at specified temperature and monitor by TLC add_reagents->react workup Reaction Workup (e.g., quenching, extraction) react->workup purify Purify the product (e.g., filtration, chromatography) workup->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Experimental workflow for N-acylation.

References

Application Notes and Protocols for Indole-2-Carboxylic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of therapeutic agents targeting a wide range of biological targets.[1][2][3] Its rigid bicyclic structure and the presence of a carboxylic acid group, which can act as a key pharmacophore for target interaction, make it an attractive starting point for drug discovery.[3] Derivatives of indole-2-carboxylic acid have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2]

This document provides an overview of the applications of indole-2-carboxylic acid derivatives in two distinct therapeutic areas: as HIV-1 integrase inhibitors and as cysteinyl leukotriene 1 (CysLT1) receptor antagonists.

Application Note 1: Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

Introduction:

Human Immunodeficiency Virus-1 (HIV-1) integrase is a crucial enzyme responsible for integrating the viral DNA into the host cell's genome, a critical step in the viral replication cycle.[4][5][6] Small molecules that can inhibit the strand transfer activity of HIV-1 integrase (INSTIs) are a clinically validated class of antiretroviral drugs. The indole-2-carboxylic acid scaffold has emerged as a promising pharmacophore for the development of novel INSTIs.[4][5][6] The core structure, particularly the indole nitrogen and the C2-carboxylic acid, can chelate the essential Mg2+ ions in the enzyme's active site, thereby blocking its function.[6][7] Structural modifications at various positions of the indole ring have been explored to enhance potency and improve pharmacokinetic profiles.[6][7]

Quantitative Data Summary:

The following table summarizes the in vitro activity of selected indole-2-carboxylic acid derivatives against HIV-1 integrase.

Compound IDSubstitution PatternTargetAssayIC50 (µM)Reference
17a 6-((4-fluorophenyl)amino)-1H-indole-2-carboxylic acidHIV-1 IntegraseStrand Transfer3.11[4][5]
20a 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acidHIV-1 IntegraseStrand Transfer0.13[6][8]

Experimental Protocols: HIV-1 Integrase Strand Transfer Assay

This protocol is a generalized procedure based on methodologies described for testing indole-2-carboxylic acid derivatives.[6][9]

Objective: To determine the in vitro inhibitory activity of test compounds against the strand transfer reaction catalyzed by recombinant HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (vDNA, typically a labeled oligonucleotide)

  • Target DNA (tDNA, typically a labeled oligonucleotide)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MnCl2 or MgCl2, 0.05% Brij-35)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Plate reader capable of detecting the specific label (e.g., fluorescence, radioactivity)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these stock solutions into the assay buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the following components in order:

    • Assay Buffer

    • Test compound or DMSO (for control wells)

    • Recombinant HIV-1 Integrase

    • Donor DNA (vDNA)

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the enzyme to bind to the donor DNA and the inhibitor.

  • Initiation of Strand Transfer: Add the target DNA (tDNA) to each well to initiate the strand transfer reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detection: Stop the reaction and quantify the amount of strand transfer product formed. The method of detection will depend on the labels used on the oligonucleotides (e.g., fluorescence resonance energy transfer (FRET), radioactivity, or specific antibody-based detection).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Reaction_Mix Prepare reaction mixture: Buffer, Compound/DMSO, Integrase, vDNA Compound_Prep->Reaction_Mix Pre_Incubation Pre-incubate at 37°C (30 min) Reaction_Mix->Pre_Incubation Initiation Add tDNA to initiate strand transfer Pre_Incubation->Initiation Incubation Incubate at 37°C (1-2 hours) Initiation->Incubation Detection Stop reaction and detect signal Incubation->Detection Data_Analysis Calculate % inhibition and IC50 values Detection->Data_Analysis

Caption: Workflow for HIV-1 Integrase Strand Transfer Assay.

Application Note 2: Indole-2-Carboxylic Acid Derivatives as CysLT1 Receptor Antagonists

Introduction:

Cysteinyl leukotrienes (CysLTs) are potent pro-inflammatory lipid mediators that play a significant role in the pathophysiology of asthma and other inflammatory diseases.[10] They exert their effects by binding to CysLT receptors, primarily the CysLT1 receptor. Antagonists of the CysLT1 receptor, such as montelukast, are used clinically to treat asthma. The indole-2-carboxylic acid moiety has been identified as a key structural feature in a novel class of potent and selective CysLT1 receptor antagonists.[10] The carboxylic acid group is believed to mimic the carboxylate of the natural ligands (LTC4, LTD4, LTE4) and interact with the receptor's binding pocket.

Quantitative Data Summary:

The following table summarizes the in vitro activity of a selected indole-2-carboxylic acid derivative against CysLT1 and CysLT2 receptors.

Compound IDSubstitution PatternTargetAssayIC50 (µM)Reference
17k 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acidCysLT1Calcium Mobilization0.0059 ± 0.0011[10]
17k 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acidCysLT2Calcium Mobilization15 ± 4[10]

Experimental Protocols: CysLT1 Receptor-Mediated Calcium Mobilization Assay

This protocol is a generalized procedure based on methodologies for testing CysLT1 receptor antagonists.[10]

Objective: To measure the ability of test compounds to inhibit CysLT1 receptor activation, as determined by a decrease in agonist-induced intracellular calcium mobilization in cells expressing the receptor.

Materials:

  • A cell line stably expressing the human CysLT1 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium and reagents

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • CysLT1 receptor agonist (e.g., LTD4)

  • Test compounds dissolved in DMSO

  • 96- or 384-well black, clear-bottom microplates

  • A fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR)

Procedure:

  • Cell Preparation: Seed the CysLT1-expressing cells into microplates and grow to confluence.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer for approximately 1 hour at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Add the test compounds at various concentrations (or DMSO for control) to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

  • Calcium Mobilization Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

  • Agonist Addition: Add a pre-determined concentration (e.g., EC80) of the CysLT1 agonist (LTD4) to all wells simultaneously using the integrated fluid-handling system.

  • Signal Detection: Immediately measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration upon receptor activation.

  • Data Analysis: The antagonist effect is measured as the reduction in the peak fluorescence signal in the presence of the compound compared to the control (agonist alone). Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Diagram of CysLT1 Signaling Pathway:

G LTD4 LTD4 (Agonist) CysLT1R CysLT1 Receptor LTD4->CysLT1R Activates Antagonist Indole-2-carboxylic acid derivative Antagonist->CysLT1R Blocks Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Response Cellular Response (e.g., Inflammation) Ca_release->Response PKC->Response

Caption: Simplified CysLT1 Receptor Signaling Pathway.

References

Application Notes and Protocols: 3,4,7-Trimethyl-1H-indole-2-carboxylic acid as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3,4,7-trimethyl-1H-indole-2-carboxylic acid as a scaffold in medicinal chemistry and drug discovery. The protocols detailed below are based on established synthetic methodologies for indole derivatives and can be adapted for this specific compound.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Indole-2-carboxylic acid derivatives, in particular, have garnered significant attention due to their diverse biological activities. They have been successfully employed as inhibitors of various enzymes and receptors, demonstrating their potential in treating a range of diseases, including viral infections and cancer.[2][3] this compound offers a unique substitution pattern that can be exploited to fine-tune the physicochemical and pharmacological properties of lead compounds. The methyl groups at positions 4 and 7 can provide steric hindrance and influence the electronics of the indole ring, potentially leading to improved potency, selectivity, and metabolic stability of derived molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Appearance Solid
CAS Number 876715-79-6

Proposed Synthesis of this compound

A plausible synthetic route for the title compound is the Fischer indole synthesis, a reliable and widely used method for preparing indoles.[4][5] The proposed synthesis starts from the commercially available 2,5-dimethylaniline.

Protocol 1: Fischer Indole Synthesis of this compound

This protocol describes a two-step process involving the formation of a hydrazone followed by acid-catalyzed cyclization.

Step 1: Synthesis of (2,5-dimethylphenyl)hydrazine

  • To a cooled (0-5 °C) solution of 2,5-dimethylaniline in concentrated hydrochloric acid, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.

  • Collect the precipitated hydrazine hydrochloride by filtration, wash with a small amount of cold water, and dry.

  • Neutralize the hydrochloride salt with a base (e.g., sodium hydroxide solution) to obtain the free hydrazine.

Step 2: Synthesis of this compound

  • Dissolve (2,5-dimethylphenyl)hydrazine and an equimolar amount of ethyl 2-methyl-3-oxobutanoate in ethanol.

  • Add a catalytic amount of a Brønsted acid (e.g., sulfuric acid or polyphosphoric acid).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • The intermediate hydrazone will precipitate. Filter and wash the solid with water.

  • Heat the isolated hydrazone in a high-boiling point solvent (e.g., ethylene glycol) with a strong acid catalyst (e.g., zinc chloride or polyphosphoric acid) to effect the Fischer indole cyclization.

  • The subsequent hydrolysis of the ester and decarboxylation will yield the desired indole-2-carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Hydrazine Synthesis cluster_1 Step 2: Fischer Indole Synthesis A 2,5-Dimethylaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Reduction (SnCl₂, HCl) B->C D (2,5-Dimethylphenyl)hydrazine C->D F Hydrazone Formation (Ethanol, H⁺ cat.) D->F E Ethyl 2-methyl-3-oxobutanoate E->F G Cyclization & Hydrolysis (High Temp, Acid cat.) F->G H 3,4,7-Trimethyl-1H-indole- 2-carboxylic acid G->H

Caption: Proposed Fischer indole synthesis workflow.

Application in Drug Discovery: Potential as an Intermediate

Based on the biological activities of other substituted indole-2-carboxylic acids, this compound is a promising building block for the development of novel therapeutic agents. Two potential areas of application are highlighted below.

HIV-1 integrase is a crucial enzyme for viral replication, and its inhibitors are a key component of antiretroviral therapy.[2][6] The indole-2-carboxylic acid core can chelate the essential Mg²⁺ ions in the active site of the integrase.[2]

Proposed Signaling Pathway Inhibition

G HIV-1 HIV-1 Reverse Transcription Reverse Transcription HIV-1->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Integrase Integrase Integrase->Integration Host DNA Host DNA Host DNA->Integration Provirus Provirus Integration->Provirus Indole Derivative Indole Derivative Indole Derivative->Integrase Inhibition

Caption: Inhibition of HIV-1 integrase.

Quantitative Data from Related Compounds

The following table summarizes the inhibitory activity of some indole-2-carboxylic acid derivatives against HIV-1 integrase, demonstrating the potential of this scaffold.

CompoundModification on Indole-2-carboxylic acidIC₅₀ (µM)Reference
20a 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-0.13[2]
17a 6-bromo-3.11[7]

Protocol 2: Amide Coupling of this compound

This protocol describes the synthesis of an amide derivative, a common modification in drug development.

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Amide Coupling

G A 3,4,7-Trimethyl-1H-indole- 2-carboxylic acid C Activated Ester Intermediate A->C Activation B HATU, DIPEA in DMF B->C E Amide Product C->E Coupling D Amine (R-NH₂) D->E

Caption: Amide coupling workflow.

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are implicated in tumor immune evasion.[8][9] Inhibitors of these enzymes are being investigated as cancer immunotherapies.

Proposed Signaling Pathway Inhibition

G Tryptophan Tryptophan IDO1/TDO IDO1/TDO Tryptophan->IDO1/TDO Kynurenine Kynurenine IDO1/TDO->Kynurenine T-cell Suppression T-cell Suppression Kynurenine->T-cell Suppression Tumor Immune Evasion Tumor Immune Evasion T-cell Suppression->Tumor Immune Evasion Indole Derivative Indole Derivative Indole Derivative->IDO1/TDO Inhibition

Caption: Inhibition of the IDO1/TDO pathway.

Quantitative Data from Related Compounds

The following table shows the inhibitory activity of a 6-acetamido-indole-2-carboxylic acid derivative against IDO1 and TDO.

CompoundIC₅₀ for IDO1 (µM)IC₅₀ for TDO (µM)Reference
9o-1 1.171.55[3]

Protocol 3: Esterification of this compound

This protocol describes the synthesis of an ester derivative, which can be useful for modulating solubility and cell permeability.

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) or a dehydrating agent like phosphorus oxychloride (POCl₃, 1.2 eq).[10]

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture over crushed ice.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization if necessary.

Experimental Workflow for Esterification

G A 3,4,7-Trimethyl-1H-indole- 2-carboxylic acid C Ester Product A->C Esterification B Alcohol (R-OH), POCl₃ B->C

Caption: Esterification workflow.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel bioactive molecules. Its unique substitution pattern offers opportunities for the development of compounds with improved pharmacological profiles. The protocols provided herein serve as a guide for the synthesis and derivatization of this scaffold, enabling its exploration in various drug discovery programs, particularly in the fields of antiviral and cancer immunotherapy research. Further investigation into the biological activities of derivatives of this specific indole is warranted.

References

Application Notes and Protocols for the Derivatization of 3,4,7-Trimethyl-1H-indole-2-carboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,4,7-Trimethyl-1H-indole-2-carboxylic acid is a heterocyclic compound belonging to the indole family, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1] The indole nucleus can be synthetically modified at various positions to generate a diverse range of derivatives with potential therapeutic applications.[1] This document provides detailed application notes and protocols for the derivatization of this compound and its subsequent evaluation in relevant bioassays. The protocols described are based on established methodologies for similar indole-2-carboxylic acid derivatives and are intended to serve as a guide for researchers.

I. Derivatization Strategies

The derivatization of this compound can be approached by modifying the carboxylic acid group at the C2 position or by introducing substituents onto the indole ring. Common strategies include esterification, amidation, and C-H functionalization.

A. Esterification of the Carboxylic Acid Group

Esterification of the carboxylic acid at the C2 position can modulate the compound's lipophilicity and cell permeability, potentially enhancing its biological activity.

General Reaction Scheme:

B. Amidation of the Carboxylic Acid Group

Amide derivatives are often synthesized to explore hydrogen bonding interactions with biological targets. This can be achieved by coupling the carboxylic acid with a variety of primary or secondary amines.

General Reaction Scheme:

II. Experimental Protocols

Protocol 1: Synthesis of Ethyl 3,4,7-Trimethyl-1H-indole-2-carboxylate (Esterification)

This protocol is adapted from the esterification of other indole-2-carboxylic acids.[2]

Materials:

  • This compound

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the solution.

  • Heat the mixture to reflux (approximately 80°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield the pure ethyl 3,4,7-trimethyl-1H-indole-2-carboxylate.

Protocol 2: Synthesis of N-Benzyl-3,4,7-trimethyl-1H-indole-2-carboxamide (Amidation)

This protocol is based on standard amide coupling reactions used for indole-2-carboxylic acids.[3][4]

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add EDC (1.2 mmol) and HOBt (1.2 mmol) to the solution and stir for 15 minutes at room temperature.

  • Add benzylamine (1.1 mmol) followed by DIPEA (2.0 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM (30 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield the pure N-benzyl-3,4,7-trimethyl-1H-indole-2-carboxamide.

III. Bioassay Protocols

Based on the activities of similar indole derivatives, the synthesized compounds can be screened for various biological activities, such as anticancer and antiviral effects.[5][6][7]

Protocol 3: In vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of compounds on cancer cell lines.[4]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized indole derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the synthesized indole derivatives in the complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

IV. Data Presentation

Quantitative data from the bioassays should be summarized in a clear and structured table for easy comparison.

Table 1: In vitro Anticancer Activity of this compound Derivatives

Compound IDR Group (Ester)R1, R2 Group (Amide)Cell LineIC50 (µM)
Parent --MCF-7>100
Derivative 1 Ethyl-MCF-755.2
Derivative 2 -H, BenzylMCF-723.8
Doxorubicin --MCF-71.10[4]

Note: The IC50 values presented here are hypothetical and for illustrative purposes only.

V. Visualizations

Workflow for Derivatization and Bioassay

G cluster_synthesis Synthesis cluster_bioassay Bioassay Start This compound Esterification Esterification (Protocol 1) Start->Esterification Amidation Amidation (Protocol 2) Start->Amidation Esters Ester Derivatives Esterification->Esters Amides Amide Derivatives Amidation->Amides Purification Purification (Column Chromatography) Esters->Purification Amides->Purification Bioassay_Start Purified Derivatives Purification->Bioassay_Start MTT_Assay MTT Assay (Protocol 3) Bioassay_Start->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Results Biological Activity Data Data_Analysis->Results

Caption: General workflow for the synthesis and biological evaluation of derivatives.

Signaling Pathway (Hypothetical Target)

Assuming the derivatives target a common anticancer pathway, for example, by inhibiting a specific kinase.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Proliferation Cell Proliferation Transcription_Factor->Proliferation Inhibitor Indole Derivative Inhibitor->Kinase_A

Caption: Hypothetical signaling pathway inhibited by indole derivatives.

References

Application Notes and Protocols for the Analytical Quantification of Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-2-carboxylic acid (I2CA) is a significant molecule with diverse biological activities. It is recognized as a competitive antagonist at the glycine site of the NMDA receptor and also acts as an inhibitor of HIV-1 integrase. Given its therapeutic potential in neurological disorders and HIV treatment, robust and reliable analytical methods for its quantification in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies.

These application notes provide detailed protocols for the quantification of indole-2-carboxylic acid in biological samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be adaptable for various research and development needs, from basic research to regulated bioanalysis.

Method Selection Overview

The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV: A cost-effective and widely available technique suitable for the analysis of I2CA at moderate concentrations. It is a robust method for routine analysis when high sensitivity is not a primary concern.

  • LC-MS/MS: The gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. This method is ideal for quantifying low concentrations of I2CA in complex biological matrices and is the preferred method for pharmacokinetic studies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from established protocols for similar carboxylic acids and provides a reliable approach for the quantification of indole-2-carboxylic acid in various sample types.

Quantitative Data Summary: HPLC-UV Method Performance

The following table summarizes the typical performance characteristics of an HPLC-UV method for the quantification of indole-2-carboxylic acid, based on validation parameters for analogous compounds.

ParameterTypical Performance
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.998
Accuracy90 - 110%
Precision (%RSD)< 10%
Limit of Quantification (LOQ)~0.5 µg/mL
Recovery> 85%
Experimental Protocol: HPLC-UV

1. Sample Preparation (Plasma/Serum): Protein Precipitation

  • To 200 µL of plasma or serum in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid or phosphoric acid) in a 40:60 (v/v) ratio. For mass spectrometry compatibility, formic acid is recommended.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: 270 nm. The UV spectrum of indole-2-carboxylic acid shows absorption maxima around this wavelength.

3. Calibration and Quantification

  • Prepare a stock solution of indole-2-carboxylic acid (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by spiking known concentrations of the stock solution into a blank biological matrix (e.g., drug-free plasma).

  • Process the calibration standards and quality control (QC) samples along with the unknown samples using the sample preparation protocol described above.

  • Construct a calibration curve by plotting the peak area of indole-2-carboxylic acid against its concentration.

  • Determine the concentration of indole-2-carboxylic acid in the unknown samples by interpolating their peak areas from the calibration curve.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing plasma Plasma/Serum Sample add_acetonitrile Add Acetonitrile (Protein Precipitation) plasma->add_acetonitrile vortex1 Vortex add_acetonitrile->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (270 nm) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for the quantification of indole-2-carboxylic acid by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is recommended for the quantification of indole-2-carboxylic acid in complex biological matrices, especially for applications requiring low detection limits. The protocol is based on established methods for indole and other carboxylic acids.

Quantitative Data Summary: LC-MS/MS Method Performance

The following table summarizes the expected performance characteristics of an LC-MS/MS method for the quantification of indole-2-carboxylic acid.

ParameterExpected Performance
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.999
Accuracy85 - 115%
Precision (%RSD)< 15%
Lower Limit of Quantification (LLOQ)~0.5 ng/mL
Recovery> 80%
Experimental Protocol: LC-MS/MS

1. Sample Preparation (Urine): Dilute and Shoot

For urine samples, a simple dilution is often sufficient due to the lower protein content.

  • Centrifuge the urine sample at 5,000 x g for 10 minutes to pellet any particulate matter.

  • Dilute 50 µL of the supernatant with 450 µL of the initial mobile phase.

  • Vortex and transfer to an LC-MS vial for analysis.

2. Sample Preparation (Plasma/Serum): Protein Precipitation

  • To 100 µL of plasma or serum in a microcentrifuge tube, add a suitable internal standard (e.g., indole-2-carboxylic acid-d4).

  • Add 300 µL of ice-cold methanol containing 0.1% formic acid.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject directly into the LC-MS/MS system or evaporate and reconstitute if further concentration is needed.

3. Liquid Chromatography Conditions

  • LC System: A UPLC or HPLC system capable of gradient elution.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

4. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), negative mode. Carboxylic acids generally ionize well in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Indole-2-carboxylic acid: Precursor ion (Q1): m/z 160.0 → Product ion (Q3): m/z 116.1 (corresponding to the loss of COOH).

    • Internal Standard (Indole-2-carboxylic acid-d4): Precursor ion (Q1): m/z 164.0 → Product ion (Q3): m/z 120.1.

  • Source Parameters: Optimized for the specific instrument, but typical values include:

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon.

5. Calibration and Quantification

Follow a similar procedure as for the HPLC-UV method, but use an internal standard and calculate the analyte concentration based on the peak area ratio of the analyte to the internal standard.

Logical Relationship: Analyte Fragmentation in MS/MS

MSMS_Fragmentation I2CA Indole-2-carboxylic Acid Precursor Ion [M-H]⁻ m/z 160.0 Fragment Fragment Ion [M-H-COO]⁻ m/z 116.1 I2CA->Fragment CID Loss Neutral Loss (COOH) 44 Da I2CA->Loss

Caption: Fragmentation of Indole-2-carboxylic Acid in MS/MS.

References

Application Note: HPLC Analysis of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a comprehensive guide for the analysis of 3,4,7-trimethyl-1H-indole-2-carboxylic acid using High-Performance Liquid Chromatography (HPLC). The described method is based on established protocols for similar indole derivatives and is suitable for researchers, scientists, and professionals in drug development.[1][2][3]

Introduction

This compound is a substituted indole derivative. Accurate and robust analytical methods are crucial for its quantification in various matrices during research and drug development. Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of indole compounds due to its efficiency and versatility.[1][4] This document outlines a detailed protocol for an RP-HPLC method coupled with UV detection.

Principle of the Method

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an organic solvent and an aqueous buffer.[4] The separation of this compound is achieved based on its partitioning between the stationary and mobile phases. By adjusting the mobile phase composition and pH, the retention and resolution of the analyte can be optimized.[1] Ion suppression, achieved by maintaining the mobile phase pH below the pKa of the carboxylic acid group, is often used to ensure good peak shape and retention.[4]

Experimental Protocols

1. Materials and Reagents

  • Reference Standard: this compound (purity >98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Buffers: Potassium phosphate monobasic, Phosphoric acid

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions

The following table summarizes typical starting conditions for the analysis of indole carboxylic acids, which can be adapted for this compound.

ParameterCondition 1 (Starting Point)Condition 2 (Alternative)
HPLC Column C18, 250 mm x 4.6 mm, 5 µmC8, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0) B: AcetonitrileA: 0.1% Phosphoric Acid in Water B: Methanol
Gradient 60% A, 40% B (Isocratic)70% A, 30% B, linear gradient to 30% A, 70% B in 10 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Injection Volume 10 µL20 µL
Detector UV at 280 nmUV at 220 nm

4. Preparation of Solutions

  • Mobile Phase Preparation (Condition 1):

    • Dissolve 1.36 g of potassium phosphate monobasic in 1 L of HPLC grade water.

    • Adjust the pH to 3.0 with phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • The mobile phase is prepared by mixing the buffer and acetonitrile in the desired ratio.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

The sample preparation will depend on the matrix. For a simple solution, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject. For complex matrices, a sample extraction and clean-up procedure may be necessary.

6. Method Validation

For reliable quantitative analysis, the method should be validated according to ICH guidelines. Key validation parameters include:

  • Linearity: Analyze a series of at least five concentrations of the standard solution. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be >0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a blank matrix. The recovery should typically be within 98-102%.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be <2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram_Integration Chromatogram Integration Data_Acquisition->Chromatogram_Integration Quantification Quantification Chromatogram_Integration->Quantification Report Report Generation Quantification->Report

Caption: General workflow for HPLC analysis.

Logical Relationship for Method Development

The diagram below shows the logical relationship and considerations for developing a robust HPLC method for indole derivatives.

Method_Development cluster_mobile_phase Mobile Phase Components Analyte Indole Carboxylic Acid Column Column Selection (C18, C8) Analyte->Column Mobile_Phase Mobile Phase Optimization Analyte->Mobile_Phase Detection Detector Settings Analyte->Detection Column->Mobile_Phase Validation Method Validation Mobile_Phase->Validation Organic_Solvent Organic Solvent (ACN, MeOH) Mobile_Phase->Organic_Solvent Aqueous_Buffer Aqueous Buffer (Phosphate, pH) Mobile_Phase->Aqueous_Buffer Detection->Validation

Caption: Key aspects of HPLC method development.

References

Application Notes and Protocols for the Large-Scale Synthesis of Substituted Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of substituted indole-2-carboxylic acids, key intermediates in the development of pharmaceuticals. Two robust and scalable methods are presented: the classical Reissert indole synthesis and a modern palladium-catalyzed aerobic amination.

Introduction

Substituted indole-2-carboxylic acids are a pivotal class of heterocyclic compounds frequently incorporated into the core structures of a wide range of biologically active molecules. Their derivatives have shown promise as HIV-1 integrase inhibitors and as dual inhibitors of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes implicated in tumor immune evasion.[1][2][3] The efficient and scalable synthesis of these building blocks is therefore of significant interest to the pharmaceutical industry. This document outlines two effective methods for their large-scale production.

Method 1: Reissert Indole Synthesis

The Reissert indole synthesis is a well-established and cost-effective method for preparing indole-2-carboxylic acids from readily available starting materials. The two-step process involves the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate intermediate.[2][4]

Experimental Protocol: Large-Scale Reissert Synthesis of 6-Bromo-indole-2-carboxylic Acid

This protocol is adapted from literature procedures for the synthesis of substituted indole-2-carboxylic acids.[5]

Step 1: Condensation of 4-Bromo-2-nitrotoluene with Diethyl Oxalate

  • Reaction Setup: A 50 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a reflux condenser is charged with anhydrous ethanol (20 L) under a nitrogen atmosphere.

  • Base Preparation: Sodium metal (2.3 kg, 100 mol) is added portion-wise to the ethanol, maintaining the temperature below 60°C. Once all the sodium has reacted to form sodium ethoxide, the solution is cooled to 25°C.

  • Reactant Addition: A solution of 4-bromo-2-nitrotoluene (10.8 kg, 50 mol) and diethyl oxalate (7.3 kg, 50 mol) in anhydrous ethanol (5 L) is added dropwise to the sodium ethoxide solution over 2 hours, maintaining the temperature between 25-30°C.

  • Reaction: The reaction mixture is stirred at room temperature for 24 hours. The resulting dark-colored precipitate of the ethyl (4-bromo-2-nitrophenyl)pyruvate sodium salt is collected by filtration.

  • Work-up: The salt is washed with cold ethanol (2 x 5 L) and then with diethyl ether (2 x 5 L). The solid is dried under vacuum to yield the intermediate product.

Step 2: Reductive Cyclization to 6-Bromo-indole-2-carboxylic Acid

  • Reaction Setup: A 100 L hydrogenation reactor is charged with the ethyl (4-bromo-2-nitrophenyl)pyruvate sodium salt from the previous step and a solution of glacial acetic acid (40 L).

  • Reduction: The mixture is stirred to dissolve the salt, and a catalyst such as zinc dust (6.5 kg, 100 mol) is added.[2] Alternatively, catalytic hydrogenation can be performed using a palladium catalyst.[6]

  • Reaction Conditions: The reaction is stirred at 50-60°C until the reaction is complete (monitored by HPLC).

  • Work-up and Isolation: The reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure. The residue is taken up in water (50 L) and the pH is adjusted to 2-3 with concentrated hydrochloric acid to precipitate the product.

  • Purification: The crude 6-bromo-indole-2-carboxylic acid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Quantitative Data for Reissert Synthesis of Substituted Indole-2-Carboxylic Acids
SubstituentStarting MaterialReductive Cyclization MethodOverall Yield (%)Reference(s)
6-Bromo4-Bromo-2-nitrotolueneZinc/Acetic AcidGood to excellent for condensation and decarboxylation steps; reductive cyclization is less efficient.[5]
4-Chloro2-Chloro-6-nitrotolueneNot specifiedGood[7]
5-Fluoro4-Fluoro-2-nitrotolueneNot specifiedGood[7]
6-Fluoro5-Fluoro-2-nitrotolueneNot specifiedGood[7]
7-Cyano2-Methyl-3-nitrobenzonitrileNot specifiedGood[7]

Method 2: Palladium-Catalyzed Aerobic Amination

A more modern approach to the synthesis of substituted indole-2-carboxylates involves a palladium-catalyzed aerobic C-H amination of 2-acetamido-3-aryl-acrylates. This method offers a broad substrate scope and utilizes molecular oxygen as the terminal oxidant, making it an environmentally benign process.[1][8]

Experimental Protocol: Large-Scale Synthesis of Ethyl 1-acetyl-5-methoxyindole-2-carboxylate

This protocol is based on the method developed by Stoltz and co-workers.[8]

  • Reaction Setup: A 20 L jacketed reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a gas inlet is charged with ethyl 2-acetamido-3-(4-methoxyphenyl)acrylate (1.32 kg, 5 mol), palladium(II) acetate (56 g, 0.25 mol, 5 mol%), and dimethyl sulfoxide (DMSO) (10 L).

  • Reaction Conditions: The reactor is sealed and the atmosphere is replaced with oxygen. The reaction mixture is heated to 120°C and stirred for 24 hours.

  • Work-up: The reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 L). The organic layer is washed with water (3 x 10 L) and brine (10 L).

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl 1-acetyl-5-methoxyindole-2-carboxylate.

  • Deacetylation (Optional): The resulting 1-acetylindole-2-carboxylate can be deacetylated by treatment with a base such as sodium methoxide in methanol to yield the corresponding indole-2-carboxylate.

Quantitative Data for Palladium-Catalyzed Synthesis of Substituted Ethyl 1-acetylindole-2-carboxylates
Substituent on Aryl RingYield (%)Reference(s)
H85[8]
4-Methyl80[8]
4-Methoxy75[8]
4-Fluoro70[8]
4-Chloro65[8]
4-Trifluoromethyl60[8]
3-Methoxy78[8]
2-Methyl72[8]

Visualizations

Experimental Workflow: Reissert Indole Synthesis

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization A Substituted o-Nitrotoluene + Diethyl Oxalate C Condensation Reaction (25-30°C, 24h) A->C B Sodium Ethoxide in Ethanol B->C D Filtration & Washing C->D E o-Nitrophenylpyruvate Salt D->E F o-Nitrophenylpyruvate Salt E->F Intermediate H Reductive Cyclization (50-60°C) F->H G Zinc / Acetic Acid or Catalytic Hydrogenation G->H I Filtration & Concentration H->I J Acidification & Precipitation I->J K Substituted Indole-2-Carboxylic Acid J->K G cluster_reaction C-H Amination Reaction cluster_purification Purification & Deacetylation A 2-Acetamido-3-aryl-acrylate C Aerobic Amination (120°C, 24h) A->C B Pd(OAc)2 (cat.) DMSO, O2 B->C D Work-up (EtOAc, H2O, Brine) C->D E Crude Product D->E F Crude Product E->F Intermediate G Column Chromatography F->G H Ethyl 1-acetylindole-2-carboxylate G->H J Deacetylation H->J I Base (e.g., NaOMe) Methanol I->J K Ethyl indole-2-carboxylate J->K G cluster_pathway Tryptophan Metabolism via IDO1/TDO Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Kynurenine Kynurenine IDO1_TDO->Kynurenine ImmuneSuppression Immune Suppression (T-cell inactivation) Kynurenine->ImmuneSuppression TumorEvasion Tumor Immune Evasion ImmuneSuppression->TumorEvasion Inhibitor Indole-2-Carboxylic Acid Derivative (Inhibitor) Inhibitor->Block Restoration Immune Function Restored AntiTumor Anti-Tumor Response Restoration->AntiTumor G ViralDNA Viral DNA Integrase HIV-1 Integrase ViralDNA->Integrase Processing 3'-Processing Integrase->Processing StrandTransfer Strand Transfer Processing->StrandTransfer Integration Viral DNA Integration StrandTransfer->Integration HostDNA Host DNA HostDNA->StrandTransfer INSTI Indole-2-Carboxylic Acid Derivative (INSTI) INSTI->Block NoIntegration Integration Blocked ReplicationStop HIV Replication Halted NoIntegration->ReplicationStop

References

Application Note: Streamlining Amide Coupling with Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-2-carboxamides are a significant structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The synthesis of these amides, primarily through the coupling of indole-2-carboxylic acids with various amines, is a cornerstone reaction in drug discovery and development. However, challenges such as the low nucleophilicity of certain amines and potential side reactions necessitate well-defined and robust experimental protocols. This application note provides detailed methodologies for the successful amide coupling of indole-2-carboxylic acids, focusing on common and effective coupling reagents.

Core Concepts and Challenges

The formation of an amide bond involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[1] While seemingly straightforward, the direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2][3] Therefore, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the reaction.

Challenges in amide coupling with indole-2-carboxylic acids can arise from:

  • Steric Hindrance: Both the indole-2-carboxylic acid and the amine partner can be sterically demanding, slowing down the reaction rate.[4]

  • Electronic Effects: Electron-withdrawing groups on the amine can decrease its nucleophilicity, making the coupling more difficult.[5]

  • Racemization: For chiral carboxylic acids or amines, the reaction conditions must be mild enough to avoid epimerization.[6]

  • Side Reactions: The activated carboxylic acid intermediate can be prone to side reactions if the desired amine coupling is slow.[7]

Experimental Protocols

Two of the most common and effective methods for the amide coupling of indole-2-carboxylic acids involve the use of carbodiimide reagents, often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), or phosphonium/uronium salt reagents such as HATU.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a widely used, cost-effective, and reliable procedure for a broad range of substrates.[8] EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid, while HOBt is an additive that suppresses side reactions and reduces racemization.[6][9]

Materials:

  • Indole-2-carboxylic acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of indole-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.0-1.2 eq).

  • Add HOBt (1.2 eq) and DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours.[8] The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.[10]

Protocol 2: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium salt-based coupling reagent known for its high efficiency and fast reaction times, especially for challenging couplings.[2][6]

Materials:

  • Indole-2-carboxylic acid

  • Amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq) to the solution.[3]

  • Stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.[10]

Data Presentation

The choice of coupling reagent and reaction conditions can significantly impact the yield of the desired amide. The following table summarizes typical reaction parameters and outcomes for the amide coupling of indole-2-carboxylic acids.

Coupling ReagentAdditiveBaseSolventTime (h)TemperatureYield (%)Reference
EDC·HClHOBtDIPEADCM or DMF3-12rt10-76[8]
HATU-DIPEADMF0.5-1rt~50[11]

Experimental Workflow

The general workflow for the amide coupling of indole-2-carboxylic acids can be visualized as a three-stage process: activation, coupling, and purification.

AmideCouplingWorkflow cluster_activation Activation Stage cluster_coupling Coupling Stage cluster_purification Purification Stage IndoleAcid Indole-2-Carboxylic Acid ActivatedEster Activated Intermediate IndoleAcid->ActivatedEster + Coupling Reagent + Base CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster CrudeAmide Crude Amide Product ActivatedEster->CrudeAmide + Amine Amine Amine Amine->CrudeAmide Workup Aqueous Workup CrudeAmide->Workup Purification Chromatography or Recrystallization Workup->Purification PureAmide Pure Amide Purification->PureAmide

Caption: General workflow for amide coupling of indole-2-carboxylic acids.

Signaling Pathway of Amide Bond Formation

The underlying chemical transformations involve the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

AmideFormationPathway CarboxylicAcid Indole-2-Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Ester (R-CO-X) CarboxylicAcid->ActivatedIntermediate Activation CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate Nucleophilic Attack Amine Amine (R'-NH2) Amine->TetrahedralIntermediate AmideProduct Amide (R-CONH-R') TetrahedralIntermediate->AmideProduct Collapse Byproduct Byproduct (e.g., DCU, HOAt) TetrahedralIntermediate->Byproduct

Caption: Chemical pathway of amide bond formation via an activated ester intermediate.

Conclusion

The successful synthesis of indole-2-carboxamides is readily achievable with the appropriate choice of coupling reagents and optimized reaction conditions. The EDC/HOBt and HATU protocols outlined in this application note provide reliable and effective methods for a wide range of substrates. Careful consideration of the specific properties of the starting materials and appropriate purification techniques are crucial for obtaining high yields of pure products, thereby accelerating drug discovery and development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during various indole synthesis methodologies.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and a ketone or aldehyde in the presence of an acid catalyst.[1] However, the reaction is sensitive to conditions, and achieving optimal yields can be challenging.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in the Fischer indole synthesis?

A1: Low yields can stem from several factors, including:

  • Purity of starting materials: Impurities in the arylhydrazine or carbonyl compound can lead to side reactions.

  • Inappropriate acid catalyst: The choice and concentration of the acid are crucial and often substrate-dependent.[2]

  • Suboptimal temperature and reaction time: Both insufficient heat and prolonged reaction at high temperatures can negatively impact the yield.

  • Side reactions: Competing reactions like aldol condensation or N-N bond cleavage can reduce the yield of the desired indole.[2]

Q2: How do I choose the right acid catalyst for my Fischer indole synthesis?

A2: Both Brønsted and Lewis acids can be used.[3] The optimal choice depends on the specific substrates. It is often necessary to screen several acids to find the best conditions. Polyphosphoric acid (PPA) and zinc chloride (ZnCl₂) are commonly used and often effective.[4][5]

Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A3: With unsymmetrical ketones, the formation of two regioisomers is possible. The regioselectivity is primarily influenced by the structure of the ketone, with the reaction favoring the more stable enamine intermediate.[6] While catalyst and solvent choice have a lesser and non-systematic effect on the isomer ratio, careful consideration of the ketone's substituents is key.[6] In some cases, computational studies can help predict the favored isomer.[7]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low or No Product Yield Purity of starting materials is low.Purify arylhydrazine and carbonyl compounds before use (e.g., recrystallization or distillation).
Inefficient catalyst.Screen a variety of Brønsted and Lewis acids (see Table 1). Consider using polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).[4][5]
Suboptimal reaction temperature.Monitor the reaction by TLC and optimize the temperature. Start with a moderate temperature and increase if the reaction is sluggish, but avoid excessive heat to prevent decomposition.
Formation of Multiple Products Side reactions are occurring.To minimize aldol condensation, consider pre-forming the hydrazone before adding the strong acid. To reduce N-N bond cleavage, which is more common with electron-donating groups, a milder acid or lower temperature might be beneficial.
Formation of regioisomers.Modify the ketone substrate if possible to favor the formation of one enamine intermediate. If not possible, chromatographic separation of the isomers will be necessary.
Reaction Stalls Insufficient acid catalyst.Increase the amount of acid catalyst.
Catalyst deactivation.Ensure anhydrous conditions, as water can deactivate some Lewis acids.
Data Presentation: Comparison of Acid Catalysts in Fischer Indole Synthesis

Table 1: Effect of Various Acid Catalysts on the Yield of 2-Phenylindole from Acetophenone and Phenylhydrazine.

CatalystSolventTemperature (°C)Time (h)Yield (%)
ZnCl₂None1700.172-80[8]
Acetic AcidAcetic AcidReflux875[9]
Eaton's ReagentNone170 (MW)10 min92[9]
Polyphosphoric Acid (PPA)None100-1400.25-1Generally high
Boron Trifluoride (BF₃)VariousVariableVariableGood to excellent[10]
Iron(III) Chloride (FeCl₃)VariousVariableVariableEffective catalyst[10]
Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole

Materials:

  • Phenylhydrazine

  • Acetophenone

  • Zinc chloride (fused and powdered)

Procedure:

  • In a round-bottom flask, thoroughly mix phenylhydrazine (1 equivalent) and acetophenone (1 equivalent).

  • Add fused, powdered zinc chloride (approximately 1.5 equivalents).

  • Heat the mixture in an oil bath at 170 °C for 6 minutes.[8]

  • Cool the reaction mixture and add a mixture of water and ethanol.

  • Collect the precipitated crude product by filtration.

  • Purify the crude product by recrystallization from ethanol to obtain 2-phenylindole.[8]

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis produces 2-arylindoles from an α-bromoacetophenone and an excess of aniline.[1] Historically, this reaction required harsh conditions, leading to low yields and limited substrate scope.[11] Modern modifications, particularly using microwave irradiation, have significantly improved its efficiency.[8]

Frequently Asked Questions (FAQs)

Q1: Why are the yields often low in the classical Bischler-Möhlau synthesis?

A1: The classical method typically requires high temperatures and long reaction times, which can lead to the decomposition of starting materials and products, as well as the formation of side products, resulting in poor yields and unpredictable regioselectivity.[11]

Q2: How can I improve the yield and reduce the reaction time of my Bischler-Möhlau synthesis?

A2: The use of microwave irradiation has been shown to dramatically improve yields and shorten reaction times from hours to minutes.[9][12] Milder conditions using catalysts like lithium bromide have also been developed.[8]

Q3: Can this reaction be performed without a solvent?

A3: Yes, a solvent-free, solid-state reaction followed by microwave irradiation is a highly effective and environmentally friendly approach.[9][13]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low Yield Harsh reaction conditions.Employ milder conditions. The use of microwave irradiation is highly recommended (see Table 2 and protocol below).[12] Alternatively, explore the use of lithium bromide as a catalyst.[8]
Impure starting materials.Ensure the purity of the α-bromoacetophenone and aniline.
Unpredictable Regioselectivity Complex reaction mechanism.The regiochemical outcome can be substrate-dependent.[14] If a specific regioisomer is required, consider alternative indole syntheses that offer better regiocontrol.
Reaction is sluggish Insufficient heating in conventional method.Switch to microwave-assisted synthesis for rapid and efficient heating.[11]
Data Presentation: Comparison of Conventional vs. Microwave-Assisted Bischler-Möhlau Synthesis

Table 2: Synthesis of 2-Phenylindole.

MethodCatalyst/ReagentSolventTemperature (°C)TimeYield (%)
ConventionalNoneNone (excess aniline)RefluxNot SpecifiedLow (historically)[8]
MicrowaveAnilinium bromideNone (solid-state)MW (540W)1-2 min71[8]
Microwave (One-pot)NoneNone (solid-state)MW (600W)1 min52-75[12][13]
Experimental Protocol: Microwave-Assisted, Solvent-Free Bischler-Möhlau Synthesis of 2-Arylindoles (One-Pot)

Materials:

  • Aniline (or substituted aniline)

  • Phenacyl bromide (or substituted phenacyl bromide)

  • Dimethylformamide (DMF)

Procedure:

  • In an open vessel, mix the appropriate aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).

  • Stir the mixture at room temperature for 3 hours.

  • Add 3 drops of DMF to the mixture.

  • Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.[11]

  • After cooling, purify the crude product by column chromatography.

Palladium-Catalyzed Indole Synthesis

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile platform for the synthesis of a wide variety of substituted indoles under relatively mild conditions.[15] Common strategies include the Heck, Sonogashira, and Buchwald-Hartwig reactions.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed reaction is not working. What are the first things to check?

A1: For any palladium-catalyzed reaction, ensure the following:

  • Inert atmosphere: The Pd(0) active species is sensitive to oxygen. Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous and degassed solvents: Water and oxygen can deactivate the catalyst.

  • Purity of reagents: Impurities can poison the catalyst.

  • Catalyst, ligand, and base integrity: Ensure your catalyst, ligand, and base have not degraded.

Q2: How do I choose the appropriate ligand for my palladium-catalyzed indole synthesis?

A2: The choice of ligand is critical and depends on the specific coupling reaction and substrates. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) are often effective for challenging couplings as they promote oxidative addition and stabilize the catalytic species.[16]

Q3: What are some common side reactions in palladium-catalyzed indole synthesis?

A3: Common side reactions include:

  • Heck reaction: β-hydride elimination can lead to olefinic byproducts.

  • Sonogashira coupling: Homocoupling of the alkyne (Glaser coupling) is a common side reaction, especially in the presence of copper co-catalysts.[17]

  • Buchwald-Hartwig amination: Reductive dehalogenation of the aryl halide or β-hydride elimination from certain alkylamines can occur.

Troubleshooting Guides
Problem Potential Cause Recommended Solution
Low or No Conversion Catalyst deactivation.Ensure strict inert and anhydrous conditions. Degas solvents thoroughly.[12]
Indole substrate poisoning the catalyst.The nitrogen of the indole can coordinate to the palladium. Use a higher catalyst loading or a more robust ligand.[12]
Inappropriate ligand or base.Screen different phosphine ligands and bases. The choice can significantly impact the yield.[12]
Poor Regioselectivity Ligand choice.The ligand can influence the regioselectivity of the migratory insertion. Experiment with different ligands to control the regioselectivity.[18]

| Problem | Potential Cause | Recommended Solution | | :--- | Potential Cause | Recommended Solution | | Low Yield | Catalyst deactivation. | Use robust catalyst systems, such as those with bulky, electron-rich phosphine ligands like X-Phos.[19] | | | Alkyne homocoupling (Glaser coupling). | Run the reaction under copper-free conditions.[17] | | | Low reactivity of haloindole. | The reactivity order is I > Br > Cl. For bromo- and chloroindoles, higher temperatures and more active catalysts may be required.[17] |

Problem Potential Cause Recommended Solution
Low Yield Inefficient catalyst system.The choice of ligand is crucial and depends on the amine. For N-arylation of indoles, bulky, electron-rich phosphine ligands are often effective.[15]
Inappropriate base.Strong, non-nucleophilic bases like NaOtBu are common, but base-sensitive substrates may require weaker bases like Cs₂CO₃ or K₃PO₄.[20]
Substrate decomposition.If substrates are base-sensitive, use a weaker base and potentially a lower reaction temperature.[20]
Data Presentation: Optimization of Palladium-Catalyzed Indole Synthesis

Table 3: Ligand and Base Effects in the Buchwald-Hartwig N-Arylation of Indole with 4-Chlorotoluene.

Palladium PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃(o-biphenyl)P(t-Bu)₂NaOtBuToluene1002495
Pd(OAc)₂XPhosK₃PO₄Toluene1101888
Pd(OAc)₂SPhosCs₂CO₃1,4-Dioxane1002092

Table 4: Ligand and Base Effects in the Sonogashira Coupling of 5-Bromoindole with Phenylacetylene.

Palladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂/CuIPPh₃Et₃NDMF801285
Pd(OAc)₂XPhosCs₂CO₃1,4-Dioxane1001691 (Copper-free)
PdCl₂(PPh₃)₂NonePiperidineDMF90878
Experimental Protocol: Larock Indole Synthesis

This palladium-catalyzed reaction synthesizes indoles from a 2-iodoaniline and a disubstituted alkyne.[21]

Materials:

  • 2-Iodoaniline

  • Disubstituted alkyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Lithium chloride (LiCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).

  • Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol).

  • Add anhydrous DMF (5-10 mL) followed by the disubstituted alkyne (2.0 mmol).

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Fischer_Indole_Synthesis cluster_start Starting Materials A Arylhydrazine C Hydrazone Formation A->C Acid Catalyst B Ketone/Aldehyde B->C Acid Catalyst D Tautomerization (Ene-hydrazine) C->D E [3,3]-Sigmatropic Rearrangement D->E Protonation F Rearomatization E->F G Cyclization F->G H Elimination of NH3 G->H Acid Catalyst I Indole Product H->I

Caption: Reaction mechanism of the Fischer Indole Synthesis.

Bischler_Mohlau_Synthesis cluster_start Starting Materials A α-Bromoacetophenone C Nucleophilic Substitution A->C B Aniline (excess) B->C D Intermediate Formation C->D E Electrophilic Cyclization D->E F Aromatization E->F G Tautomerization F->G H 2-Aryl-Indole G->H Larock_Indole_Synthesis cluster_start Starting Materials A o-Iodoaniline D Oxidative Addition A->D B Alkyne E Alkyne Insertion B->E C Pd(0) Catalyst C->D Aryl Halide D->E Alkyne F Intramolecular Cyclization E->F G Reductive Elimination F->G G->C Regeneration H Indole Product G->H Experimental_Workflow A Reactant & Reagent Preparation B Reaction Setup (under inert atmosphere for Pd-catalyzed reactions) A->B C Reaction Monitoring (e.g., TLC, LC-MS) B->C D Work-up (Quenching, Extraction, Washing) C->D E Purification (e.g., Column Chromatography, Recrystallization) D->E F Product Characterization (e.g., NMR, MS) E->F

References

Technical Support Center: Synthesis of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and versatile method for synthesizing this compound is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of a hydrazone formed from 2,5-dimethylphenylhydrazine and pyruvic acid.

Q2: What are the key steps of the Fischer indole synthesis for this specific molecule?

The reaction proceeds through several key stages:

  • Hydrazone Formation: Condensation of 2,5-dimethylphenylhydrazine with pyruvic acid to form the corresponding phenylhydrazone.[4]

  • Tautomerization: The phenylhydrazone isomerizes to its more reactive enamine form.[2][4]

  • [2][2]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the N-N bond is cleaved and a C-C bond is formed, establishing the basic indole framework.[2]

  • Cyclization and Aromatization: The intermediate undergoes cyclization and loses a molecule of ammonia to form the stable, aromatic indole ring.[2][4]

Q3: What catalysts are typically used for this synthesis?

The Fischer indole synthesis can be catalyzed by a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[1][3] The choice of catalyst is critical and often needs to be optimized for the specific substrates.[5]

Q4: Can I use a pyruvate ester instead of pyruvic acid?

Yes, using an ester of pyruvic acid (e.g., ethyl pyruvate) is a common variation. This approach yields the corresponding indole-2-carboxylate ester, which must then be hydrolyzed to the final carboxylic acid product. This can sometimes improve yields and reduce side reactions associated with the free acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inappropriate Acid Catalyst: The strength and concentration of the acid are crucial.[5]Screen various Brønsted and Lewis acids (e.g., PPA, H₂SO₄, ZnCl₂). Start with milder conditions and gradually increase acidity.
Suboptimal Temperature: The reaction is highly sensitive to temperature.[1][5]Optimize the reaction temperature. Try a range from 80°C to 120°C. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
Poor Quality Reagents: 2,5-dimethylphenylhydrazine can degrade upon storage (oxidation).Use freshly purified or commercially available high-purity hydrazine. Verify purity by NMR or melting point.
N-N Bond Cleavage: Electron-donating groups (like the methyl groups on the phenylhydrazine) can sometimes favor cleavage over the desired rearrangement.[6]Use a Lewis acid catalyst (e.g., ZnCl₂) which can sometimes favor the cyclization pathway.[6]
Significant Side Product Formation Aldol Condensation: Pyruvic acid can undergo self-condensation under acidic conditions.[5]Add the pyruvic acid slowly to the reaction mixture. Consider using ethyl pyruvate instead, followed by hydrolysis.
Decarboxylation: The final product may decarboxylate under harsh acidic conditions or high temperatures.Use the minimum necessary temperature and reaction time. Monitor progress closely with TLC. Consider a two-step process where the hydrazone is first isolated before cyclization under optimized conditions.
Formation of Tars/Polymerization: Highly acidic conditions or prolonged heating can lead to decomposition and polymerization.Reduce acid concentration or switch to a milder catalyst. Ensure the reaction is not heated for an excessive amount of time.
Reaction Stalls / Incomplete Conversion Insufficient Catalyst: The catalyst may be consumed by impurities or be present in too low a concentration.Ensure all glassware is dry. Increase the catalyst loading incrementally.
Precipitation of Intermediates: The hydrazone intermediate may not be soluble in the chosen solvent.Screen different solvents. Common choices include ethanol, acetic acid, or toluene.
Purification Difficulties Co-elution of Byproducts: Side products may have similar polarity to the desired product.Optimize column chromatography conditions (try different solvent systems or stationary phases). Recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) may be effective.
Product Instability: The carboxylic acid may be sensitive to the purification conditions.Avoid excessive heat during solvent removal. If using silica gel chromatography, consider adding a small amount of acetic acid to the eluent to prevent streaking.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis using Pyruvic Acid
  • Hydrazone Formation & Cyclization (One-Pot):

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-dimethylphenylhydrazine hydrochloride (1.0 eq) in ethanol or acetic acid.

    • Add pyruvic acid (1.1 eq) to the solution.

    • Slowly add the acid catalyst (e.g., concentrated H₂SO₄, 0.5 eq, or polyphosphoric acid).

    • Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC. The reaction time can vary from 2 to 12 hours.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of ice water. The product may precipitate.

    • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

    • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: Synthesis via Ethyl Pyruvate followed by Hydrolysis
  • Indole Ester Synthesis:

    • Follow the procedure in Protocol 1, but substitute pyruvic acid with ethyl pyruvate (1.1 eq). This will yield ethyl 3,4,7-trimethyl-1H-indole-2-carboxylate.

  • Ester Hydrolysis: [7][8]

    • Dissolve the purified indole ester in a mixture of ethanol and water.

    • Add an excess of NaOH or KOH (3-5 eq).

    • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the ester by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify with cold 1M HCl until the pH is ~2-3.

    • Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry.

Data Presentation

Table 1: Hypothetical Yield Data for Reaction Optimization

The following table illustrates potential outcomes from catalyst and temperature screening to improve the yield of the Fischer indole cyclization step.

Catalyst (1.0 eq)Temperature (°C)Reaction Time (h)Hypothetical Yield (%)Notes
ZnCl₂80845%Milder conditions, less charring.
ZnCl₂110660%Improved yield, some side products observed.
H₂SO₄ (conc.)801055%Slower reaction, clean conversion.
H₂SO₄ (conc.)110450%Faster reaction but significant tar formation.
Polyphosphoric Acid (PPA)100375%Often gives high yields, can be viscous and difficult to stir.
p-Toluenesulfonic Acid110 (Toluene)1265%Requires Dean-Stark trap to remove water.

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_reactants Starting Materials Hydrazine 2,5-Dimethyl- phenylhydrazine Hydrazone_Formation Hydrazone Formation Hydrazine->Hydrazone_Formation Ketone Pyruvic Acid (or Ester) Ketone->Hydrazone_Formation Hydrazone Hydrazone Intermediate Hydrazone_Formation->Hydrazone Cyclization Acid-Catalyzed Cyclization Hydrazone->Cyclization Product 3,4,7-Trimethyl-1H- indole-2-carboxylic Acid (or Ester) Cyclization->Product

Caption: General workflow for the Fischer indole synthesis.

Troubleshooting Decision Tree

Troubleshooting_Yield Start Low / No Yield Check_Reagents Are reagents (esp. hydrazine) pure? Start->Check_Reagents Change_Catalyst Is the acid catalyst appropriate? Check_Reagents->Change_Catalyst Yes Purify_Reagents Purify or replace reagents Check_Reagents->Purify_Reagents No Optimize_Temp Is the temperature optimal? Change_Catalyst->Optimize_Temp Yes Screen_Catalysts Screen different Brønsted/Lewis acids Change_Catalyst->Screen_Catalysts No Screen_Temps Run small-scale trials at different temperatures Optimize_Temp->Screen_Temps No Success Yield Improved Optimize_Temp->Success Yes Purify_Reagents->Start Screen_Catalysts->Start Screen_Temps->Start

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 3,4,7-Trimethyl-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities can include unreacted starting materials, by-products from the synthetic route, and residual solvents. Depending on the synthesis method, potential by-products might include regioisomers or over-alkylated species. In syntheses involving reduction of a nitro group, residual starting material or partially reduced intermediates could be present.[1][2]

Q2: Which purification technique is most suitable for this compound?

The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods include:

  • Recrystallization: Ideal for removing small amounts of impurities when a suitable solvent is found in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[1]

  • Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.[3][4] Both normal-phase (silica gel) and reversed-phase (C18) chromatography can be employed.[3][5]

  • Acid-Base Extraction/Precipitation: This method leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities. A phased crystallization approach, precipitating impurities at different pH levels, can be particularly effective.[6]

Q3: How do I choose the right solvent for recrystallization?

An ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1] A solvent screening should be performed with small amounts of the crude product using various solvents such as ethanol, ethyl acetate, acetone, toluene, or mixtures like ethanol/water.[1]

Q4: My compound streaks on the silica gel TLC plate and column. How can I prevent this?

Streaking of carboxylic acids on silica gel is often due to the interaction of the acidic proton with the silica. To prevent this, a small amount of a volatile acid, such as acetic acid (0.5-2.0%) or formic acid, can be added to the mobile phase.[1][4][7] This suppresses the deprotonation of the carboxylic acid, leading to sharper bands.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent even at low temperatures.[1]- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[1]- Use a minimal amount of hot solvent to dissolve the crude product initially.- Try a different solvent or a solvent mixture.
The pH of the solution is not optimal for precipitation if using an acid-base workup.The pKa of similar indole-2-carboxylic acids is around 4.[1] Ensure the pH is adjusted to be well below this (pH 2-3) to ensure complete precipitation.[1]
Co-elution of Impurities During Column Chromatography The polarity of the mobile phase is not optimized for separation.- Perform a thorough TLC analysis with different solvent systems to find the optimal eluent for separation.- Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[1]
The column is overloaded with the crude sample.Reduce the amount of sample loaded onto the column. As a general rule, the loading capacity for C18 columns is between 0.1% and 0.5%.[5]
Product Appears as an Oil Instead of a Solid Presence of impurities that lower the melting point.- Try triturating the oil with a non-polar solvent like hexanes or pentane to induce crystallization.- Re-purify using column chromatography to remove the impurities.
Multiple Peaks in HPLC Analysis of Purified Product Incomplete removal of impurities.- Re-purify using a different method (e.g., if recrystallization failed, try column chromatography).- For reversed-phase HPLC, ensure the mobile phase is suitable. A common mobile phase for indole carboxylic acids is a mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid.[8]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, ethyl acetate, or toluene).[1]

  • Dissolution: If the compound does not dissolve at room temperature, gently heat the mixture until it dissolves completely. If it dissolves at room temperature, the solvent is not suitable.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.[1]

  • Scaling Up: Once a suitable solvent is identified, dissolve the bulk of the crude product in a minimal amount of the hot solvent in an Erlenmeyer flask.

  • Cooling & Isolation: Allow the flask to cool to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Filtration & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Eluent Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate with 1% acetic acid) that provides good separation between the desired compound and impurities, with the target compound having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent and pour it into a chromatography column, ensuring even packing without air bubbles.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.[3]

  • Elution: Begin eluting with the non-polar mobile phase, gradually increasing the polarity by adding more of the polar solvent. For carboxylic acids, it is recommended to add 0.5-1% acetic acid to the mobile phase to prevent streaking.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Purification Workflow

PurificationWorkflow crude Crude 3,4,7-Trimethyl-1H- indole-2-carboxylic acid analysis Purity Analysis (TLC/HPLC) crude->analysis recrystallization Recrystallization analysis->recrystallization High Purity (>90%) column Column Chromatography analysis->column Multiple Impurities acid_base Acid-Base Extraction & Precipitation analysis->acid_base Acidic/Basic Impurities re_evaluate Re-evaluate Purity (TLC/HPLC) recrystallization->re_evaluate column->re_evaluate acid_base->re_evaluate pure_product Pure Product re_evaluate->column Still Impure re_evaluate->pure_product Purity OK

References

Technical Support Center: Synthesis of Polysubstituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polysubstituted indoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Classical Indole Syntheses

Q1: My Fischer indole synthesis is giving a low yield and a lot of tar-like byproducts. What can I do?

A1: Low yields and byproduct formation are common issues in the Fischer indole synthesis, often stemming from suboptimal reaction conditions or substrate-specific effects.[1][2] Here is a step-by-step troubleshooting guide:

  • Purity of Starting Materials: Ensure your arylhydrazine and carbonyl compounds are pure. Impurities can catalyze side reactions.[1][2] Using freshly purified reagents is highly recommended.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical.[2] Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, PPA) are used.[2] An empirical screening of different acids and their concentrations is often necessary to find the optimal conditions for your specific substrates.[1]

  • Temperature and Reaction Time: Elevated temperatures are often required, but excessive heat or prolonged reaction times can lead to decomposition.[2] Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal endpoint. Microwave-assisted synthesis can sometimes improve yields and dramatically shorten reaction times.[2]

  • Substituent Effects: Be mindful of the electronic properties of your substituents.

    • Electron-donating groups on the arylhydrazine can weaken the N-N bond, promoting cleavage as a side reaction instead of the desired cyclization.[1] This is a known challenge, for example, in the synthesis of 3-aminoindoles.[1][3]

    • Electron-withdrawing groups on the arylhydrazine ring generally slow down the reaction but can improve regioselectivity.[4][5]

  • One-Pot Procedures: To minimize handling losses, consider a one-pot protocol where the initial hydrazone formation and subsequent indolization occur in the same vessel without isolating the intermediate.[2]

Q2: I'm attempting a Bischler-Möhlau synthesis, but the yield is poor and I'm getting a mixture of regioisomers. How can I improve this?

A2: The Bischler-Möhlau synthesis is historically known for harsh conditions, poor yields, and unpredictable regioselectivity.[6][7] Here’s how to address these challenges:

  • Harsh Conditions: Classical conditions often require high temperatures and long reaction times, which can lead to degradation.[1] Modern modifications, such as the use of microwave irradiation, can provide the necessary energy for the reaction to proceed under milder conditions and in much shorter times, often improving yields.[6][8]

  • Regioselectivity: The formation of different regioisomers is a known complication, heavily dependent on the substrate and reaction conditions.[7]

    • The reaction can proceed through different mechanistic pathways, leading to 2-aryl or 3-aryl indoles.[7]

    • Milder reaction conditions and the use of specific catalysts, like lithium bromide, have been shown to improve regiocontrol in some cases.[6]

  • Reaction Mechanism: The reaction involves the initial formation of an α-anilino ketone intermediate. An excess of aniline is typically used. The cyclization and subsequent aromatization can be complex.[6] Understanding the potential pathways can help in optimizing conditions to favor one isomer.

Q3: My Madelung synthesis requires very high temperatures and is still inefficient. Are there any alternatives or modifications?

A3: The Madelung synthesis classically requires a strong base and very high temperatures (300-400 °C), which limits its applicability, especially for sensitive substrates.[9][10]

  • Base Selection: The choice of base is critical. Potassium tert-butoxide has been shown to be superior to sodium alkoxides.[11] The key is to use a base that is stable and effective at the required high temperatures.

  • Substituent Effects:

    • Electron-donating groups on the aromatic ring of the N-acyl-o-toluidine generally give higher yields.[10]

    • Electron-withdrawing groups tend to decrease yields, with some exceptions.[10]

  • Modern Modifications: Several modifications have been developed to proceed under milder conditions.

    • The use of reactive bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can allow the reaction to occur at lower temperatures.[12]

    • A copper-catalyzed tandem amidation/cyclization process has been developed as a one-pot alternative to the classical high-temperature Madelung synthesis.[12]

Section 2: Modern Palladium-Catalyzed Syntheses

Q4: I'm having trouble with my Larock indole synthesis. What are the key parameters to optimize?

A4: The Larock indole synthesis is a powerful palladium-catalyzed method for creating 2,3-disubstituted indoles from an ortho-iodoaniline and an alkyne.[13][14] Key optimization points include:

  • Catalyst System: The reaction is typically catalyzed by a palladium(II) source which is reduced in situ to palladium(0).[13] The choice of ligands, if any, can be important. While originally reported as ligand-free, bulky phosphine ligands can improve efficiency and allow for the use of less reactive ortho-chloroanilines.[15]

  • Base and Additives: An excess of a carbonate base (e.g., K₂CO₃) is commonly used.[13] The addition of a chloride salt, like LiCl or n-Bu₄NCl, is crucial for the catalytic cycle, but using more than one equivalent can slow the reaction.[13]

  • Alkyne Stoichiometry: Using 2-5 equivalents of the alkyne is typical to ensure the reaction goes to completion.[13]

  • Regioselectivity with Unsymmetrical Alkynes: The regioselectivity of alkyne insertion is a key consideration. Generally, the larger substituent of the alkyne tends to end up at the C-2 position of the indole, while the smaller substituent goes to the C-3 position. This is influenced by both steric and electronic factors.[15]

Q5: My Heck cyclization to form an indole is not working well. What are common failure points?

A5: The intramolecular Heck reaction is a versatile method for indole synthesis, but its success depends on several factors.[16][17]

  • Catalyst and Ligand: The combination of the palladium source (e.g., Pd(OAc)₂, PdCl₂(PCy₃)₂) and the ligand is critical.[16] Electron-rich and bulky phosphine ligands often give good results. A screening of different palladium/ligand combinations may be necessary.

  • Base and Solvent: The choice of base (e.g., K₂CO₃, t-BuOK) and solvent (e.g., DMF, DMSO) can significantly impact the reaction rate and yield.[16]

  • Substrate Precursors: The reaction typically involves the cyclization of a pre-formed 2-halo-N-allylaniline.[16] Ensuring the purity and stability of this precursor is essential.

  • Reaction Conditions: Temperature is a key parameter. While heating is often required (e.g., 90 °C), excessively high temperatures can lead to catalyst decomposition or side reactions.[16] Performing the reaction under an inert atmosphere can prevent oxidative side reactions.[2]

Section 3: General Troubleshooting

Q6: I'm having difficulty with the final purification of my polysubstituted indole. What are some effective strategies?

A6: Purification of indoles can be challenging due to their polarity, potential for decomposition on silica gel, and the presence of closely related byproducts.[2][18]

  • Chromatography:

    • Silica Gel: This is the most common method. However, some indoles are sensitive to acidic silica. In such cases, using silica gel that has been neutralized with a base (e.g., by washing with a solvent containing triethylamine) can prevent decomposition.[18]

    • Reverse-Phase (C18): For very polar or difficult-to-separate mixtures, reverse-phase chromatography can be an effective alternative.[18]

    • Solvent System: A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is crucial. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape and recovery for basic indoles.[18]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.

  • Derivative Formation: In some difficult cases, converting the crude indole into a crystalline derivative (e.g., an N-acetyl or N-tosyl derivative) can facilitate purification. The protecting group can then be removed in a subsequent step.[2]

Quantitative Data Summary

The following tables provide a comparative overview of reaction conditions and yields for different indole synthesis methods.

Table 1: Comparison of Classical Indole Synthesis Methods

Method Starting Materials Catalyst/Reagent Solvent Temperature (°C) Time Yield (%) Reference(s)
Fischer Synthesis Phenylhydrazine, Acetophenone Zinc chloride (ZnCl₂) None 170 6 min 72-80 [8]
Bischler-Möhlau α-Bromoacetophenone, Aniline None None (Reflux) High Not Specified Low (Historically) [8]
Bischler-Möhlau (Microwave) N-Phenacylaniline, Anilinium bromide None Solid-state MW (540W) ~1 min 71 [8]
Madelung Synthesis N-Benzoyl-o-toluidine Sodium ethoxide None 360 15 min 35 [9]

| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | K-ethoxide; Zn/AcOH | Ethanol; Acetic Acid | Reflux | Multi-step | ~50 |[8] |

Table 2: Conditions for Modern Palladium-Catalyzed Indole Syntheses

Method Starting Materials Pd-Catalyst / Ligand Base / Additive Solvent Temperature (°C) Time (h) Yield (%) Reference(s)
Larock Synthesis o-Iodoaniline, Diphenylacetylene Pd(OAc)₂ (5 mol%) K₂CO₃, n-Bu₄NCl DMF 100 24 81 [13]
Intramolecular Heck 2-Iodo-N-allylaniline PdCl₂(PCy₃)₂ (4 mol%) K₂CO₃ DMF 90 24 73 [16]
Ortho-Amination/Ipso-Heck 2-Iodoanisole, N-methyl-allylamine derivative Pd(OAc)₂ / P(4-MeOPh)₃ Cs₂CO₃ Toluene 110 18 71 [19]

| C-H Activation | N-Acetyl 2-aminobiphenyl | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ / PivOH | Toluene | 120 | 24 | 95 (Carbazole) |[17] |

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Fischer Indole Synthesis of 2-Phenylindole
  • Hydrazone Formation (Optional): An equimolar mixture of phenylhydrazine and acetophenone is heated in acetic acid to form the corresponding arylhydrazone. Often, this step can be bypassed and the reaction can proceed directly.[1]

  • Cyclization: Phenylhydrazine (0.10 mole) and acetophenone (0.10 mole) are mixed with 50 g of anhydrous zinc chloride.

  • The mixture is heated in an oil bath to 170 °C. The reaction is typically rapid and exothermic.[8]

  • After cooling, the reaction mass is treated with water and hydrochloric acid to dissolve the zinc chloride.[8]

  • The crude 2-phenylindole is collected by filtration.

  • Purification: The crude product is purified by recrystallization from ethanol. The typical yield is 72-80%.[8]

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// Edges Start -> Step1 [label=" Mix "]; Step1 -> Step2 [label=" Heat + Acid Catalyst "]; Step2 -> Step3; Step3 -> Product; Product -> Purify; Purify -> End; } DOT Caption: General workflow for the Fischer Indole Synthesis.

Protocol 2: General Procedure for Palladium-Catalyzed Larock Indole Synthesis
  • Reaction Setup: To a reaction vial, add ortho-iodoaniline (1.0 equiv), the alkyne (2.0-3.0 equiv), potassium carbonate (2.0 equiv), and tetra-n-butylammonium chloride (1.0 equiv).

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • Degassing: Bubble argon through the solution for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 5 mol%) to the reaction mixture under an argon atmosphere.

  • Reaction: Seal the vial and heat the mixture at 100 °C for the specified time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

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// Edges Start -> Reagents; Reagents -> Reaction; Reaction -> Workup [label=" Reaction Complete "]; Workup -> Purify; Purify -> Product; } DOT Caption: General workflow for the Pd-catalyzed Larock Indole Synthesis.

Troubleshooting Logic for Low Yield

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// Edges Problem -> Q1; Q1 -> Sol1 [label=" No "]; Q1 -> Q2 [label=" Yes "]; Q2 -> Sol2 [label=" No "]; Q2 -> Q3 [label=" Yes "]; Q3 -> Sol3 [label=" No "]; Q3 -> Q4 [label=" Yes "]; Q4 -> Sol4 [label=" Yes "]; } DOT Caption: Decision tree for troubleshooting low yields in indole synthesis.

References

Technical Support Center: Fischer Indole Synthesis of Trimethyl Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fischer indole synthesis of trimethyl indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the Fischer indole synthesis of trimethyl indoles, such as low product yield and the presence of impurities.

Problem 1: Low to No Yield of the Desired Trimethyl Indole

Low or no yield is a frequent issue in the Fischer indole synthesis. The reaction's success is highly sensitive to several factors.[1] The following steps can help in troubleshooting this problem.

Potential Cause Troubleshooting Steps
Purity of Starting Materials Ensure the purity of the phenylhydrazine derivative (e.g., xylidine hydrazine) and the ketone (e.g., methyl ethyl ketone, methyl isopropyl ketone). Impurities can lead to unwanted side reactions.[2] It is recommended to use freshly distilled or recrystallized starting materials.
Inappropriate Acid Catalyst The choice and concentration of the acid catalyst are critical.[2] If a weak acid (e.g., acetic acid) results in low yield, consider a stronger Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride, boron trifluoride).[3][4] Conversely, if product degradation is suspected, a milder acid may be beneficial.
Suboptimal Reaction Temperature The[5][5]-sigmatropic rearrangement step often requires elevated temperatures.[6] If the reaction is sluggish, cautiously increasing the temperature while monitoring for decomposition can improve the yield. However, excessively high temperatures can lead to degradation of starting materials and the product.[1]
Unfavorable Substituent Effects Electron-donating groups, such as methyl groups on the phenylhydrazine ring, can sometimes favor a competing N-N bond cleavage side reaction over the desired cyclization.[3][7] This is a known challenge and may require careful optimization of reaction conditions.
Steric Hindrance Bulky substituents on either the phenylhydrazine or the ketone can impede the reaction.[2] While methyl groups are relatively small, their positions can influence the ease of cyclization.

Problem 2: Presence of Significant Impurities and Side Products

The formation of side products is a common challenge that complicates purification and reduces the yield of the desired trimethyl indole.

Side Product Mitigation Strategy
Regioisomers When using unsymmetrical ketones like methyl ethyl ketone with substituted phenylhydrazines (e.g., xylidines), the formation of two different indole regioisomers is possible. The regioselectivity is influenced by the acidity of the medium and steric effects.[8] Using a stronger acid often favors the formation of the less substituted enamine, leading to a specific regioisomer.[9]
Products of N-N Bond Cleavage This is a major side reaction, particularly with electron-rich phenylhydrazines.[3][7] It leads to byproducts such as aniline derivatives. Optimizing the acid catalyst and reaction temperature can help to minimize this pathway.
Indolenine Derivatives In some cases, particularly with ketones like methyl isopropyl ketone, 3H-indole (indolenine) derivatives can be formed.[10] The formation of these can be influenced by the reaction conditions.
Polymerization and Decomposition Products Under harsh acidic conditions and high temperatures, the starting materials and the desired indole product can degrade or polymerize, leading to a complex mixture of byproducts.[10] Using milder reaction conditions or diluting the reaction mixture can sometimes reduce decomposition.[8]
Aldol Condensation Products The acidic conditions of the reaction can promote the self-condensation of the starting ketone if it is enolizable.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Fischer indole synthesis of trimethyl indoles?

A1: The most prevalent side reactions include:

  • N-N Bond Cleavage: This is a significant competing reaction, especially when the phenylhydrazine ring contains electron-donating groups like methyl substituents, which can lead to the formation of aniline derivatives.[3][7]

  • Formation of Regioisomers: When using an unsymmetrical ketone like methyl ethyl ketone with a substituted phenylhydrazine, two different indole isomers can be formed. The ratio of these isomers depends on the reaction conditions.[8][9]

  • Formation of Indolenine Derivatives: The use of certain ketones, such as methyl isopropyl ketone, can lead to the formation of 3H-indole (indolenine) byproducts.[10]

  • Polymerization and Decomposition: Harsh reaction conditions, including strong acids and high temperatures, can cause the starting materials and the indole product to degrade or polymerize.[10]

  • Aldol Condensation: The acidic environment can facilitate the self-condensation of the ketone starting material.

Q2: How does the position of the methyl groups on the phenylhydrazine affect the reaction?

A2: The position of the methyl groups on the phenylhydrazine ring can influence both the reaction rate and the regioselectivity of the cyclization. Electron-donating methyl groups generally accelerate the reaction. However, they can also increase the propensity for the N-N bond cleavage side reaction.[3] When using an unsymmetrical ketone, the position of the methyl group on the aromatic ring can direct the cyclization to one of the two possible ortho positions, influencing the final indole isomer produced.

Q3: Which acid catalyst is best for the synthesis of trimethyl indoles?

A3: There is no single "best" acid catalyst, as the optimal choice depends on the specific substrates and desired outcome. A range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) have been successfully used.[3][10] For reactions prone to side reactions or decomposition, it is often necessary to screen different catalysts and concentrations to find the optimal conditions.[2]

Q4: I am having trouble purifying my crude trimethyl indole. What are some effective methods?

A4: Purification of indole derivatives can be challenging due to the presence of structurally similar impurities.

  • Column Chromatography: This is a widely used method. The choice of an appropriate solvent system is crucial for good separation.

  • Recrystallization: This can be an effective technique for obtaining high-purity solid indoles, although it may lead to a lower recovery.

  • Distillation: For liquid indoles, distillation under reduced pressure can be a suitable purification method.

Q5: Can I predict the major regioisomer when using an unsymmetrical ketone?

A5: Predicting the major regioisomer can be complex as it is influenced by both steric and electronic factors, as well as the reaction conditions. Generally, under strongly acidic conditions, the reaction tends to favor the formation of the enamine on the less substituted carbon of the ketone, which then directs the cyclization.[9] However, experimental verification is often necessary.

Experimental Protocols

While specific quantitative data on side product distribution is often not extensively reported, the following represents a general experimental protocol for the Fischer indole synthesis. Researchers should optimize the conditions for their specific trimethyl indole target.

General Protocol for the Synthesis of a Trimethyl Indole (e.g., 2,3,5-Trimethylindole)

  • Materials:

    • p-Xylidine (p-methylaniline)

    • Sodium nitrite

    • Concentrated Hydrochloric Acid

    • Sodium sulfite

    • Methyl ethyl ketone

    • Glacial Acetic Acid or other acid catalyst (e.g., H₂SO₄, ZnCl₂)

    • Ethanol

  • Procedure:

    • Preparation of the Phenylhydrazine (p-Xylidine Hydrazine): This is a two-step process involving diazotization of p-xylidine followed by reduction.

    • Fischer Indole Synthesis:

      • The p-xylidine hydrazine is reacted with methyl ethyl ketone in the presence of an acid catalyst.

      • A common procedure involves heating the mixture in a solvent like ethanol or acetic acid.

      • Reaction times can range from a few hours to overnight, and temperatures can vary from room temperature to reflux, depending on the reactivity of the substrates and the catalyst used.[1][7]

    • Work-up and Purification:

      • The reaction mixture is typically cooled and then neutralized.

      • The crude product is extracted with an organic solvent.

      • The organic layer is washed, dried, and the solvent is evaporated.

      • The crude product is then purified by column chromatography, recrystallization, or distillation.

Visualizations

Fischer_Indole_Synthesis_Mechanism cluster_start Starting Materials cluster_side_reactions Side Reactions Phenylhydrazine Phenylhydrazine (e.g., Xylidine hydrazine) Phenylhydrazone Phenylhydrazone Formation Phenylhydrazine->Phenylhydrazone Ketone Ketone (e.g., Methyl ethyl ketone) Ketone->Phenylhydrazone Enamine Enamine (Ene-hydrazine) Tautomerization Phenylhydrazone->Enamine H+ Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Heat, H+ NN_Cleavage N-N Bond Cleavage Enamine->NN_Cleavage Cyclization Cyclization & Aromatization Sigmatropic->Cyclization -NH3 Regioisomers Regioisomer Formation Sigmatropic->Regioisomers Indole Trimethyl Indole Cyclization->Indole Polymerization Polymerization/ Decomposition Indole->Polymerization

Caption: Key steps and side reactions in the Fischer indole synthesis.

Troubleshooting_Workflow Start Low Yield of Trimethyl Indole CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeCatalyst Optimize Acid Catalyst & Concentration CheckPurity->OptimizeCatalyst If pure AdjustTemp Adjust Reaction Temperature & Time OptimizeCatalyst->AdjustTemp ConsiderSubstituents Consider Substituent Effects (N-N Cleavage) AdjustTemp->ConsiderSubstituents Purification Review Purification Strategy ConsiderSubstituents->Purification

Caption: Troubleshooting workflow for low yield in trimethyl indole synthesis.

References

solubility issues of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility issues related to 3,4,7-Trimethyl-1H-indole-2-carboxylic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Why is my compound not dissolving in my chosen organic solvent?

A2: Several factors could contribute to poor solubility. The solvent may not have the appropriate polarity to overcome the crystal lattice energy of the solid compound. The presence of the carboxylic acid group can lead to strong intermolecular hydrogen bonding in the solid state, making it resistant to dissolution. Additionally, the planarity of the indole ring can lead to efficient crystal packing. The concentration you are trying to achieve may also be too high for the chosen solvent.

Q3: How can I improve the solubility of this compound?

A3: Several strategies can be employed to improve solubility:

  • Solvent Screening: Test a range of solvents with varying polarities.

  • Temperature: Gently heating the mixture can increase the solubility of most compounds.

  • Co-solvents: Using a mixture of solvents can often provide better solubility than a single solvent. For example, a small amount of a polar solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be added to a less polar solvent.

  • pH Adjustment: Although primarily used in aqueous solutions, the carboxylic acid can be deprotonated to a more soluble carboxylate salt by adding a suitable base.[3][4] This is less common in purely organic solvents but can be relevant in solvent systems containing some water or alcohol.

Q4: Are there any known signaling pathways associated with this compound?

A4: Currently, there is no specific information in the public domain detailing the signaling pathways directly modulated by this compound. However, indole-2-carboxylic acid derivatives are known to interact with various biological targets. For instance, some act as antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor. The biological activity of such compounds is often influenced by their physicochemical properties, including lipophilicity, which is related to solubility.

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow this step-by-step guide.

Troubleshooting_Solubility start Start: Compound has poor solubility check_purity Is the compound's purity confirmed? start->check_purity purify Purify the compound (e.g., recrystallization, chromatography) check_purity->purify No solvent_screen Perform a solvent screen with a range of polarities (e.g., Hexane, Toluene, DCM, Ethyl Acetate, Acetone, Ethanol, Methanol, DMSO) check_purity->solvent_screen Yes purify->solvent_screen soluble Is the compound soluble in any solvent? solvent_screen->soluble optimize_concentration Optimize concentration in the best performing solvent. Consider gentle heating. soluble->optimize_concentration Yes cosolvent Try co-solvent systems. (e.g., Toluene/Ethanol, DCM/Methanol) soluble->cosolvent No success Success: Compound Dissolved optimize_concentration->success check_cosolvent Is solubility improved? cosolvent->check_cosolvent check_cosolvent->optimize_concentration Yes sonication Apply sonication to aid dissolution. check_cosolvent->sonication No reassess Re-evaluate experimental requirements. Can a different solvent or a suspension be used? sonication->reassess

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid method to screen the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane (DCM), ethyl acetate, acetone, ethanol, methanol, DMSO)

  • Small vials or test tubes (e.g., 1.5 mL microcentrifuge tubes or 13x100 mm test tubes)

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 1-2 mg of the compound to a clean, dry vial.

  • Add 1 mL of the selected solvent.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution against a dark background.

    • Soluble: The solution is clear with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears unchanged.

  • Record your observations.

  • If the compound is insoluble, you can gently warm the vial (e.g., in a warm water bath) to see if temperature improves solubility. Be cautious with flammable solvents.

Protocol 2: Semi-Quantitative Solubility Determination (Shake-Flask Method)

This protocol, adapted from standard laboratory procedures, allows for a more quantitative estimation of solubility.

Shake_Flask_Protocol start Add excess compound to a known volume of solvent in a sealed vial. equilibrate Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. start->equilibrate settle Allow the solution to stand undisturbed for solid to settle. equilibrate->settle filter Carefully withdraw an aliquot of the supernatant and filter through a syringe filter (e.g., 0.22 µm) to remove undissolved solid. settle->filter analyze Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis). filter->analyze calculate Calculate the solubility (e.g., in mg/mL or mol/L). analyze->calculate

Caption: Workflow for semi-quantitative solubility determination.

Data Presentation

As no specific quantitative data is publicly available, we provide the following table as a template for researchers to record their own experimental findings.

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Observations
Hexane0.125
Toluene2.425
Dichloromethane (DCM)3.125
Diethyl Ether4.025
Ethyl Acetate4.425
Acetone5.125
Ethanol5.225
Methanol6.625
Dimethylformamide (DMF)6.425
Dimethyl Sulfoxide (DMSO)7.225
Water10.225

References

Technical Support Center: Optimization of Indole-2-Carboxamide Inhibitors for Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of indole-2-carboxamide inhibitors for metabolic stability.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it crucial for my indole-2-carboxamide inhibitors?

A1: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1][2] It is a critical parameter in drug discovery because it significantly influences key pharmacokinetic properties such as in vivo half-life, oral bioavailability, and clearance.[1][2][3] Low metabolic stability can lead to rapid elimination of the compound from the body, potentially requiring higher or more frequent dosing to achieve a therapeutic effect.[2][3] Conversely, excessively high stability might cause accumulation and lead to toxicity.[2][3] Therefore, optimizing the metabolic stability of your indole-2-carboxamide inhibitors is essential for their development into safe and effective drugs.

Q2: What are the primary in vitro assays to assess the metabolic stability of my compounds?

A2: The initial assessment of metabolic stability is typically conducted using in vitro systems containing drug-metabolizing enzymes.[2][3] The most common assays include:

  • Liver Microsomal Stability Assay: This is a high-throughput screening method to evaluate Phase I metabolic stability, which is primarily mediated by cytochrome P450 (CYP) enzymes.[2][3][4][5]

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells, allowing for the evaluation of both Phase I and Phase II metabolism. It provides a more comprehensive view of hepatic clearance.[2][3][4][6]

  • S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader assessment of metabolic pathways compared to microsomes alone.[2][3][4]

Q3: My indole-2-carboxamide analog shows high clearance in human liver microsomes. What structural modifications can I explore to improve its metabolic stability?

A3: Improving metabolic stability often involves structural modifications to block or slow down metabolic processes.[2] Common strategies for indole-2-carboxamides include:

  • Modifying the Indole Ring:

    • Substitution: Introducing electron-withdrawing groups (e.g., halogens) or other substituents at various positions of the indole ring can alter its metabolic profile. For instance, in one study, a 5-chloro substitution on the indole scaffold was found to be favorable for metabolic stability.[7] However, the position is critical, as a 7-chloro substitution led to increased hERG channel activity.[7]

    • Bioisosteric Replacement: Replacing the indole ring with other heterocycles can be explored, although this may significantly impact the compound's primary activity.[8]

  • Altering the Carboxamide Linker and Side Chains:

    • N-methylation: N-methylation of the amide has been shown to result in equipotent compounds in some series.[9][10]

    • Bioisosteric Replacements for the Amide: Replacing the amide bond with more stable bioisosteres like 1,2,3-triazoles can improve resistance to hydrolysis and oxidation.[11]

    • Modifying Substituents: In a series of anti-Trypanosoma cruzi compounds, introducing a sulfonamide group improved metabolic stability.[9]

  • Blocking "Metabolic Soft Spots":

    • Deuteration: Replacing hydrogen with deuterium at a metabolically labile position can slow down metabolism due to the kinetic isotope effect.[12]

    • Fluorination: Introducing fluorine atoms can block sites of oxidative metabolism due to the strength of the C-F bond.[12]

Q4: Can bioisosteric replacement of the carboxylic acid in an indole-2-carboxylic acid precursor improve the metabolic stability of the final carboxamide?

A4: Yes, bioisosteric replacement of a carboxylic acid with groups like tetrazoles in the precursor synthesis can lead to compounds with improved metabolic stability.[13] Tetrazoles are less susceptible to Phase I oxidation and glucuronidation compared to carboxylic acids, which can result in reduced systemic clearance.[13] This strategy has been successfully applied in drug discovery to enhance both metabolic stability and oral bioavailability.[13]

Troubleshooting Guides

Problem 1: Inconsistent results in the microsomal stability assay.

  • Possible Cause: Issues with reagents or experimental setup.

  • Troubleshooting Steps:

    • Verify Microsome Activity: Ensure the liver microsomes are active by running a positive control compound with a known metabolic profile.

    • Check Cofactor Solution: The NADPH regenerating system is critical. Prepare it fresh and ensure all components are correctly stored and handled.

    • Control for Non-Enzymatic Degradation: Run a control incubation without the NADPH regenerating system to assess the chemical stability of the compound in the assay buffer.

    • Optimize Compound Concentration: High concentrations of the test compound can saturate the metabolic enzymes. Ensure you are working within the linear range of the enzyme kinetics, typically around 1 µM.

    • Standardize Quenching: Ensure the reaction is effectively stopped at each time point by adding a sufficient volume of ice-cold organic solvent (e.g., acetonitrile or methanol) and vortexing immediately.

Problem 2: My compound has good microsomal stability but poor hepatocyte stability.

  • Possible Cause: The compound is likely metabolized by Phase II enzymes or is a substrate for transporters present in hepatocytes but not in microsomes.

  • Troubleshooting Steps:

    • Investigate Phase II Metabolism: Hepatocytes contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes. Your compound may be undergoing glucuronidation or sulfation. Consider running specific assays for these pathways.

    • Assess Transporter Interactions: The compound might be actively transported into hepatocytes, leading to higher intracellular concentrations and increased metabolism.

    • Metabolite Identification: Use LC-MS/MS to identify the metabolites formed in the hepatocyte assay. This will provide direct evidence of the metabolic pathways involved and guide further structural modifications.

Problem 3: Difficulty in achieving a balance between potency and metabolic stability.

  • Possible Cause: Structural modifications aimed at improving metabolic stability are negatively impacting the compound's interaction with its biological target.

  • Troubleshooting Steps:

    • Systematic SAR Exploration: Instead of making large structural changes, explore more subtle modifications at the identified metabolic soft spot. For example, try different small alkyl groups or halogens.

    • Utilize Computational Modeling: Use molecular docking and other computational tools to predict how structural changes might affect binding to the target protein. This can help prioritize modifications that are less likely to disrupt key interactions.

    • Focus on Lipophilicity: Often, high lipophilicity is correlated with increased metabolic liability. Explore modifications that reduce the compound's logP while maintaining its pharmacophoric features.

Quantitative Data Summary

Table 1: Structure-Activity Relationship of Indole-2-Carboxamides for Antiplasmodial Activity and Metabolic Stability

CompoundIndole SubstitutionPotency (Pf3D7-IC50, µM)Human Microsomal Stability (hMics, µL/min/mg)
6a 5-Cl1.394.6
6c 7-Cl2.2-
6d 5-OCH3> 10-
6e 5-F8.8-
6f 5-CF3--
6x 5-Cl~ 0.33

Data extracted from a study on antiplasmodial indole-2-carboxamides.[7][8][14][15]

Table 2: Metabolic Stability of Anti-Trypanosoma cruzi Indole-2-Carboxamides

CompoundKey Structural FeatureHuman Liver Microsome Intrinsic Clearance (Clint, µL/min/mg)
13 Sulfonamide group<12
64 Methylene bridge between morpholine and pyridine<12
69 Reversed amideHigh metabolic instability

Data extracted from a study on anti-Trypanosoma cruzi agents.[9][10]

Experimental Protocols

Protocol: Liver Microsomal Stability Assay

This protocol is for assessing the metabolic stability of a test compound using liver microsomes.

1. Materials and Equipment:

  • Liver microsomes (human or other species)

  • Test compounds and positive control (e.g., verapamil)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Internal standard

  • Acetonitrile (ice-cold)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Preparation:

    • Prepare stock solutions of test compounds and controls (e.g., 10 mM in DMSO).

    • Thaw liver microsomes on ice.

    • Prepare the reaction mixture containing phosphate buffer and microsomes (e.g., final protein concentration of 0.5 mg/mL).

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • Add the test compound to the reaction mixture to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately add the aliquot to a well of a 96-well plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

    • Centrifuge the plate at high speed (e.g., 4000 rpm) for 15 minutes at 4°C to pellet the precipitated protein.[16]

    • Transfer the supernatant to a new plate for analysis.

4. Analysis:

  • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent compound at each time point.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t1/2) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_cpd Prepare Compound Stock Solutions mix Combine Compound and Microsomes prep_cpd->mix prep_mics Prepare Microsome Working Solution prep_mics->mix prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_rxn time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points quench Quench Reaction with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for a typical microsomal metabolic stability assay.

SAR_Logic cluster_strategies Optimization Strategies start Initial Indole-2-carboxamide Hit (High Metabolic Clearance) mod_indole Modify Indole Ring (e.g., 5-Cl, 5-CF3) start->mod_indole mod_amide Modify Amide/Linker (e.g., N-methylation) start->mod_amide mod_sidechain Modify Side Chains (e.g., add sulfonamide) start->mod_sidechain mod_bioisostere Bioisosteric Replacement (e.g., Amide -> Triazole) start->mod_bioisostere assay Assess Metabolic Stability (Microsomes, Hepatocytes) mod_indole->assay mod_amide->assay mod_sidechain->assay mod_bioisostere->assay outcome Improved Metabolic Stability? assay->outcome success Optimized Lead Compound outcome->success Yes failure Re-evaluate SAR (Balance Potency & Stability) outcome->failure No failure->start Iterate Design

Caption: Logical workflow for SAR-based optimization of metabolic stability.

References

Technical Support Center: Strategies to Improve Potency of Indole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with indole-based compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My indole-based compound shows low target affinity. What initial steps can I take to improve its potency?

A1: Low target affinity is a common challenge. A systematic approach focusing on the Structure-Activity Relationship (SAR) is crucial. Initial steps should involve:

  • Exploring Substitutions on the Indole Core: The indole scaffold offers multiple positions for modification (N-1, C-2, C-3, C-5, etc.). The biological activity of indole derivatives can be significantly altered by the incorporation of different substituents on the indole ring.[1] For example, in the context of NSAIDs, substitution at the 5-position with groups like –OCH3, -F, or N(CH3)2 was found to be more active than the unsubstituted analogue.[2]

  • Introducing Hydrophobic and Aromatic Groups: For some targets, increasing the hydrophobicity of the compound can enhance binding. This can be achieved by introducing aromatic or aliphatic groups. For instance, in the development of HIV-1 fusion inhibitors, increasing ligand hydrophobicity was a key design strategy.[3]

  • Considering Molecular Shape and Linkages: The overall shape of the molecule plays a critical role in how it fits into a binding pocket.[4] Altering the linkage points between different parts of your molecule can impact potency. Studies on bisindole compounds showed that the linkage between indole rings (e.g., 6-6' vs. 5-6') significantly affected activity.[4]

Q2: I'm observing poor solubility with my lead indole compound. How can I address this without significantly losing potency?

A2: Poor solubility is a frequent hurdle in drug development. Here are some strategies to improve it:

  • Introduce Polar Functional Groups: Carefully introducing polar groups (e.g., -OH, -NH2, -COOH) can improve aqueous solubility. However, it's a delicate balance, as this can sometimes negatively impact cell permeability or target binding.

  • Bioisosteric Replacement: Consider replacing a lipophilic part of the molecule with a more polar bioisostere. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[5][6][7] For example, replacing a phenyl ring with a pyridine ring can increase polarity and potentially improve solubility.

  • Salt Formation: If your compound has a basic nitrogen or an acidic proton, forming a salt can dramatically increase aqueous solubility. This is a common strategy used in pharmaceutical development.

Q3: My indole compound is rapidly metabolized in vitro. What are the common metabolic liabilities and how can I mitigate them?

A3: Indole rings can be susceptible to metabolic enzymes, primarily Cytochrome P450s (CYPs). Common metabolic pathways include oxidation at various positions on the indole ring. To improve metabolic stability:

  • Blocking Metabolic Hotspots: Identify the site of metabolism (metabolic hotspot) through metabolite identification studies. You can then block this position with a substituent that is less prone to metabolism, such as a fluorine atom.

  • Modifying N-1 Position: The N-1 position of the indole is often a site for metabolism. Introducing a substituent at this position can sometimes shield the molecule from metabolic enzymes.

  • Bioisosteric Replacement of the Indole Core: In some cases, the indole ring itself is the primary site of metabolism. Replacing the indole core with a bioisosteric heterocycle like an indazole or a benzimidazole can maintain or even enhance potency while improving the metabolic profile.[8]

Q4: I am having trouble with the synthesis of my target indole derivatives, specifically the Fischer indole synthesis, resulting in low yields. What can I do?

A4: The Fischer indole synthesis is a powerful tool but can be sensitive to reaction conditions.[9][10] Here are some troubleshooting tips:

  • Purity of Starting Materials: Ensure your arylhydrazine and ketone/aldehyde starting materials are pure. Impurities can lead to side reactions.[10]

  • Catalyst Choice and Concentration: The choice of acid catalyst (e.g., HCl, H2SO4, ZnCl2, PPA) is critical and often needs to be optimized for each specific reaction.[9][11]

  • Temperature and Reaction Time: These parameters are highly sensitive and require careful optimization.[9] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in some cases.[11]

  • Substituent Effects: Electron-donating groups on the arylhydrazine can sometimes lead to side reactions.[9]

Quantitative Data Summary

The following tables summarize quantitative data on the potency of various indole-based compounds, illustrating the impact of structural modifications.

Table 1: Potency of Bisindole HIV-1 Fusion Inhibitors [4]

CompoundLinkageBinding Affinity (μM)Cell-Cell Fusion EC50 (μM)
1a 6-6'1.20.8
6o 5-6'3.63.2
6p 6-5'4.816
6q 5-5'4.110
6j 6-6'0.60.2

Table 2: Potency of Indole-Based Synthetic Cannabinoids [8]

CompoundCoreN-1 Side ChainC-3 SubstituentCB1 Ki (nM)
JWH-018 IndolePentylNaphthoyl9.0
UR-144 IndolePentylTetramethylcyclopropyl150
AB-PINACA IndazolePentylCarboxamide2.1

Table 3: Anticancer Activity of Indole Derivatives [1]

CompoundTarget/MechanismCell LineIC50 (µM)
Compound 1 Tubulin Polymerization InhibitorHuh75.0
Compound 10 Tubulin Polymerization InhibitorA5493.1
Compound 30 Bcl-2 InhibitorMCF-70.83
Compound 37 ERα InhibitorMDA-MB-46810.56
Compound 43 LSD1 InhibitorA5490.74

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis [10][11]

This protocol describes a general procedure for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.

  • Hydrazone Formation (Optional, can be a one-pot reaction):

    • In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.

    • Add phenylhydrazine (1 equivalent) dropwise with stirring.

    • Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.

    • Cool the reaction mixture in an ice bath to precipitate the hydrazone.

    • Filter the solid and wash with cold ethanol.

  • Indolization:

    • In a separate flask, heat polyphosphoric acid (PPA) (approximately 4g per 1.2g of hydrazone) to about 100°C.

    • Carefully add the pre-formed hydrazone to the hot PPA with vigorous stirring.

    • Heat the mixture at 150-160°C for about 10-15 minutes.

    • Allow the reaction mixture to cool to about 100°C and then pour it onto crushed ice with stirring.

    • The solid product will precipitate. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

Protocol 2: In Vitro Cytotoxicity MTT Assay [12]

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding:

    • Transfer 5 × 10³ cells to each well of a 96-well plate.

    • Add 100 µL of the culture medium.

  • Compound Treatment:

    • Add the test compounds at concentrations ranging from 1–100 µmol/L.

    • Incubate the cells for 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for an additional 4 hours.

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the IC50 values using a non-linear regression model.

Protocol 3: Indole Quantification Assay (Kovács Assay) [13]

This assay is used to detect and quantify indole production, for example, by bacteria.

  • Sample Preparation:

    • Prepare indole standards in 70% ethanol (e.g., 0 to 300 μM).

    • Use 100 μl of standards or samples of unknown indole concentrations.

  • Reaction:

    • Add 150 μl of Kovács reagent to each sample.

    • Incubate for up to 30 minutes at room temperature.

  • Measurement:

    • Measure the absorbance of the resulting colored product spectrophotometrically at 530 nm.

    • Construct a standard curve using the results from the known indole concentrations to determine the concentration in the unknown samples.

Visualizations

Potency_Optimization_Workflow cluster_synthesis Synthesis & Modification cluster_testing In Vitro Testing Start Initial Hit Compound (Low Potency) SAR Structure-Activity Relationship (SAR) Analysis Start->SAR Solubility Solubility Assessment SAR->Solubility Metabolism Metabolic Stability Assessment SAR->Metabolism Lead_Op Lead Optimization SAR->Lead_Op Synthesis Synthesize Analogs SAR->Synthesis Design Analogs Solubility->SAR Metabolism->SAR Lead_Op->SAR Iterate Potent_Compound Potent Lead Compound Lead_Op->Potent_Compound Meets Criteria Purification Purification & Characterization Synthesis->Purification Binding_Assay Target Binding Assay Purification->Binding_Assay Functional_Assay Functional Assay Binding_Assay->Functional_Assay Functional_Assay->SAR Feedback

Caption: Workflow for improving the potency of indole-based compounds.

Bioisosteric_Replacement_Strategy cluster_bioisosteres Bioisosteric Replacements Indole_Core Indole Core (e.g., Metabolic Liability) Indazole Indazole Indole_Core->Indazole Benzimidazole Benzimidazole Indole_Core->Benzimidazole Pyrrole Pyrrole Indole_Core->Pyrrole Azaindole Azaindole Indole_Core->Azaindole

Caption: Bioisosteric replacements for the indole core.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT recruits PDK1->AKT activates Cell_Cycle Cell Cycle Progression AKT->Cell_Cycle Apoptosis Apoptosis Inhibition AKT->Apoptosis Indole_Inhibitor Indole-based PI3Kδ Inhibitor (e.g., FD223) Indole_Inhibitor->PI3K inhibits

Caption: PI3K signaling pathway and inhibition by indole compounds.[5][6][7]

References

Technical Support Center: HPLC Separation of Indole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of indole isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the chromatographic analysis of these compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of indole isomers.

Problem: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is a common issue in HPLC that can affect resolution and quantification. Peak tailing is often observed for basic compounds like some substituted indoles due to interactions with the stationary phase.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Silanol Groups For basic indole isomers, interactions with acidic silanol groups on silica-based stationary phases can cause peak tailing.[1] To mitigate this, add a basic modifier like triethylamine (TEA) to the mobile phase to mask the silanol groups.[1][2] Alternatively, use a column with a base-deactivated stationary phase.[1]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of the indole isomer, the analyte can exist in both ionized and non-ionized forms, leading to poor peak shape.[1][3] Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Column Overload Injecting too much sample can lead to peak fronting.[4][5] Reduce the injection volume or the concentration of the sample.[1]
Column Degradation Over time, the stationary phase can degrade, leading to poor peak shapes.[4][6] If other troubleshooting steps fail, the column may need to be replaced.[1]

A logical workflow for troubleshooting peak tailing is illustrated below.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_interactions Secondary Interactions with Silanol Groups? start->check_interactions add_modifier Add Basic Modifier (e.g., TEA) to Mobile Phase check_interactions->add_modifier Yes use_bds_column Use Base-Deactivated Stationary Phase Column check_interactions->use_bds_column Alternatively check_ph Mobile Phase pH Close to Analyte pKa? check_interactions->check_ph No add_modifier->check_ph use_bds_column->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph Yes check_overload Column Overload? check_ph->check_overload No adjust_ph->check_overload reduce_injection Reduce Injection Volume or Sample Concentration check_overload->reduce_injection Yes check_column_health Column Degradation? check_overload->check_column_health No reduce_injection->check_column_health replace_column Replace Column check_column_health->replace_column Yes end Problem Resolved check_column_health->end No replace_column->end

Caption: Troubleshooting workflow for addressing peak tailing in HPLC.

Problem: Split or Double Peaks

Observing split or double peaks in a chromatogram can be alarming and indicates a problem with the sample introduction or the column integrity.

Possible Causes and Solutions:

CauseSolution
Injection Solvent Mismatch If the sample is dissolved in a solvent that is significantly stronger (more organic) than the mobile phase, it can cause peak distortion.[1][6] Whenever possible, dissolve the sample in the mobile phase.[7]
Partially Blocked Column Frit Contamination of the inlet frit can disrupt the sample band, leading to peak splitting.[1] Use a guard column to protect the analytical column.[1] If the frit is blocked, it may be possible to sonicate it in an appropriate solvent or replace it.
Column Void A void or channel in the column packing can cause the sample to travel through different paths, resulting in split peaks.[8] If a void is suspected, reversing the column and flushing it with a strong solvent might help.[8] However, if the problem persists, the column may need to be replaced.[1]
Incomplete Sample Loop Filling With manual injectors, if the injection volume is close to the loop volume, it can lead to partial injection and peak splitting.[1] To ensure complete filling, inject a volume that is 2-3 times the loop volume.[1]

Below is a diagram illustrating the logical relationship of causes for split peaks.

G Potential Causes of Split Peaks split_peaks Split or Double Peaks injection_issue Injection-Related Issues split_peaks->injection_issue column_issue Column-Related Issues split_peaks->column_issue solvent_mismatch Injection Solvent Mismatch injection_issue->solvent_mismatch partial_injection Incomplete Sample Loop Filling injection_issue->partial_injection blocked_frit Partially Blocked Column Frit column_issue->blocked_frit column_void Column Void column_issue->column_void

Caption: Diagram showing the main causes of split peaks in HPLC.

Problem: Shifting Retention Times

Inconsistent retention times can compromise the identification and quantification of analytes.

Possible Causes and Solutions:

CauseSolution
Mobile Phase Composition Changes Even small variations in the mobile phase composition can lead to shifts in retention times.[6] Prepare fresh mobile phase for each analysis and keep solvent bottles covered to minimize evaporation.[1][6]
Inadequate Column Equilibration Insufficient equilibration time between gradient runs can cause retention time drift.[6] Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase.[1]
Pump Malfunction Leaks or faulty pump seals can result in an inconsistent flow rate and, consequently, shifting retention times.[7] Check the pump for leaks, salt buildup, and unusual noises.[7]
Temperature Fluctuations Changes in column temperature can affect retention times.[6] Use a column oven to maintain a constant temperature.[7]

Frequently Asked Questions (FAQs)

Q1: Why is the separation of indole isomers important in drug development?

A1: Isomers are molecules with the same molecular formula but different structural arrangements.[1] Even minor differences in structure can lead to significant variations in biological activity.[1] In pharmaceuticals, one isomer of a drug may be therapeutically active, while another could be inactive or even cause harmful side effects.[1] Therefore, separating isomers is crucial to ensure the safety, efficacy, and quality of the final drug product.[1]

Q2: What are the primary chromatographic techniques for separating indole isomers?

A2: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a common technique.[1] For separating enantiomers (non-superimposable mirror images), chiral chromatography using Chiral Stationary Phases (CSPs) is essential.[1]

Q3: How do I select an appropriate column for separating indole isomers?

A3: The choice of column depends on the specific indole isomers and their properties. C18 and C8 columns are commonly used for reversed-phase separation of indole compounds.[9][10] For chiral separations, polysaccharide-based CSPs are widely successful.[1] Screening different columns is often necessary to find the optimal stationary phase.

Q4: What is the role of the mobile phase in the separation of indole isomers?

A4: The mobile phase transports the sample through the column and plays a critical role in the separation process.[1] Its composition, including the type of organic solvent (e.g., acetonitrile, methanol), pH, and the use of additives, can be adjusted to optimize the separation of indole isomers.[1][9]

Experimental Protocols

General HPLC Method for Indole Compounds

This protocol is a starting point for the analysis of various indole compounds.

  • Instrumentation: HPLC system with a UV or fluorescence detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).[9][11]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30-35°C.[1][10]

  • Detection: UV detection at 280 nm or fluorescence detection (e.g., Ex: 280 nm, Em: 350 nm for indole and skatole).[12]

  • Injection Volume: 10-20 µL.[1][12]

Quantitative Analysis of Indole and Skatole

This method is suitable for the simultaneous quantification of indole and skatole.

  • Instrumentation: HPLC with a fluorescence detector.

  • Column: Eclipse XDB-C8 (150 mm x 4.6 mm, 5 µm).[13]

  • Mobile Phase: Acetonitrile:Water (40:60, v/v).[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 30°C.[13]

  • Detection: Fluorescence (Excitation: 270 nm, Emission: 350 nm).[13]

Quantitative Data Summary

ParameterIndoleSkatole (3-methylindole)Reference
Detection Limit (in seafood) ~0.02 mg/kg~0.02 mg/kg[14]
Recovery (in seafood) ~95%-[14]
Recovery (in porcine fat) 97.0%98.1%[13]
Recovery (in porcine muscle) 94.1%96.4%[13]
Recovery (in porcine serum) 98.9%102.12%[13]

References

Technical Support Center: Refining Crystallization of Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refining crystallization of indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing indole-2-carboxylic acid?

A1: The choice of solvent is critical for effective purification. Indole-2-carboxylic acid exhibits high solubility in polar organic solvents like methanol, ethanol, propanol, and ethyl acetate, and low solubility in water and low-polarity organic solvents such as toluene and dichloromethane.[1] Toluene is a noteworthy choice as its solubility for indole-2-carboxylic acid changes significantly with temperature, which can be advantageous for recrystallization.[1] Ethanol is also commonly mentioned for recrystallization.[2] A phased crystallization method using an organic solvent, triethylamine, and subsequent pH adjustment with an inorganic acid has also been reported.[2]

Q2: My indole-2-carboxylic acid is not crystallizing out of solution. What should I do?

A2: If crystallization does not occur, several factors could be at play: the solution may not be supersaturated, or the nucleation process is inhibited.[3] Consider the following troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure indole-2-carboxylic acid.[4][5]

  • Increase Supersaturation: You can either evaporate some of the solvent or add a miscible anti-solvent (a solvent in which indole-2-carboxylic acid is insoluble) dropwise until the solution becomes slightly cloudy.[3]

  • Reduce Temperature: Ensure the solution is cooled sufficiently, perhaps by using an ice bath, to decrease solubility and promote crystallization.[3]

Q3: The crystals formed too quickly and appear impure. How can I improve crystal quality?

A3: Rapid crystallization often traps impurities within the crystal lattice.[4][5] To slow down the crystal growth:

  • Re-dissolve and Cool Slowly: Gently heat the solution to redissolve the solid. Allow it to cool to room temperature slowly, undisturbed. You can insulate the flask to slow the cooling rate further.

  • Increase Solvent Volume: Add a small amount of additional hot solvent to the dissolved compound. This will keep the compound in solution for a longer period during cooling, allowing for more controlled crystal formation.[4][5]

Q4: I am observing an oil forming instead of crystals. What does this mean and how can I fix it?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities which can depress the melting point. To resolve this:

  • Add More Solvent: Reheat the solution and add more of the primary solvent to decrease the saturation temperature.[4][5]

  • Charcoal Treatment: If colored impurities are present, they may be contributing to the oiling out. After dissolving the crude product in the solvent, you can add activated charcoal to adsorb these impurities, then filter the hot solution before cooling.[4][5]

Q5: My final yield of pure indole-2-carboxylic acid is very low. What are the possible reasons?

A5: A low yield can result from several factors:

  • Using too much solvent: An excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.[4][5]

  • Premature crystallization: If crystals form during hot filtration, product will be lost. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.

Troubleshooting Guide

This guide provides a structured approach to common issues encountered during the crystallization of indole-2-carboxylic acid.

Problem Possible Cause Suggested Solution
No Crystals Form Solution is not supersaturated.- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal.- Evaporate some solvent.- Add an anti-solvent.- Cool the solution in an ice bath.
Rapid Crystal Formation / Impure Product Solution is too concentrated; cooling is too fast.- Reheat to dissolve, then allow to cool slowly.- Add a small amount of additional hot solvent.[4][5]
"Oiling Out" (Formation of a liquid layer) The boiling point of the solvent is higher than the melting point of the solute, or significant impurities are present.- Reheat and add more solvent.- Consider using a solvent with a lower boiling point.- Treat the hot solution with activated charcoal to remove impurities.[4][5]
Low Yield Too much solvent used; premature crystallization during filtration; incomplete cooling.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure filtration apparatus is hot.- Allow adequate time for cooling and crystallization.
Colored Crystals Presence of colored impurities.- Add activated charcoal to the hot solution and filter before cooling.

Data Presentation

Solubility of Indole-2-Carboxylic Acid in Various Solvents

The solubility of indole-2-carboxylic acid increases with temperature in all tested solvents.[1] It demonstrates high solubility in polar organic solvents and lower solubility in water and nonpolar organic solvents.[1]

SolventSolubility Profile
High Solubility Methanol, Ethanol, 1-Propanol, 2-Propanol, 1-Butanol, Ethyl Acetate[1]
Low Solubility Water, Toluene, Dichloromethane, 1,4-Dioxane[1]

Note: The provided search results did not contain specific quantitative solubility data (e.g., g/100mL at specific temperatures) in a format suitable for a detailed comparative table.

Experimental Protocols

Protocol 1: Standard Recrystallization using a Single Solvent (e.g., Ethanol)

  • Dissolution: In an Erlenmeyer flask, add the crude indole-2-carboxylic acid. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add the solvent dropwise as you approach the boiling point to ensure you are using the minimum amount necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask. This step is crucial to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. To maximize yield, you can subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.

Protocol 2: Phased Crystallization by pH Adjustment

This method is based on the acidic nature of indole-2-carboxylic acid.

  • Salt Formation: Dissolve the crude indole-2-carboxylic acid in a suitable organic solvent. Add triethylamine to form the triethylamine salt of the indole-2-carboxylic acid.[2]

  • Aqueous Dissolution: Dissolve the resulting triethylamine salt in water.[2]

  • Impurity Precipitation: Slowly add an inorganic acid (e.g., dilute HCl) dropwise to the aqueous solution. Impurities may precipitate out at different pH stages.[2] These can be removed by filtration.

  • Product Crystallization: Continue to add the inorganic acid until the isoelectric point of indole-2-carboxylic acid is reached, at which point the pure product will crystallize out of solution.[2]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with cold water, and dry thoroughly.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Indole-2-Carboxylic Acid add_solvent Add Minimal Hot Solvent crude_product->add_solvent dissolved_solution Hot, Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (optional) dissolved_solution->hot_filtration clear_filtrate Clear, Hot Filtrate hot_filtration->clear_filtrate slow_cooling Slow Cooling clear_filtrate->slow_cooling crystal_slurry Crystal Slurry slow_cooling->crystal_slurry vacuum_filtration Vacuum Filtration crystal_slurry->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Drying wash_crystals->dry_crystals pure_product Pure Crystals dry_crystals->pure_product

Caption: Standard Crystallization Workflow for Indole-2-Carboxylic Acid.

troubleshooting_crystallization start Crystallization Issue? no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out Occurs start->oiling_out low_yield Low Yield start->low_yield impure_crystals Impure Crystals start->impure_crystals induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->induce_crystallization Yes add_more_solvent Reheat & Add More Solvent oiling_out->add_more_solvent Yes check_solvent_volume Review Solvent Volume low_yield->check_solvent_volume Yes slow_cooling_rate Slow Down Cooling Rate impure_crystals->slow_cooling_rate Yes increase_concentration Increase Concentration: - Evaporate solvent - Add anti-solvent induce_crystallization->increase_concentration Still No Crystals check_filtration Check for Premature Crystallization check_solvent_volume->check_filtration Volume OK use_more_solvent Re-dissolve and Add More Solvent slow_cooling_rate->use_more_solvent Still Impure

Caption: Troubleshooting Decision Tree for Crystallization Issues.

References

Validation & Comparative

Comparative Analysis of the 1H NMR Spectra of Substituted Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid and its Parent Compound, Indole-2-carboxylic acid.

¹H NMR Spectral Data Comparison

The following table summarizes the experimental ¹H NMR data for indole-2-carboxylic acid and the predicted data for this compound. The data highlights the expected upfield shifts and loss of aromatic proton signals due to the introduction of electron-donating methyl groups.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Indole-2-carboxylic acid (Experimental) [1]H-37.11s1H
H-47.67d1H
H-57.08t1H
H-67.26t1H
H-77.48d1H
NH11.8br s1H
COOH13.0br s1H
This compound (Predicted) 3-CH₃~2.4s3H
4-CH₃~2.5s3H
H-5~6.8d1H
H-6~7.0d1H
7-CH₃~2.6s3H
NH~11.5br s1H
COOH~12.8br s1H

s = singlet, d = doublet, t = triplet, br s = broad singlet

Experimental Protocol: ¹H NMR Spectroscopy

The following is a general protocol for the acquisition of a ¹H NMR spectrum of an indole-2-carboxylic acid derivative.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. DMSO-d₆ is often suitable for carboxylic acids due to its ability to dissolve polar compounds and exchange with the acidic protons, leading to sharp signals for the NH and COOH protons.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution. This is an automated or manual process to minimize peak broadening.

  • Tune and match the probe for the ¹H frequency to ensure efficient transfer of radiofrequency power.

3. Data Acquisition:

  • Set the appropriate spectral width, typically from -2 to 14 ppm for a standard organic molecule.

  • Determine the 90° pulse width for the proton channel.

  • Set the acquisition time (typically 2-4 seconds) and the relaxation delay (1-5 seconds) to ensure full relaxation of the protons between scans.

  • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16 to 64 scans are usually sufficient.

  • The spectrum is acquired using a standard one-pulse sequence.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline and correctly shaped peaks.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons in the molecule.

Visualization of Proton Environments

The following diagram illustrates the chemical structure of this compound, with the distinct proton environments highlighted.

Caption: Structure of this compound with key proton groups.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometric fragmentation behavior of indole-2-carboxylic acids under different ionization and fragmentation techniques. Understanding the fragmentation patterns is crucial for the structural elucidation, identification, and quantification of these important compounds in various research and drug development applications. This document presents quantitative data, detailed experimental protocols, and visual representations of fragmentation pathways to aid in the analysis of this class of molecules.

Introduction to Mass Spectrometry of Indole-2-Carboxylic Acids

Indole-2-carboxylic acid and its derivatives are a significant class of heterocyclic compounds with diverse biological activities. Mass spectrometry is a powerful analytical technique for the characterization of these molecules. The fragmentation patterns observed in a mass spectrometer are highly dependent on the ionization method employed, such as Electrospray Ionization (ESI) or Electron Ionization (EI), and the subsequent fragmentation technique, most notably Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).

This guide will focus on the fragmentation of the parent indole-2-carboxylic acid and explore how different substitution patterns on the indole ring can influence the fragmentation pathways.

Comparison of Fragmentation Patterns: CID vs. HCD

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are two common tandem mass spectrometry (MS/MS) techniques used to fragment ions and obtain structural information. While both involve collisions with an inert gas, they differ in the energy and location of the fragmentation process, leading to distinct fragmentation patterns.

Key Differences:

  • Collision Energy: CID typically uses lower collision energies compared to HCD.[1][2]

  • Fragmentation Location: In many modern instruments, CID occurs in an ion trap, while HCD takes place in a separate collision cell.[3][4]

  • Resulting Spectra: HCD often produces a richer fragmentation spectrum with a greater abundance of low-mass fragment ions.[1][2] This is because the higher energy can induce more extensive fragmentation.

The choice between CID and HCD can significantly impact the amount of structural information obtained. For indole-2-carboxylic acids, HCD may provide more detailed information about the substituent groups, while CID might be sufficient for confirming the presence of the core indole-2-carboxylic acid structure.

Fragmentation Data for Indole-2-Carboxylic Acid

The following tables summarize the major fragment ions observed for indole-2-carboxylic acid under different mass spectrometry conditions. The data is compiled from publicly available spectral databases.[5][6]

Table 1: Electron Ionization (EI) Fragmentation of Indole-2-Carboxylic Acid

m/zRelative IntensityProposed Fragment
161HighMolecular Ion [M]•+
144Moderate[M - OH]•+
116High[M - COOH]•+ or [M - H - CO2]•+
89Moderate[C7H5N]•+

Table 2: Electrospray Ionization (ESI) MS/MS Fragmentation of Indole-2-Carboxylic Acid ([M-H]⁻)

Note: Detailed public data for comparative CID and HCD fragmentation of the deprotonated molecule is limited. The following represents a generalized pathway based on known carboxylic acid and indole fragmentation.

Precursor Ion (m/z)Fragmentation TechniqueMajor Product Ions (m/z)Proposed Neutral Loss
160CID/HCD116CO₂
160CID/HCD89CO₂ + HCN

Fragmentation Pathways

The fragmentation of indole-2-carboxylic acid is primarily driven by the loss of the carboxylic acid group and subsequent cleavages of the indole ring.

Electron Ionization (EI) Fragmentation Pathway

Under electron ionization, the initial event is the formation of a radical cation (M•+). The primary fragmentation is the loss of the carboxyl group.

EI_Fragmentation M Indole-2-carboxylic Acid (m/z 161) F1 [M - COOH]+ (m/z 116) M->F1 - COOH F2 [C7H5N]+ (m/z 89) F1->F2 - HCN

Caption: Proposed EI fragmentation pathway of indole-2-carboxylic acid.

Electrospray Ionization (ESI) Fragmentation Pathway (Negative Ion Mode)

In negative ion mode ESI, indole-2-carboxylic acid is readily deprotonated to form the [M-H]⁻ ion. Subsequent MS/MS fragmentation is dominated by decarboxylation.

ESI_Fragmentation MH [M-H]- (m/z 160) F1 [M-H-CO2]- (m/z 116) MH->F1 - CO2

Caption: Proposed ESI-MS/MS fragmentation of deprotonated indole-2-carboxylic acid.

Experimental Protocols

The following provides a general workflow for the analysis of indole-2-carboxylic acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol can be adapted for specific instruments and applications.[7][8]

Sample Preparation
  • Standard Solutions: Prepare stock solutions of indole-2-carboxylic acid and its derivatives in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution of the stock solution.

  • Matrix Samples (e.g., plasma, tissue homogenate): Perform a protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of the sample. Vortex vigorously and centrifuge to pellet the precipitated proteins. Collect the supernatant for analysis.

LC-MS/MS Analysis Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS/MS Analysis cluster_data_analysis Data Analysis Standard Standard Solution Extraction Protein Precipitation/ Extraction Standard->Extraction Sample Biological Sample Sample->Extraction LC_Column C18 Reverse-Phase Column Extraction->LC_Column Ionization Electrospray Ionization (ESI) LC_Column->Ionization Mobile_Phase Gradient Elution (Water/Acetonitrile with Formic Acid) Fragmentation CID or HCD Ionization->Fragmentation Detection Mass Analyzer Fragmentation->Detection Data_Processing Peak Integration & Quantification Detection->Data_Processing Structural_Elucidation Fragmentation Pattern Analysis Detection->Structural_Elucidation

Caption: General workflow for LC-MS/MS analysis of indole-2-carboxylic acids.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-10 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.

  • Scan Type: Full scan MS to identify the precursor ion, followed by product ion scans (MS/MS) for fragmentation analysis.

  • Collision Gas: Argon or nitrogen.

  • Collision Energy: This will need to be optimized for each compound and fragmentation technique (CID or HCD). A typical starting point for CID is 10-30 eV, while HCD may require higher energies.

Conclusion

The mass spectrometric fragmentation of indole-2-carboxylic acids is characterized by initial modifications of the carboxylic acid group followed by fragmentation of the indole ring. The choice of fragmentation technique, CID or HCD, will influence the extent of fragmentation and the level of structural detail that can be obtained. The provided experimental protocols offer a starting point for developing robust analytical methods for this important class of compounds. Further studies on a wider range of substituted indole-2-carboxylic acids are needed to build a comprehensive library of fragmentation patterns and to further elucidate the structure-fragmentation relationships.

References

A Comparative Spectroscopic Guide to the Characterization of 3,4,7-Trimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic characterization of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid, offering a comparative analysis with related indole-2-carboxylic acid derivatives. The data presented herein is a combination of expected values based on established spectroscopic principles and experimental data from analogous compounds, intended to serve as a reference for researchers, scientists, and professionals in drug development.

Predicted and Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its structural analogs. These tables are designed for easy comparison of key spectral features.

Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental)

Compound Solvent NH (H1) Aromatic CH Methyl CH₃ COOH
This compound (Predicted) DMSO-d₆~11.5-12.5 (br s)~6.8-7.5 (m)~2.3-2.6 (s, 9H total)~12.5-13.5 (br s)
Indole-2-carboxylic acid DMSO-d₆11.8 (br s)[1]7.08-7.67 (m)[1]-13.0 (br s)[1]
3-Methyl-1H-indole-2-carboxylic acid Not SpecifiedCharacteristic broad singletAromatic protonsMethyl singletCarboxylic acid proton

Note: Chemical shifts (δ) are in ppm. Multiplicity is denoted as s (singlet), br s (broad singlet), and m (multiplet).

Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental)

Compound Solvent C=O Indole C2 Indole C3 Aromatic C Methyl C
This compound (Predicted) DMSO-d₆~165~136~107~112-132~15-25
Indole-2-carboxylic acid Not Specified~165~136~107~112-126-
Methyl 1H-indole-3-carboxylate DMSO-d₆165[2]-107[2]112-136[2]-

Note: Chemical shifts (δ) are in ppm.

Table 3: IR Absorption Frequencies (Predicted vs. Experimental)

Compound Functional Group Vibrational Mode Expected/Observed Frequency (cm⁻¹)
This compound (Predicted) O-H (Carboxylic Acid)Stretching3300-2500 (broad)[3][4]
N-H (Indole)Stretching3400-3250 (medium)[3]
C-H (Aromatic/Alkyl)Stretching3100-2850[3]
C=O (Carboxylic Acid)Stretching1760-1690 (strong)[3][4]
C=C (Aromatic)Stretching1600-1475 (medium-weak)[5]
C-O (Carboxylic Acid)Stretching1320-1210[4]
Indole-2-carboxylic acid O-H, N-H, C=O-Data available from NIST and other databases.[6][7][8]

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

Compound Ionization Mode [M+H]⁺ (m/z) [M-H]⁻ (m/z) Key Fragment Ions (m/z)
This compound ESI204.09202.08158 ([M-H-CO₂]⁻), loss of methyl groups
Indole-2-carboxylic acid ESI162.05160.04[7]116 ([M-H-CO₂]⁻)[7]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation :

    • Accurately weigh 5-25 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.[9]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[9][10]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.[9]

    • Filter the solution through a pipette with a cotton or glass wool plug into the NMR tube to remove any particulate matter.[10][11]

    • The final sample height in a standard 5 mm tube should be between 4.5 and 5.5 cm.[11]

    • Cap the NMR tube securely and wipe the outside clean before insertion into the spectrometer.[9]

  • Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.[9]

    • Shim the magnetic field to optimize homogeneity and improve spectral resolution.[9]

    • Tune and match the probe for the nucleus being observed (¹H or ¹³C).[9]

    • Acquire the spectrum using standard pulse programs. For ¹H NMR, 16-64 scans are typically sufficient, while ¹³C NMR may require more scans depending on the sample concentration.[12]

    • Set appropriate acquisition parameters, including spectral width, acquisition time, and relaxation delay.[12]

2.2 Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

  • Sample Preparation and Measurement :

    • Ensure the ATR crystal is clean before use.[13]

    • Place a small amount of the solid powder sample directly onto the ATR crystal.[14]

    • Apply pressure using the instrument's press arm to ensure good contact between the sample and the crystal.[13][14]

    • Record the spectrum.

    • After the measurement, the sample can be recovered, and the crystal should be cleaned with a suitable solvent (e.g., isopropanol).[14]

2.3 Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation :

    • Dissolve the sample in an ESI-compatible solvent system, such as a mixture of water, methanol, or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.[15]

    • The typical sample concentration should be in the range of 0.5-5 µM.[15] A common starting procedure is to make a 1 mg/mL stock solution and then dilute it to the final concentration.[16]

    • Ensure the final solution is free of any particulate matter; filtration may be necessary to prevent clogging of the ESI needle.[15][16]

    • Avoid non-volatile buffers and salts, as they can interfere with ionization and contaminate the instrument.[16]

  • Data Acquisition :

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.[15]

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • Optimize source parameters, such as capillary voltage, drying gas flow rate, and temperature, to achieve a stable signal.

    • Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's properties.

Visualization of Workflows and Concepts

3.1 Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis & Purification Purity Purity Check (TLC, LC-MS) Synthesis->Purity NMR NMR Spectroscopy (1H, 13C, 2D) Purity->NMR Provides structural framework MS Mass Spectrometry (ESI-MS) Purity->MS Determines molecular weight IR FTIR Spectroscopy (ATR) Purity->IR Identifies functional groups Data_Interpretation Spectral Interpretation NMR->Data_Interpretation MS->Data_Interpretation IR->Data_Interpretation Structure_Elucidation Structure Elucidation Final_Structure Final Structure Confirmation Structure_Elucidation->Final_Structure Data_Interpretation->Structure_Elucidation

Caption: Workflow for Spectroscopic Characterization.

3.2 Relationship Between Spectroscopic Techniques and Structural Information

This diagram illustrates how different spectroscopic techniques provide complementary information for structure elucidation.

Spectroscopic_Information cluster_techniques Spectroscopic Techniques cluster_information Structural Information Molecule 3,4,7-Trimethyl-1H-indole- 2-carboxylic acid NMR NMR (¹H, ¹³C) Molecule->NMR FTIR ATR-FTIR Molecule->FTIR MS ESI-MS Molecule->MS Connectivity Carbon-Hydrogen Framework Connectivity NMR->Connectivity provides Functional_Groups Functional Groups (C=O, O-H, N-H) FTIR->Functional_Groups identifies Molecular_Formula Molecular Weight Elemental Composition MS->Molecular_Formula determines Connectivity->Molecule Functional_Groups->Molecule Molecular_Formula->Molecule

Caption: Spectroscopic Techniques and Corresponding Structural Information.

References

A Comparative Guide to the Biological Activity of Trimethyl Indole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse biological activities.[1][2] Methylation of the indole core can significantly alter its physicochemical properties and pharmacological profile, leading to changes in potency, selectivity, and metabolic stability. This guide provides a comparative overview of the biological activities of various trimethyl indole isomers, focusing on their antimicrobial and cannabinoid receptor binding properties, supported by available experimental data.

Comparative Biological Activity

Direct comparative studies across a wide range of simple trimethyl indole isomers are limited in publicly available literature. However, by collating data from studies on different indole derivatives, structure-activity relationships (SAR) can be inferred. The position of the methyl groups on the indole ring is a critical determinant of biological activity. For instance, in the context of cannabinoid receptor ligands, substitutions at certain positions can be detrimental to binding affinity, while others are well-tolerated.[3] Similarly, for antimicrobial agents, the overall structure and substitution pattern influence the compound's efficacy against various bacterial strains.[4][5]

The following table summarizes quantitative data for selected indole derivatives, illustrating the impact of substitution on their biological activity. While not all are simple trimethyl isomers, they provide valuable insights into the structure-activity landscape.

Compound/Isomer ClassBiological Target / ActivityAssay TypeQuantitative ResultReference
Tris(1H-indol-3-yl)methylium Derivatives (Compound 2 & 3)Staphylococcus aureus (Gram-positive)Minimum Inhibitory Concentration (MIC)MIC: 0.13 µg/mL[6]
Tris(1H-indol-3-yl)methylium Derivatives (Compound 4)Staphylococcus aureus (Gram-positive)Minimum Inhibitory Concentration (MIC)MIC: 0.25 µg/mL[6]
N-(Hydroxyalkyl) tris(1H-indol-3-yl)methylium Salts (C5-C6 chain derivatives)Methicillin-resistant S. aureus (MRSA)Minimum Inhibitory Concentration (MIC)MIC: 0.5 µg/mL[7]
Indole-based Trimer (SAB-J78 from 6-chloroindole)Bacillus anthracis (Gram-positive)Minimum Inhibitory Concentration (MIC)MIC: 1.56 µg/mL[4]
Indole-based Trimer (SAB-7f-R1 from 7-fluoroindole)Staphylococcus aureus (Gram-positive)Minimum Inhibitory Concentration (MIC)MIC: 3.1 µg/mL[4]
Chloroindole Analogue of MDMB-CHMICA (Isomer 1)Human Cannabinoid Receptor 1 (hCB1)Radioligand Binding AssayKᵢ: 0.58 nM[3]
Chloroindole Analogue of MDMB-CHMICA (Isomer 5)Human Cannabinoid Receptor 1 (hCB1)Radioligand Binding AssayKᵢ: 9.8 nM[3]
3-(1-Naphthalenylmethyl)-1-pentyl-1H-indole (JWH-175)Rat Cannabinoid Receptor 1 (CB1)Radioligand Binding AssayKᵢ: 22 nM[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the biological activity of indole derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial strains (e.g., S. aureus, E. coli) are cultured in appropriate broth overnight at 37°C. The bacterial suspension is then diluted to achieve a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[6][7]

Radioligand Binding Assay for Cannabinoid Receptor Affinity (Kᵢ)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand that has a known high affinity for the receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., human CB1 receptors) are prepared from cultured cells or tissue homogenates.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl with bovine serum albumin) is used for the binding reaction.

  • Competition Binding: A constant concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) is incubated with the receptor-containing membranes in the presence of various concentrations of the unlabeled test compound (the competitor).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation and Scintillation Counting: The bound radioligand is separated from the unbound ligand by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is then measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[3][8]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

G cluster_0 Preparation & Incubation cluster_1 Data Analysis A Compound Library (Indole Isomers) B Serial Dilution in 96-Well Plate A->B C Addition of Standardized Bacterial Inoculum B->C D Incubation (18-24h at 37°C) C->D E Visual Assessment for Turbidity D->E F Determine Lowest Concentration with No Growth E->F Read Results G Record MIC Value F->G

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

G Ligand Cannabinoid Ligand (e.g., Indole Derivative) CB1R CB1 Receptor (GPCR) Ligand->CB1R Binds Gi Gαi/o CB1R->Gi Activates Gbg Gβγ AC Adenylate Cyclase Gi->AC Inhibits K_channel K+ Channel Gbg->K_channel Activates Ca_channel Ca2+ Channel Gbg->Ca_channel Inhibits MAPK MAPK Pathway Gbg->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to Response Cellular Response (e.g., Inhibition of Neurotransmission) cAMP->Response K_channel->Response Ca_channel->Response MAPK->Response

Simplified CB1 Receptor Signaling Pathway.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Indole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of indole-2-carboxamide derivatives across several key therapeutic areas: oncology, infectious diseases, and neurological disorders. The information is supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

The core indole-2-carboxamide structure offers a versatile template for chemical modification, allowing for the fine-tuning of pharmacological properties. Researchers have extensively explored substitutions on the indole ring, the carboxamide nitrogen, and other positions to optimize potency, selectivity, and pharmacokinetic profiles. This guide will delve into the specific SAR for anticancer, antitubercular, and cannabinoid receptor modulating activities.

Anticancer Activity: Targeting Key Signaling Pathways

Indole-2-carboxamides have emerged as potent anticancer agents, often acting as multi-target kinase inhibitors.[1] These compounds have been shown to inhibit key proteins involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]

Structure-Activity Relationship for Anticancer Agents

The anticancer activity of indole-2-carboxamides is significantly influenced by substitutions on the indole core and the nature of the group attached to the carboxamide nitrogen.

  • Substitutions on the Indole Ring: Halogen substitutions, particularly at the 5- and 7-positions of the indole ring, have been shown to enhance cytotoxic activity.[2] For instance, the 5,7-dichloro derivative 5i demonstrated potent antiproliferative activity.[2]

  • Carboxamide Moiety: The group attached to the carboxamide nitrogen plays a crucial role. An N-phenethyl carboxamide architecture has been identified as important for antiproliferative action.[2] Modifications of this part of the molecule, such as replacing it with 4-phenylpiperazin-1-yl carbonyl or benzyl carbonyl moieties, have been explored.[2]

Below is a table summarizing the in vitro antiproliferative activity of selected indole-2-carboxamide derivatives against a panel of cancer cell lines.

CompoundR1R2R3R4Mean GI50 (µM)
5d ClHHmorpholin-4-yl1.05[2]
5i ClHClmorpholin-4-yl1.50[2]
Signaling Pathway Inhibition

Indole-2-carboxamides exert their anticancer effects by modulating critical signaling pathways. One such derivative, LG25, has been shown to inhibit the Akt/mTOR/NF-κB signaling pathway in triple-negative breast cancer (TNBC) cells, leading to G2/M cell cycle arrest and apoptosis.[3]

Akt_mTOR_NFkB_Pathway Indole_2_carboxamide Indole-2-carboxamide (e.g., LG25) Akt Akt Indole_2_carboxamide->Akt Inhibits Apoptosis Apoptosis Indole_2_carboxamide->Apoptosis Induces CellCycleArrest G2/M Cell Cycle Arrest Indole_2_carboxamide->CellCycleArrest Induces mTOR mTOR Akt->mTOR NFkB NF-κB mTOR->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Inhibition of the Akt/mTOR/NF-κB pathway by indole-2-carboxamides.

Experimental Protocol: In Vitro Antiproliferative Assay

The antiproliferative activity of the indole-2-carboxamide derivatives is commonly assessed using the sulforhodamine B (SRB) assay.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed, and the cells are stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Measurement: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read at 570 nm using a microplate reader. The GI50 (Growth Inhibition 50) values are then calculated.

Antitubercular Activity: Targeting Mycobacterial Cell Wall Synthesis

Indole-2-carboxamides have been identified as a potent class of antitubercular agents, effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[4][5] Their primary mechanism of action involves the inhibition of the mycobacterial membrane protein Large 3 (MmpL3), an essential transporter for mycolic acids, which are crucial components of the mycobacterial cell wall.[6][7]

Structure-Activity Relationship for Antitubercular Agents

The antitubercular potency of indole-2-carboxamides is highly dependent on the substitution patterns on the indole ring and the nature of the substituent on the carboxamide nitrogen.

  • Indole Ring Substitutions: Halogen substitutions at the 4- and 6-positions of the indole ring, such as chloro, fluoro, or cyano groups, have been shown to improve metabolic stability and activity.[4][5] For example, compound 8g with a 4,6-difluoroindole scaffold displayed high activity.[6]

  • Carboxamide Substituent: Bulky, lipophilic groups attached to the carboxamide nitrogen are generally favored for potent antitubercular activity. N-(1-adamantyl) and N-(rimantadine) moieties have proven to be particularly effective.[6] The lipophilicity of these compounds is thought to facilitate their diffusion through the lipid-rich mycobacterial cell wall.[6]

The following table summarizes the antitubercular activity of key indole-2-carboxamide derivatives.

CompoundIndole SubstitutionN-SubstituentMIC (µM) vs. M. tb H37Rv
8g 4,6-difluororimantadine0.32[6]
8f 6-bromorimantadine0.62[6]
3 Unsubstituted1-adamantyl0.68[6]
Experimental Workflow: MmpL3 Inhibition Assay

The inhibition of the MmpL3 transporter is a key indicator of the antitubercular mechanism of action for indole-2-carboxamides. A common method to assess this is through a radiolabeled uridine uptake assay.

MmpL3_Inhibition_Workflow Start Mycobacterial Culture Treatment Treat with Indole-2-carboxamide Start->Treatment Radiolabel Add [3H]-Uridine Treatment->Radiolabel Incubation Incubate Radiolabel->Incubation Harvest Harvest Cells & Lyse Incubation->Harvest Scintillation Measure Radioactivity (Scintillation Counting) Harvest->Scintillation Analysis Analyze Data (IC50) Scintillation->Analysis

Caption: Workflow for assessing MmpL3 inhibition.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of the compounds against M. tuberculosis is typically determined using the microplate Alamar blue assay (MABA).

  • Compound Preparation: Two-fold serial dilutions of the test compounds are prepared in 96-well microplates.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a specific optical density.

  • Inoculation: The bacterial suspension is added to each well containing the test compound.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Alamar Blue Addition: Alamar blue solution is added to each well, and the plates are re-incubated for 24 hours.

  • Reading: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cannabinoid Receptor 1 (CB1) Allosteric Modulators

Indole-2-carboxamides have also been identified as allosteric modulators of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor involved in various physiological processes.[8][9] Allosteric modulators bind to a site on the receptor distinct from the orthosteric site, offering a novel approach for therapeutic intervention with potentially fewer side effects.[10]

Structure-Activity Relationship for CB1 Allosteric Modulators

The SAR for CB1 allosteric modulation by indole-2-carboxamides reveals specific structural requirements for affinity and cooperativity.

  • Indole Ring: The indole ring is preferred for maintaining high binding affinity to the allosteric site.[8][9]

  • C3 Position: Substituents at the C3 position of the indole ring significantly impact the allostery of the ligand.[8][9]

  • C5 Position: A chloro or fluoro group at the C5 position of the indole ring enhances the modulatory potency.[11]

  • N-Substituent: On the phenethyl moiety attached to the carboxamide nitrogen, a 4-piperidinyl or 4-dimethylamino group is preferred for CB1 activity.[11]

The table below presents data for selected indole-2-carboxamide CB1 allosteric modulators.

CompoundC3-SubstituentC5-SubstituentN-Phenethyl-SubstituentKB (nM)α
ORG27569 (1) EthylChloro4-(piperidin-1-yl)--
11j PentylChloro4-(dimethylamino)167.3[8]16.55[8]
Mechanism of Allosteric Modulation

Allosteric modulators can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the affinity and/or efficacy of the orthosteric ligand. The indole-2-carboxamides discussed here are generally negative allosteric modulators of the CB1 receptor.[11]

Allosteric_Modulation Receptor CB1 Receptor Orthosteric Site Allosteric Site Signaling_Response Signaling Response Receptor->Signaling_Response Activates Endogenous_Ligand Endogenous Ligand (e.g., Anandamide) Endogenous_Ligand->Receptor:ortho Binds Indole_Modulator Indole-2-carboxamide (NAM) Indole_Modulator->Receptor:allo Binds Indole_Modulator->Endogenous_Ligand Reduces Affinity/Efficacy

Caption: Negative allosteric modulation of the CB1 receptor.

Experimental Protocol: Radioligand Binding Assay

The binding affinity and cooperativity of allosteric modulators are determined using radioligand binding assays.

  • Membrane Preparation: Membranes from cells expressing the CB1 receptor are prepared.

  • Binding Reaction: The membranes are incubated with a radiolabeled orthosteric ligand (e.g., [3H]CP55,940), varying concentrations of the unlabeled allosteric modulator, and in some cases, a fixed concentration of an unlabeled orthosteric ligand.

  • Incubation: The reaction mixture is incubated to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using nonlinear regression to determine the equilibrium dissociation constant (KB) of the allosteric modulator and the binding cooperativity factor (α).

References

A Comparative Guide to the Synthesis of 3,4,7-Trimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established synthetic routes for 3,4,7-trimethyl-1H-indole-2-carboxylic acid, a polysubstituted indole derivative of interest in medicinal chemistry and drug development. The synthesis of indole-2-carboxylic acids is a well-established field, with several named reactions offering viable pathways. This document evaluates four prominent methods—the Fischer Indole Synthesis, the Reissert Indole Synthesis, the Hemetsberger Indole Synthesis, and the Japp-Klingemann Reaction—as applied to the target molecule. The comparison focuses on key performance indicators such as reaction yield, complexity, and the availability of starting materials, supported by generalized experimental protocols.

Comparison of Synthetic Routes

The selection of an optimal synthesis route depends on factors including the desired scale, available starting materials, and tolerance for specific reaction conditions. The following table summarizes the key aspects of four potential routes to this compound.

Synthesis RouteStarting MaterialsKey Reagents & ConditionsTypical YieldsAdvantagesDisadvantages
Fischer Indole Synthesis (2,5-Dimethylphenyl)hydrazine, Pyruvic acidAcid catalyst (e.g., H₂SO₄, PPA, ZnCl₂), Heat60-80%High convergence, readily available starting materials.Potential for side reactions and low yields with certain substrates.[1][2]
Reissert Indole Synthesis 2,5-Dimethyl-1-nitrotoluene, Diethyl oxalateStrong base (e.g., NaOEt, KOEt), Reducing agent (e.g., Zn/AcOH, Fe/AcOH)60-80%Good for synthesis of indole-2-carboxylic acids.[1][3]Multi-step process, requires handling of nitro compounds.[3]
Hemetsberger Synthesis 2,5-Dimethylbenzaldehyde, Ethyl azidoacetateBase (e.g., NaOEt), Heat (thermolysis)>70%Generally good yields.[4]Azide intermediates can be unstable and hazardous.[4]
Japp-Klingemann Reaction 2,5-Dimethylaniline, Ethyl 2-methylacetoacetateNaNO₂, HCl, BaseVariableVersatile for preparing hydrazones for Fischer synthesis.[5]Multi-step sequence when used for indole synthesis.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a structurally similar analogue, 4,7-dimethyl-1H-indole-2-carboxylic acid, which can be adapted for the target molecule, this compound, by using the appropriately substituted precursors.

Fischer Indole Synthesis of 4,7-Dimethyl-1H-indole-2-carboxylic Acid

This protocol involves the reaction of (2,5-dimethylphenyl)hydrazine with pyruvic acid.

Step 1: Synthesis of (2,5-Dimethylphenyl)hydrazine (if not commercially available)

A detailed procedure for the synthesis of substituted phenylhydrazines can be found in various organic synthesis resources.

Step 2: Fischer Indole Synthesis

  • A mixture of (2,5-dimethylphenyl)hydrazine and pyruvic acid in a suitable solvent (e.g., ethanol, acetic acid) is prepared.

  • An acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, is added to the reaction mixture.

  • The mixture is heated to reflux for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4,7-dimethyl-1H-indole-2-carboxylic acid.

Reissert Indole Synthesis of 4,7-Dimethyl-1H-indole-2-carboxylic Acid

This two-step synthesis starts from 2,5-dimethyl-1-nitrotoluene.[1][6]

Step 1: Condensation of 2,5-Dimethyl-1-nitrotoluene with Diethyl Oxalate [1]

  • To a solution of potassium ethoxide in absolute ethanol, diethyl oxalate is added.

  • 2,5-Dimethyl-1-nitrotoluene is then added dropwise to the cooled solution.

  • The reaction mixture is stirred at room temperature for several hours.

  • The resulting potassium salt of ethyl 2-(2-nitro-p-tolyl)-2-oxoacetate is collected by filtration.

Step 2: Reductive Cyclization [1]

  • The potassium salt from the previous step is suspended in a mixture of acetic acid and water.

  • A reducing agent, such as iron powder or zinc dust, is added portion-wise while maintaining the temperature.

  • The mixture is heated for a period to ensure complete reaction.

  • After cooling, the inorganic salts are removed by filtration.

  • The filtrate is concentrated, and the precipitated product is collected, washed, and dried to give 4,7-dimethyl-1H-indole-2-carboxylic acid.

Hemetsberger Indole Synthesis of Ethyl 4,7-Dimethyl-1H-indole-2-carboxylate

This route involves the thermolysis of an α-azidocinnamate ester.[4][7]

Step 1: Synthesis of Ethyl 2-azido-3-(2,5-dimethylphenyl)acrylate

  • To a cooled solution of sodium ethoxide in ethanol, a mixture of 2,5-dimethylbenzaldehyde and ethyl azidoacetate is added dropwise.

  • The reaction is stirred at low temperature for several hours.

  • The mixture is then poured into a mixture of ice and a weak acid (e.g., acetic acid).

  • The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated to yield the crude azidoacrylate.

Step 2: Thermolysis

  • The crude ethyl 2-azido-3-(2,5-dimethylphenyl)acrylate is dissolved in a high-boiling solvent such as xylene or decalin.

  • The solution is heated to reflux for several hours until the evolution of nitrogen gas ceases.

  • The solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography to afford ethyl 4,7-dimethyl-1H-indole-2-carboxylate.

Step 3: Hydrolysis

  • The ester is hydrolyzed to the carboxylic acid by heating with a solution of sodium hydroxide in a mixture of water and ethanol.

  • After the reaction is complete, the mixture is cooled and acidified with hydrochloric acid.

  • The precipitated 4,7-dimethyl-1H-indole-2-carboxylic acid is collected by filtration, washed with water, and dried.

Synthesis Route Diagrams

The following diagrams illustrate the logical workflows of the described synthetic pathways.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A (2,5-Dimethylphenyl)hydrazine C Hydrazone Intermediate A->C Condensation B Pyruvic Acid B->C D This compound C->D Acid-catalyzed Cyclization

Diagram 1: Fischer Indole Synthesis Workflow.

Reissert_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A 2,5-Dimethyl-1-nitrotoluene C Ethyl (2-nitro-p-tolyl)pyruvate A->C Condensation (Base) B Diethyl Oxalate B->C D This compound C->D Reductive Cyclization

Diagram 2: Reissert Indole Synthesis Workflow.

Hemetsberger_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Intermediate Product cluster_final_product Final Product A 2,5-Dimethylbenzaldehyde C Ethyl 2-azido-3-(2,5-dimethylphenyl)acrylate A->C Knoevenagel Condensation B Ethyl Azidoacetate B->C D Ethyl 3,4,7-Trimethyl-1H-indole-2-carboxylate C->D Thermolysis E This compound D->E Hydrolysis

Diagram 3: Hemetsberger Synthesis Workflow.

References

A Comparative Analysis of Indole-2-Carboxylic Acid Derivatives as IDO1/TDO Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of indole-2-carboxylic acid derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two critical enzymes in the kynurenine pathway of tryptophan metabolism implicated in cancer immune evasion. This document summarizes key quantitative data, details experimental methodologies, and presents visual diagrams of relevant pathways and workflows to support further research and development in this promising area of cancer immunotherapy.

Data Presentation: Inhibitory Potency of Indole-2-Carboxylic Acid Derivatives

The following table summarizes the in vitro inhibitory activities of selected indole-2-carboxylic acid derivatives against human IDO1 and TDO. The data highlights the potency and selectivity of these compounds, providing a basis for structure-activity relationship (SAR) studies and further optimization.

Compound IDChemical ClassIDO1 IC50 (µM)TDO IC50 (µM)Selectivity (TDO/IDO1)Reference
9o-1 6-acetamido-indole-2-carboxylic acid1.171.551.32[1][2]
9p-O para-benzoquinone derivativeDouble-digit nMDouble-digit nM~1[1][2]

Note: "Double-digit nM" indicates inhibitory concentrations in the range of 10-99 nanomolar, signifying high potency. Further studies are required to establish the precise IC50 values for compound 9p-O.

Signaling Pathway and Experimental Workflow

To provide a clear visual representation of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Kynurenine_Pathway Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Inhibition by Indole-2-carboxylic acid derivatives N_Formylkynurenine N-Formylkynurenine IDO1_TDO->N_Formylkynurenine Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Formamidase Immune_Suppression Immune Suppression (T-cell dysfunction) Kynurenine->Immune_Suppression

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay Enzyme Recombinant Human IDO1 or TDO Incubate_E Incubate at 37°C Enzyme->Incubate_E Buffer Assay Buffer (Potassium Phosphate, Ascorbate, Methylene Blue, Catalase) Buffer->Incubate_E Substrate L-Tryptophan Substrate->Incubate_E Inhibitor Indole-2-carboxylic Acid Derivative Inhibitor->Incubate_E Measure_E Measure Kynurenine (e.g., HPLC or Spectrophotometry) Incubate_E->Measure_E Cells HeLa or SK-OV-3 cells Induction Induce IDO1 expression (IFN-γ) Cells->Induction Treatment Treat with Inhibitor Induction->Treatment Incubate_C Incubate for 24-48h Treatment->Incubate_C Supernatant Collect Supernatant Incubate_C->Supernatant Measure_C Measure Kynurenine (e.g., ELISA or HPLC) Supernatant->Measure_C

Caption: Generalized workflow for enzymatic and cell-based assays.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide, providing a foundation for reproducible research.

Recombinant Human IDO1/TDO Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of compounds on the enzymatic activity of purified IDO1 or TDO.

Materials:

  • Recombinant human IDO1 or TDO enzyme

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)

  • L-Tryptophan (substrate)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Test compounds (indole-2-carboxylic acid derivatives) dissolved in DMSO

  • 96-well microplate

Procedure:

  • Prepare the reaction mixture in the assay buffer containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

  • Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Add the recombinant IDO1 or TDO enzyme to the wells.

  • Initiate the reaction by adding L-tryptophan to a final concentration of 200 µM.

  • Incubate the plate at 37°C for 15-30 minutes.

  • Stop the reaction by adding 30% trichloroacetic acid.

  • Incubate at 60°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the plate to pellet any precipitate.

  • Transfer the supernatant to a new plate and measure the kynurenine concentration. This can be done by reading the absorbance at 321 nm or by using a colorimetric method involving p-dimethylaminobenzaldehyde, which forms a yellow product with kynurenine that can be read at 480 nm. High-performance liquid chromatography (HPLC) can also be used for more precise quantification.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based IDO1/TDO Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 or TDO activity within a cellular context.

Materials:

  • Human cancer cell line expressing IDO1 (e.g., HeLa or SK-OV-3) or TDO (e.g., A172). For IDO1, expression is often induced with interferon-gamma (IFN-γ).

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum.

  • IFN-γ (for IDO1 induction).

  • Test compounds (indole-2-carboxylic acid derivatives) dissolved in DMSO.

  • 96-well cell culture plate.

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • For IDO1 inhibition assays, treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

  • Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Collect the cell culture supernatant.

  • Measure the concentration of kynurenine in the supernatant using an ELISA kit or by HPLC. A colorimetric method as described in the enzymatic assay can also be used.

  • Determine the cell viability using an appropriate assay (e.g., MTT or CellTiter-Glo) to rule out cytotoxic effects of the compounds.

  • Calculate the IC50 values by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.

This guide provides a foundational comparative analysis of indole-2-carboxylic acid derivatives as IDO1/TDO inhibitors. The presented data and protocols are intended to facilitate further research and the development of novel cancer immunotherapies targeting the kynurenine pathway.

References

A Comparative Guide to 3,4,7-Trimethyl-1H-indole-2-carboxylic Acid and Other CysLT1 Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the cysteinyl leukotriene 1 (CysLT1) receptor antagonist, 3,4,7-Trimethyl-1H-indole-2-carboxylic acid, with other well-established antagonists in its class, namely Montelukast, Zafirlukast, and Pranlukast. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering an objective analysis of performance based on available experimental data.

Disclaimer: Direct experimental data for this compound as a CysLT1 antagonist is not currently available in the public domain. The information presented for this compound is an educated estimation based on structure-activity relationship (SAR) studies of structurally related indole-2-carboxylic acid derivatives.

Introduction to CysLT1 Receptor Antagonism

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid inflammatory mediators derived from arachidonic acid.[1] They play a pivotal role in the pathophysiology of various inflammatory diseases, particularly asthma and allergic rhinitis, by binding to CysLT receptors.[2] The CysLT1 receptor, a G-protein coupled receptor (GPCR), is the primary target for the therapeutic intervention of these conditions.[2][3] CysLT1 receptor antagonists competitively block this receptor, thereby inhibiting the pro-inflammatory actions of CysLTs, which include bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment.[2][4]

Quantitative Comparison of CysLT1 Antagonists

The efficacy of CysLT1 receptor antagonists is primarily determined by their binding affinity (Ki) and functional potency (IC50) at the receptor. The following tables summarize the available quantitative data for the compared antagonists.

Table 1: CysLT1 Receptor Binding Affinity (Ki)

CompoundKi (nM)RadioligandTissue/Cell Preparation
This compound Data Not Available--
Montelukast~2-5[³H]LTD₄Guinea pig lung membranes
Zafirlukast0.26[³H]LTD₄Not Specified
PranlukastData Not Available--

Table 2: Functional Antagonism (IC50) at the CysLT1 Receptor

CompoundIC50 (nM)Assay TypeAgonistTissue/Cell Preparation
This compound Estimated based on SARCalcium MobilizationLTD₄CysLT1 expressing cells
Montelukast<1000Calcium MobilizationUDP1321N1 astrocytoma cells
Zafirlukast20.6Calcium MobilizationLTD₄CysLT1 receptor cell line
Pranlukast<1000Calcium Mobilization--
17k (structurally related indole derivative)5.9 ± 1.1Calcium MobilizationLTD₄CysLT1 expressing cells

Structure-Activity Relationship (SAR) Insights for this compound:

A study on 3-substituted 1H-indole-2-carboxylic acid derivatives revealed that the indole-2-carboxylic acid moiety is crucial for CysLT1 antagonist activity.[5] The research highlighted that substitutions on the indole ring influence the compound's potency.[5] For instance, the derivative "17k" with a 7-methoxy group exhibited an IC50 of 5.9 nM.[5] Based on these findings, it is plausible to hypothesize that this compound, which possesses methyl groups at positions 3, 4, and 7 of the indole ring, would also exhibit potent CysLT1 antagonist activity. However, without direct experimental validation, its precise potency relative to established antagonists remains speculative.

Pharmacokinetic Properties

The pharmacokinetic profiles of CysLT1 antagonists are critical for determining their clinical utility, including dosing frequency and potential for drug-drug interactions.

Table 3: Comparative Pharmacokinetic Parameters

ParameterMontelukastZafirlukastPranlukast
Bioavailability ~64%~60% (reduced by food)[6]Data Not Available
Time to Peak Plasma Concentration (Tmax) 3-4 hours~3 hours[6]2-3 hours
Protein Binding >99%>99%[6]~99.5%
Metabolism Extensively hepatic (CYP2C8, 3A4, 2C9)Extensively hepatic (CYP2C9)[6]Hepatic (CYP3A4)
Elimination Half-life (t1/2) 2.7-5.5 hours~10 hours[6][7]~1.5 hours
Excretion Primarily fecalPrimarily fecal[6]Primarily fecal

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for key in vitro assays used to characterize CysLT1 receptor antagonists.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a test compound for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Tissues (e.g., human lung parenchyma) or cells expressing the CysLT1 receptor (e.g., U937 cells) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[8]

  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[9]

2. Assay Procedure:

  • The membrane preparation is incubated with a fixed concentration of a radiolabeled CysLT1 ligand (e.g., [³H]LTD₄) and varying concentrations of the unlabeled test compound.[10]

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.[9]

  • The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.[9]

  • The radioactivity retained on the filters is quantified using a scintillation counter.[9]

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[10]

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CysLT1 receptor agonist.

1. Cell Culture:

  • A stable cell line expressing the human CysLT1 receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media.[11]

2. Assay Procedure:

  • Cells are seeded into a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12]

  • The cells are then incubated with varying concentrations of the test compound (antagonist).[12]

  • A CysLT1 receptor agonist (e.g., LTD₄) is added to stimulate an increase in intracellular calcium.[12]

  • The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.[12]

3. Data Analysis:

  • The concentration-response curves for the agonist in the presence of different antagonist concentrations are plotted.

  • The IC50 value, representing the concentration of the antagonist that produces a 50% inhibition of the agonist's effect, is calculated.[12]

Signaling Pathways and Experimental Workflows

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLTs CysLTs (LTC₄, LTD₄, LTE₄) CysLT1R CysLT1 Receptor PLC Phospholipase C (PLC) PIP2 PIP₂ Antagonist CysLT1 Antagonists IP3 Inositol Trisphosphate (IP₃) DAG Diacylglycerol (DAG) Ca_release Ca²⁺ Release from ER PKC Protein Kinase C (PKC) Cellular_Response Cellular Responses (Bronchoconstriction, Inflammation)

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine IC₅₀) Binding_Assay->Functional_Assay Selectivity_Assay Selectivity Profiling (vs. other receptors) Functional_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Assay->PK_Studies Efficacy_Models Efficacy in Animal Models (e.g., Asthma models) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies start Compound Synthesis (e.g., 3,4,7-Trimethyl-1H- indole-2-carboxylic acid) start->Binding_Assay

Conclusion

Montelukast, Zafirlukast, and Pranlukast are well-characterized, potent, and selective CysLT1 receptor antagonists with established clinical utility in the treatment of asthma and allergic rhinitis. While direct experimental evidence for this compound is lacking, structure-activity relationship studies of analogous indole-2-carboxylic acid derivatives suggest that it has the potential to be a potent CysLT1 antagonist.[5] The presence of the indole-2-carboxylic acid scaffold is a key determinant of activity in this chemical series.[5] Further in-depth in vitro and in vivo studies are imperative to definitively characterize the pharmacological and pharmacokinetic profile of this compound and to ascertain its therapeutic potential relative to existing CysLT1 antagonists. This guide serves as a foundational resource for researchers interested in the continued development of novel antagonists for the CysLT1 receptor.

References

Determining the Stereochemistry of Substituted Indole-2-Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. In the case of chiral molecules such as substituted indole-2-carboxylic acids—a scaffold of significant interest in medicinal chemistry—unambiguously confirming the absolute stereochemistry is a critical step in understanding structure-activity relationships and ensuring the safety and efficacy of potential therapeutic agents. This guide provides a comparative overview of the primary experimental techniques used for this purpose, complete with experimental data and detailed protocols.

The principal methods for assigning the absolute configuration of chiral molecules, including substituted indole-2-carboxylic acids, are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents, and chiroptical methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). Each technique offers distinct advantages and is applicable under different circumstances.

Comparison of Key Stereochemical Determination Methods

Method Principle Sample Requirements Key Data Output Advantages Limitations
X-Ray Crystallography Diffraction of X-rays by a single crystal to determine the arrangement of atoms in the crystal lattice.[1][2]High-quality single crystal.Atomic coordinates, bond lengths, bond angles, and the Flack parameter for absolute configuration.Provides an unambiguous and definitive determination of the absolute stereochemistry.[1][2]Growing suitable single crystals can be challenging and time-consuming.[3]
NMR with Chiral Auxiliaries Derivatization of the chiral analyte with an enantiomerically pure reagent (e.g., Mosher's acid) to form diastereomers, which exhibit distinct NMR chemical shifts.[4][5]Soluble sample, derivatizable functional group (e.g., -OH, -NH2).Differences in chemical shifts (Δδ) between the two diastereomers.[4][5]Applicable to non-crystalline samples in solution; relatively small sample quantities needed.Indirect method; requires successful derivatization without racemization; interpretation can be complex for flexible molecules.
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region.Soluble, chromophoric sample.ECD spectrum (Δε vs. wavelength).Highly sensitive; requires small amounts of sample; can be used for in-solution conformational analysis.Requires a chromophore near the stereocenter; interpretation often relies on comparison with quantum mechanical calculations.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.Soluble sample in a suitable IR-transparent solvent.VCD spectrum (ΔA vs. wavenumber).Applicable to a wide range of molecules, including those without strong UV chromophores; provides rich structural information.[6]Lower sensitivity than ECD; requires higher concentrations; interpretation is heavily dependent on computational modeling.[6]
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase, leading to their separation.Soluble sample.Chromatogram showing separated enantiomeric peaks.Excellent for determining enantiomeric purity and for separating enantiomers for further analysis.Does not directly provide the absolute configuration; requires a suitable chiral column and method development.

Experimental Protocols and Data

X-Ray Crystallography

Protocol: The absolute configuration of a chiral molecule can be determined by single-crystal X-ray diffraction.[1][2] A suitable single crystal of the enantiomerically pure substituted indole-2-carboxylic acid is mounted on a diffractometer. X-ray diffraction data is collected, and the resulting electron density map is used to solve the crystal structure. The absolute configuration is typically determined by analyzing the anomalous dispersion of the X-rays, often quantified by the Flack parameter, which should be close to zero for the correct enantiomer.[1][2]

Visualization of the Workflow:

xray_workflow cluster_synthesis Sample Preparation cluster_analysis X-Ray Diffraction Analysis synthesis Enantioselective Synthesis of Substituted Indole-2-Carboxylic Acid purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution abs_config Absolute Configuration Determination (Flack Parameter) structure_solution->abs_config

Workflow for X-ray crystallography.
NMR Spectroscopy with Mosher's Acid

Protocol: The Mosher's ester analysis is a widely used NMR method to deduce the configuration of chiral alcohols and amines.[4][5] For a substituted indole-2-carboxylic acid with a chiral center bearing a hydroxyl or amino group, the analysis involves the following steps:

  • Divide the enantiomerically enriched sample into two portions.

  • React one portion with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) to form the respective diastereomeric Mosher's esters.

  • Acquire high-resolution ¹H NMR spectra for both diastereomers.

  • Assign the proton signals for both diastereomers.

  • Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage.

  • A positive Δδ for a set of protons indicates they are on one side of the MTPA plane in the preferred conformation, while a negative Δδ indicates they are on the other side, allowing for the assignment of the absolute configuration of the original stereocenter.

Visualization of the Logic:

mosher_logic cluster_prep Diastereomer Formation cluster_nmr NMR Analysis cluster_conclusion Configuration Assignment chiral_acid Chiral Substituted Indole-2-Carboxylic Acid Derivative r_mtpa (R)-MTPA-Cl chiral_acid->r_mtpa s_mtpa (S)-MTPA-Cl chiral_acid->s_mtpa r_ester (R)-MTPA Ester r_mtpa->r_ester s_ester (S)-MTPA Ester s_mtpa->s_ester nmr_r ¹H NMR of (R)-Ester r_ester->nmr_r nmr_s ¹H NMR of (S)-Ester s_ester->nmr_s delta_delta Calculate Δδ = δS - δR nmr_r->delta_delta nmr_s->delta_delta model Apply Conformational Model delta_delta->model config Assign Absolute Configuration model->config

Logical flow for Mosher's method.
Chiroptical Methods: ECD and VCD

Protocol: The determination of absolute configuration by ECD and VCD relies on comparing the experimentally measured spectrum with a theoretically calculated spectrum for a known configuration.

  • Dissolve the enantiomerically pure substituted indole-2-carboxylic acid in a suitable solvent.

  • Measure the ECD (UV-Vis region) and/or VCD (IR region) spectrum.

  • Perform quantum mechanical calculations (typically using Density Functional Theory, DFT) to predict the theoretical ECD and VCD spectra for one enantiomer (e.g., the R-enantiomer). This involves conformational searches and Boltzmann averaging of the spectra of the most stable conformers.

  • Compare the experimental spectrum with the calculated spectrum. A good match confirms the absolute configuration of the experimental sample. If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite absolute configuration.

Visualization of the ECD/VCD Workflow:

chiroptical_workflow cluster_exp Experimental Measurement cluster_theory Theoretical Calculation sample Enantiopure Sample exp_spectrum Measure Experimental ECD/VCD Spectrum sample->exp_spectrum comparison Compare Spectra exp_spectrum->comparison conf_search Conformational Search calc_spectra Calculate Spectra for Each Conformer (DFT) conf_search->calc_spectra boltzmann Boltzmann Averaging calc_spectra->boltzmann boltzmann->comparison result Assign Absolute Configuration comparison->result

Workflow for ECD/VCD analysis.

References

Safety Operating Guide

Navigating the Disposal of 3,4,7-Trimethyl-1H-indole-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Considerations

Before proceeding with disposal, it is essential to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as gloves, eye protection, and a lab coat.[2] Ensure that all handling of the chemical, including preparation for disposal, is conducted in a well-ventilated area or under a chemical fume hood.[2][5][6] In case of accidental contact, rinse the affected area with plenty of water.[1][2] For eye contact, continue rinsing for several minutes and seek medical attention.[1][2] If swallowed, call a poison center or doctor.[1][2]

Step-by-Step Disposal Protocol

The disposal of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid, treated as a hazardous chemical waste, involves a systematic approach to ensure safety and regulatory adherence.

  • Waste Identification and Classification : Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[5] This determination should be made in consultation with your institution's Environmental Health and Safety (EHS) department and in accordance with local, state, and federal regulations.[5][6]

  • Containerization :

    • Place the waste material into a suitable, leak-proof, and clearly labeled container.[3][5]

    • The container must be compatible with the chemical to prevent any reaction.

    • Ensure the container is tightly closed when not in use.[1][2][5]

  • Labeling :

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include any known hazard warnings (e.g., "Irritant," "Harmful"). While specific hazards for this compound are not detailed, related compounds are noted to cause skin and eye irritation.[1][2]

    • Indicate the date of waste generation.

  • Storage :

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area.[1][2]

    • Keep the container away from incompatible materials, heat, and sources of ignition.[3][6]

  • Arranging for Disposal :

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide them with all necessary information about the waste, including its identity and any known hazards.

    • The disposal must be carried out at an approved waste disposal plant.[1][2][3][4][5]

Quantitative Data Summary

There is no quantitative data available in the provided search results regarding specific concentrations or quantities that would alter the disposal procedure for this chemical. The general guidance applies to all quantities of waste generated in a laboratory setting.

ParameterValueSource
Recommended Disposal FacilityApproved Waste Disposal Plant[1][2][3][4][5]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Waste Identification & Classification B Step 2: Proper Containerization A->B Proceed once classified C Step 3: Accurate Labeling B->C After sealing D Step 4: Safe Storage C->D Once labeled E Step 5: Arrange for Professional Disposal D->E For pickup F Disposed at Approved Waste Facility E->F Transport

Disposal workflow for chemical waste.

References

Personal protective equipment for handling 3,4,7-Trimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid, a compound utilized in various research and development applications. Adherence to these procedures is paramount to ensure personal safety and minimize environmental impact.

I. Hazard Identification and Personal Protective Equipment (PPE)

Protection Type Required PPE Specifications and Rationale
Eye Protection Safety glasses with side shields or gogglesEssential to prevent eye irritation from dust particles.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Powder-free gloves are recommended to avoid contamination.[1][3] Change gloves frequently, especially after direct contact.
Respiratory Protection N95 or N100 particle mask or a respiratorNecessary when handling the powder outside of a fume hood to prevent inhalation of airborne particles.[1][3]
Body Protection Laboratory coat or chemical-resistant apronProtects skin and personal clothing from contamination.[1]
Foot Protection Closed-toe shoesStandard laboratory practice to protect against spills and falling objects.[1]

II. Operational Plan for Safe Handling

A systematic approach is critical when working with this compound to ensure a safe laboratory environment.

A. Engineering Controls:

  • Ventilation: Always handle the solid compound in a well-ventilated area. A chemical fume hood is highly recommended to minimize inhalation exposure.

  • Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the immediate work area.

B. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by removing any unnecessary items and ensuring a clean surface.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the powdered compound within a chemical fume hood to contain any dust. Use appropriate tools (e.g., spatulas) to handle the material.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4] Clean all equipment and the work area to prevent cross-contamination.

III. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Collection: Collect all waste material, including excess solid, contaminated consumables (e.g., gloves, weighing paper), and empty containers, in a clearly labeled, sealed waste container.

  • Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal program.[4][5] Do not dispose of this material down the drain or in regular trash.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Puncture or otherwise destroy the empty container to prevent reuse before disposal.

Diagram: Safe Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area prep_ppe->prep_area weigh Weigh and Transfer prep_area->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve wash Wash Hands and Area dissolve->wash Complete Handling decontaminate Decontaminate Equipment wash->decontaminate collect_waste Collect Waste in Labeled Container decontaminate->collect_waste Segregate Waste dispose_waste Dispose via Approved Hazardous Waste Program collect_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.